Benzyl (3-bromophenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTXDGRJOLJFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733615 | |
| Record name | Benzyl (3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361337-08-8 | |
| Record name | Benzyl (3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl (3-bromophenyl)carbamate: A Comprehensive Technical Guide to Properties, Synthesis, and Cross-Coupling Applications
Executive Summary
As a Senior Application Scientist, selecting the appropriate molecular building blocks is critical for developing robust, scalable synthetic routes in medicinal chemistry. Benzyl (3-bromophenyl)carbamate (CAS: 361337-08-8) serves as a highly versatile, bifunctional intermediate. It combines a transition-metal-reactive electrophilic handle (the meta-bromo substituent) with a chemically stable, orthogonally deprotectable amine (the carboxybenzyl, or Cbz, group). This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications in palladium-catalyzed cross-coupling reactions.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of Benzyl (3-bromophenyl)carbamate is essential for optimizing reaction conditions, particularly regarding solubility and phase behavior during workup. The quantitative data is summarized in the table below[1].
| Property | Value |
| Chemical Name | Benzyl (3-bromophenyl)carbamate |
| CAS Number | 361337-08-8 |
| Molecular Formula | C14H12BrNO2 |
| Molecular Weight | 306.15 g/mol |
| SMILES String | O=C(OCC1=CC=CC=C1)NC2=CC=CC(Br)=C2 |
| Appearance | White to off-white solid |
| Storage Conditions | Sealed in dry, 2-8°C |
Mechanistic Role in Organic Synthesis: The Cbz-Protected Halide
In advanced organic synthesis and drug development (such as the synthesis of Autotaxin inhibitors), unprotected primary amines pose a significant liability[2]. Free anilines can strongly coordinate to palladium catalysts, leading to catalyst poisoning, sluggish reaction rates, or undesirable Buchwald-Hartwig auto-amination.
By converting 3-bromoaniline into Benzyl (3-bromophenyl)carbamate, the nucleophilicity of the nitrogen is severely attenuated through the electron-withdrawing nature of the carbamate carbonyl.
-
Why the Cbz Group? The choice of a Cbz group over a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group is driven by the need for orthogonal deprotection . Cbz is highly stable to the basic conditions of Suzuki couplings and the acidic conditions often used to cleave Boc groups. Once the cross-coupling is complete, the Cbz group can be cleanly and quantitatively removed via palladium-catalyzed hydrogenolysis (
, ), leaving the newly formed biaryl framework intact.
Synthesis Protocol: Biphasic Schotten-Baumann Acylation
The synthesis of Benzyl (3-bromophenyl)carbamate is typically achieved via a modified Schotten-Baumann reaction. The protocol below utilizes 2-Methyltetrahydrofuran (2-MeTHF) as the organic solvent, which is critical for driving the reaction to completion[2].
Causality and Solvent Selection
2-MeTHF is selected over standard THF due to its low miscibility with water. This creates a distinct biphasic system. As the acylation proceeds, the
Fig 1: Mechanistic workflow for the Schotten-Baumann synthesis of Benzyl (3-bromophenyl)carbamate.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried, round-bottom flask with 3-bromoaniline (1.0 equiv) and 2-MeTHF (approx. 3 volumes).
-
Base Addition: Add
(1.1 equiv) dissolved in a minimal amount of deionized water to establish the biphasic system[2]. -
Thermal Control: Cool the vigorously stirring mixture to 0 °C using an ice bath. Causality: The acylation is highly exothermic; maintaining 0 °C prevents the formation of symmetrical ureas and suppresses over-acylation.
-
Electrophile Addition: Add benzyl chloroformate (1.2 equiv) dropwise over 30 minutes.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting 3-bromoaniline is strongly ninhydrin-positive (purple spot). The reaction is deemed complete when the ninhydrin-positive spot disappears, replaced by a higher
, UV-active, ninhydrin-negative spot (the carbamate). -
Workup: Separate the phases. Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the product as a white solid (Typical yield: 85-95%)[2].
Downstream Applications: Palladium-Catalyzed Cross-Coupling
Benzyl (3-bromophenyl)carbamate is a prime substrate for transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond formations, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[3]. The meta-positioning of the bromine atom allows for the synthesis of 1,3-disubstituted aromatic systems, which are prevalent motifs in modern pharmacophores.
Fig 2: Suzuki-Miyaura cross-coupling catalytic cycle utilizing the meta-bromo electrophilic handle.
Experimental Workflow: Suzuki-Miyaura Coupling
To effectively utilize Benzyl (3-bromophenyl)carbamate in a Suzuki-Miyaura coupling, the choice of catalyst and degassing protocol is paramount to ensure a self-validating, high-yielding system[3].
Step-by-Step Methodology
-
Reagent Charging: To a Schlenk flask, add Benzyl (3-bromophenyl)carbamate (1.0 equiv), an arylboronic acid (1.2 equiv), and the catalyst
(0.05 equiv).-
Causality:
is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step and prevents catalyst deactivation.
-
-
Solvent Addition & Degassing: Add 1,4-dioxane and aqueous
(2.0 M, 2.0 equiv). Immediately degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes.-
Self-Validating Checkpoint: The solution should maintain a yellow/orange hue. If the solution rapidly turns black, it indicates oxygen contamination resulting in the precipitation of inactive "Palladium black." The reaction must be aborted and restarted.
-
-
Heating: Seal the flask and heat to 90 °C under a nitrogen atmosphere for 12 hours. Vigorous stirring is mandatory to ensure mass transfer between the organic (catalyst/substrate) and aqueous (base) phases during the transmetalation step.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over
, and concentrate. -
Purification: Isolate the Cbz-protected biaryl product via silica gel flash chromatography.
References
- Title: 361337-08-8 | Benzyl (3-bromophenyl)
- Source: researchgate.
- Title: Atomfair Benzyl (3-bromophenyl)
Sources
Spectroscopic data (NMR, IR, Mass Spec) of Benzyl (3-bromophenyl)carbamate
The following technical guide details the spectroscopic characterization of Benzyl (3-bromophenyl)carbamate , a critical intermediate in medicinal chemistry often employed as a protected aniline derivative or a linker in fragment-based drug design.
This guide synthesizes experimental data from high-impact organic chemistry literature, focusing on the diagnostic signals required for structural validation.
Molecular Identity & Significance
-
IUPAC Name: Benzyl N-(3-bromophenyl)carbamate
-
Common Names: Cbz-3-bromoaniline; N-Benzyloxycarbonyl-3-bromoaniline
-
CAS Registry Number: 361337-08-8
-
Molecular Formula: C₁₄H₁₂BrNO₂
-
Molecular Weight: 306.16 g/mol (based on
Br), 308.16 g/mol (based on Br)
Relevance: This compound represents a "masked" isocyanate or a protected aniline. The carbamate (Cbz) moiety provides stability against oxidation and nucleophilic attack, while the 3-bromo substituent serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) in downstream synthesis.
Synthesis & Sample Preparation
To ensure the spectroscopic data discussed below is reproducible, the sample must be prepared free of the starting material (3-bromoaniline), which can obscure the diagnostic NH and aromatic signals.
Protocol: Schotten-Baumann Conditions
Reaction Logic: The nucleophilic aniline attacks the electrophilic carbonyl of benzyl chloroformate. A base is required to neutralize the HCl byproduct and drive the equilibrium forward.
-
Dissolution: Dissolve 3-bromoaniline (1.0 equiv) in THF or DCM.
-
Base Addition: Add Potassium Carbonate (
, 1.5 equiv) or Pyridine. -
Acylation: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl, 1.1 equiv) dropwise.
-
Workup: Stir at RT for 4–12 hours. Quench with water.[1] Extract with EtOAc.
-
Purification: Recrystallize from hexanes/EtOAc or perform flash chromatography (Silica, 10-20% EtOAc in Hexanes).
Workflow Visualization
Figure 1: Synthesis workflow for Benzyl (3-bromophenyl)carbamate via Schotten-Baumann conditions.
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR)
The NMR spectrum is characterized by the asymmetry of the 3-substituted aromatic ring and the distinct benzylic system.
H NMR (400 MHz, CDCl
)
The diagnostic "fingerprint" is the singlet at
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 7.66 | Singlet (s) | 1H | Ar H-2 | Deshielded by inductive effect of Br and resonance of N. |
| 7.45 – 7.30 | Multiplet (m) | 5H | Benzyl Ar-H | Typical monosubstituted benzene pattern. |
| 7.28 – 7.15 | Multiplet (m) | 3H | Ar H-4, H-5, H-6 | Overlapping signals of the bromo-aniline ring. |
| 6.71 | Broad Singlet (br s) | 1H | N-H | Exchangeable proton; broad due to quadrupole relaxation of N. |
| 5.20 | Singlet (s) | 2H | Benzyl CH | Diagnostic deshielded methylene next to Oxygen. |
C NMR (100 MHz, CDCl
)
Key features include the carbamate carbonyl and the distinct chemical shifts of the brominated carbons.[2]
| Shift ( | Type | Assignment | Notes |
| 153.1 | C=O | Carbamate Carbonyl | Typical range for carbamates (150–155 ppm). |
| 139.2 | C_quat | Aniline C-1 (Ipso) | Attached to Nitrogen.[2] |
| 135.9 | C_quat | Benzyl C-1 (Ipso) | Attached to CH2. |
| 130.5 | CH | Ar C-5 | Meta to Br and N. |
| 128.8 | CH | Benzyl (meta) | |
| 128.6 | CH | Benzyl (ortho) | |
| 128.5 | CH | Benzyl (para) | |
| 126.6 | CH | Ar C-4 | Para to N, Ortho to Br. |
| 122.8 | C_quat | Ar C-3 (C-Br) | Diagnostic: Carbon attached to Bromine.[3][4][5] |
| 118.5 | CH | Ar C-2 | The isolated CH between Br and N. |
| 67.2 | CH | Benzyl CH |
(Note: Exact shifts may vary by
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional group transformation from amine to carbamate.
-
3300 – 3400 cm
(Medium, Broad): N-H stretch. This band is sharper than the starting aniline NH doublet. -
1703 cm
(Strong): C=O stretch (Amide I). This is the most critical confirmation of the carbamate formation. -
1591, 1529 cm
: Aromatic ring breathing modes and N-H bending (Amide II). -
1200 – 1250 cm
: C-N and C-O stretching vibrations (Asymmetric coupled modes).
C. Mass Spectrometry (MS)
Mass spectrometry provides the definitive elemental confirmation due to the unique isotopic abundance of Bromine.
Isotopic Pattern
Bromine exists as
-
Observation: The molecular ion (
or ) will appear as a 1:1 doublet separated by 2 mass units. -
Peaks: m/z 306 and 308 (approximate for neutral M).
Fragmentation Pathways
The fragmentation is dominated by the stability of the benzyl cation (tropylium ion).
-
Primary Cleavage: Loss of the benzyl group (
). -
McLafferty-like Rearrangement: Can lead to the loss of
. -
Base Peak: Often m/z 91 (Tropylium ion,
).
Figure 2: Proposed fragmentation pathway in ESI/EI Mass Spectrometry.
Summary of Key Data
For quick verification of synthesized material, compare against these values:
| Parameter | Value |
| Appearance | White to off-white solid |
| Melting Point | 84 – 86 °C (Typical for Cbz-anilines) |
| Key | |
| Key | |
| Key IR Band | 1703 cm |
| MS Signature | 1:1 Doublet at M / M+2 (Br isotope) |
References
-
Zhang, J., et al. (2016). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. RSC Advances, 6, 206-214. (Provides specific NMR shifts for Benzyl (3-bromophenyl)
-
[Link]
-
-
Barrera, E., et al. (2016).[6] Identification of a novel class of Autotaxin inhibitors through cross-screening. ResearchGate / Bioorganic & Medicinal Chemistry. (Confirms synthesis and IR data).
-
[Link]
-
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 361337-08-8.
-
[Link]
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. rsc.org [rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. US20070179115A1 - Purinenucleoside derivative modified in 8-position and medical use thereof - Google Patents [patents.google.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of Benzyl (3-bromophenyl)carbamate
This guide details the solubility profile, physicochemical properties, and experimental protocols for Benzyl (3-bromophenyl)carbamate , a specialized intermediate often utilized in medicinal chemistry for the synthesis of FAAH inhibitors and other bioactive aryl carbamates.
Executive Summary & Physicochemical Identity
Benzyl (3-bromophenyl)carbamate is a lipophilic aryl carbamate characterized by two aromatic domains (a benzyl group and a 3-bromophenyl group) linked by a carbamate moiety. Its solubility behavior is governed by the competition between its hydrophobic aromatic wings and the polar carbamate linker.
-
Primary Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Secondary Solvents: Ethanol, Ethyl Acetate, Acetone.[1]
-
Antisolvents: Water, Hexane, Cyclohexane.
-
Key Application: Soluble in polar aprotic solvents for biological assays; crystallizable from non-polar/polar mixtures (e.g., Hexane/Ethyl Acetate) for purification.
Physicochemical Profile
| Property | Value / Description | Mechanistic Implication |
| CAS Number | 361337-08-8 | Unique Identifier |
| Molecular Formula | C₁₄H₁₂BrNO₂ | Moderate MW (306.16 g/mol ) favors organic solubility. |
| Structure | Ph-CH₂-O-CO-NH-(3-Br-Ph) | Lipophilic: Two aromatic rings.[2] Polar: Carbamate linker (H-bond donor/acceptor). |
| LogP (Predicted) | ~3.5 - 4.0 | Highly lipophilic; poor water solubility (< 10 µg/mL). |
| Physical State | White to off-white solid | Likely crystalline due to π-π stacking interactions. |
| Melting Point | ~88–90 °C (Analogous) | Indicates stable crystal lattice; requires energy (heat/solvent) to disrupt. |
Solubility in Organic Solvents
The solubility of Benzyl (3-bromophenyl)carbamate follows the "like dissolves like" principle, heavily skewed towards polar aprotic and chlorinated solvents due to the polarizability of the bromine atom and the aromatic rings.
Solubility Classification Table
| Solvent Class | Representative Solvents | Solubility Status | Technical Insight |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Best for Bioassays. The sulfoxide/amide oxygens effectively solvate the carbamate NH proton, disrupting intermolecular H-bonds. |
| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | Best for Synthesis. Excellent interaction with the aromatic π-systems and the bromine substituent. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Soluble, but less efficient than DMSO. Protic solvents compete for H-bonding. Heating often required for high concentrations. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction. Often used as the "good solvent" component in recrystallization. |
| Ethers | THF, Diethyl Ether | Moderate to High | THF is excellent; Diethyl ether is moderate (often holds the compound in solution but precipitates it upon concentration). |
| Alkanes | Hexane, Heptane | Low / Insoluble | Antisolvent. The compound lacks sufficient alkyl chains to interact with aliphatic hydrocarbons. Used to crash out the product. |
| Aqueous | Water, PBS | Insoluble | The hydrophobic effect dominates. Requires co-solvents (e.g., 1% DMSO) for biological testing. |
Mechanistic Solubility Diagram
The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis, Purification, or Analysis).
Caption: Decision tree for solvent selection based on the physicochemical interaction requirements of Benzyl (3-bromophenyl)carbamate.
Experimental Protocols
As specific solubility values can vary by batch purity and crystal polymorph, researchers must validate solubility empirically.
Protocol A: Gravimetric Solubility Determination (Standard)
Objective: Determine the saturation limit in a specific solvent (e.g., Ethyl Acetate).
-
Preparation: Weigh approximately 10 mg of Benzyl (3-bromophenyl)carbamate into a 1.5 mL microcentrifuge tube.
-
Addition: Add the solvent in small aliquots (e.g., 50 µL) at room temperature (25 °C).
-
Agitation: Vortex vigorously for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.
-
Observation:
-
If the solid dissolves completely, calculate solubility:
. -
If solid remains, continue adding solvent until clear.
-
-
Refinement: For precise saturation, add excess solid to 1 mL solvent, stir for 24 hours, filter (0.45 µm PTFE), evaporate a known volume of filtrate, and weigh the residue.
Protocol B: Kinetic Solubility for Bioassays (DMSO Precipitation Method)
Objective: Determine the maximum concentration stable in aqueous buffer (e.g., for IC50 determination).
-
Stock Preparation: Prepare a 20 mM stock solution in 100% DMSO. (The compound should dissolve readily).
-
Dilution Series: Prepare a 96-well plate with PBS (pH 7.4).
-
Spiking: Spike the DMSO stock into the PBS to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Ensure final DMSO concentration is constant (e.g., 1%).
-
Incubation: Incubate at 37 °C for 2 hours.
-
Readout: Measure absorbance at 620 nm (turbidimetry). An increase in absorbance indicates precipitation (compound crashing out).
-
Note: Benzyl (3-bromophenyl)carbamate is expected to precipitate above 10–20 µM in aqueous buffer without carrier proteins.
-
Synthesis & Purification Context
Understanding how this compound is made reveals its solubility limits.
-
Synthesis Reaction: Typically involves the reaction of 3-bromoaniline with benzyl chloroformate in the presence of a base (e.g., Pyridine or
).-
Solvent: DCM or THF is used because the reactants and the intermediate carbamate are soluble, while the salt byproducts (e.g., Pyridine HCl) can be washed away with water.
-
-
Work-up: The reaction mixture is washed with water. The organic layer (DCM) retains the Benzyl (3-bromophenyl)carbamate, confirming its lipophilicity .
-
Recrystallization: The crude oil/solid is often redissolved in a minimum amount of hot Ethyl Acetate (moderate solubility), and Hexane (antisolvent) is added dropwise until turbidity appears. Cooling induces crystallization.
Diagram: Purification Workflow
Caption: Standard purification workflow leveraging the differential solubility of Benzyl (3-bromophenyl)carbamate in chlorinated vs. alkane solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11033439, tert-Butyl 3-bromobenzylcarbamate (Analogous Structure Data). Retrieved from [Link].
-
PrepChem (2024). Synthesis of phenyl N-(3-bromophenyl)carbamate. (Demonstrates ether/hexane solubility trends for aryl carbamates). Retrieved from [Link].
-
Gaylord Chemical (2023). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. (General reference for DMSO solubility of aromatic amides/carbamates). Retrieved from [Link].
Sources
The Emerging Therapeutic Potential of Brominated Carbamates: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Union of the Carbamate Scaffold and Bromine in Medicinal Chemistry
The carbamate functional group, characterized by its unique amide-ester hybrid nature, is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents stems from its chemical stability, ability to permeate cell membranes, and capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] Carbamate-containing molecules have found applications as anticancer, antimicrobial, and neuroprotective agents, among others.[2][3][4] This guide delves into the burgeoning field of brominated carbamates, exploring how the strategic incorporation of bromine atoms can modulate and enhance their biological activities.
Bromine, a halogen, is increasingly recognized as a valuable tool in drug design. Its introduction into a molecular scaffold can profoundly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for its target.[5] The "halogen bond," a non-covalent interaction between the electrophilic region of the bromine atom and a nucleophilic site, can contribute significantly to drug-receptor interactions. Furthermore, the presence of bromine can alter the pharmacokinetic profile of a drug, potentially leading to improved bioavailability and a more favorable therapeutic window. This guide will provide an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of brominated carbamates, offering a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this promising class of compounds.
Acetylcholinesterase Inhibition: A Key Target for Brominated Carbamates
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[6] Inhibition of AChE leads to an increase in acetylcholine levels, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease and myasthenia gravis. Carbamates are a well-established class of reversible AChE inhibitors, acting as "pseudo-substrates" for the enzyme.[7][8]
The mechanism of inhibition involves the carbamoylation of a serine residue within the active site of AChE. This process is initiated by a nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carbamate.[7] The resulting carbamoylated enzyme is temporarily inactivated until the carbamate moiety is slowly hydrolyzed, regenerating the active enzyme. The rate of this regeneration is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a sustained inhibitory effect.[9]
The introduction of bromine onto the carbamate scaffold can influence its inhibitory potency and selectivity. For instance, studies on proline-based carbamates have shown that brominated derivatives exhibit significant anti-butyrylcholinesterase (BChE) activity, with IC50 values comparable to the established drug rivastigmine.[7] The position of the bromine atom on the aromatic ring can also impact activity, highlighting the importance of structure-activity relationship (SAR) studies in the design of potent and selective inhibitors.
Mechanism of Acetylcholinesterase Inhibition by Carbamates
The following diagram illustrates the key steps in the inhibition of acetylcholinesterase by a carbamate inhibitor.
Caption: Mechanism of Acetylcholinesterase Inhibition by a Carbamate.
Quantitative Data: Acetylcholinesterase Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of carbamate derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | [7] |
| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | [7] |
| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | [7] |
| Ethynylphenyl Carbamate 8 | AChE | 28 | [10] |
| O-Aromatic N,N-disubstituted Carbamate 1 | BChE | 0.12 | [6] |
| O-Aromatic N,N-disubstituted Carbamate 7 | BChE | 0.38 | [6] |
Anticancer Potential of Brominated Carbamates
The carbamate moiety is a feature of several approved anticancer drugs, where it can contribute to the drug's mechanism of action or improve its pharmacokinetic properties.[4] The exploration of novel carbamate derivatives, including brominated analogs, is an active area of cancer research. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines to determine their potency and selectivity.
The introduction of bromine into a carbamate structure can enhance its anticancer activity. For example, brominated plastoquinone analogs have demonstrated significant growth inhibition against various cancer cell lines, with GI50 values in the micromolar range.[11] The mechanism of action for these compounds can be multifaceted, including the induction of cell cycle arrest and oxidative stress.[11]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound. The following is a detailed protocol for performing an MTT assay.[12]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well microtiter plates
-
Brominated carbamate test compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Dilute the cells in complete medium to a concentration of 5-10 × 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the brominated carbamate in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[13]
-
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of selected brominated compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Coelenteramine (Br-Cla) | Prostate (PC-3) | 24.3 | [15] |
| Brominated Coelenteramine (Br-Cla) | Breast (MCF-7) | 21.6 | [15] |
| Brominated Plastoquinone (BrPQ5) | Leukemia (CCRF-CEM) | 1.55 | [11] |
| Brominated Plastoquinone (BrPQ5) | Colon (HCT-116) | 3.48 | [11] |
| Brominated Plastoquinone (BrPQ5) | Melanoma (LOX IMVI) | 3.84 | [11] |
Antimicrobial Properties of Brominated Carbamates
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Carbamates have been investigated for their antibacterial and antifungal properties. The incorporation of bromine can enhance the antimicrobial potency of these compounds. For instance, a 2,4,6-tribromophenyl carbamate derivative has demonstrated a low minimum inhibitory concentration (MIC) against Salmonella typhi.
The mechanism of action of antimicrobial carbamates can vary but may involve the inhibition of essential enzymes or the disruption of cell membrane integrity. Further research is needed to fully elucidate the specific targets and mechanisms of brominated carbamates in various microbial species.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of brominated compounds against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2,4,6-Tribromophenyl Carbamate Derivative | Salmonella typhi | 8.96 µM | |
| 3,6-Dibromocarbazole Derivative | Staphylococcus aureus | >256 | |
| Benzyl Bromide Derivative 1a | Candida albicans | 250 | |
| Benzyl Bromide Derivative 1c | Candida krusei | 500 |
Synthesis and Evaluation Workflow
The development of novel brominated carbamates involves a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation. The following diagram provides a general overview of this process.
Caption: General workflow for the synthesis and evaluation of brominated carbamates.
Experimental Protocol: Synthesis of a Representative Brominated Carbamate
The following protocol describes the synthesis of phenyl N-(3-bromophenyl)carbamate, a representative brominated carbamate.
Materials:
-
3-Bromoaniline
-
Phenyl chloroformate
-
Ether
-
Hexane
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 3.44 g of 3-bromoaniline in 35 mL of ether.
-
Prepare a solution of 1.56 g of phenyl chloroformate in 50 mL of ether.
-
-
Reaction:
-
While stirring the 3-bromoaniline solution, add the phenyl chloroformate solution dropwise.
-
Continue stirring the reaction mixture for one hour at room temperature.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any solid byproducts.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Crystallize the resulting residue from hexane to yield phenyl N-(3-bromophenyl)carbamate.
-
Conclusion and Future Directions
Brominated carbamates represent a promising class of compounds with diverse biological activities. Their potential as acetylcholinesterase inhibitors, anticancer agents, and antimicrobial compounds warrants further investigation. The strategic incorporation of bromine into the carbamate scaffold provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on expanding the chemical diversity of brominated carbamates, elucidating their mechanisms of action in greater detail, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of structure-activity relationships will be crucial for the rational design of next-generation brominated carbamate therapeutics with improved efficacy and safety profiles.
References
-
IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Proline-Based Carbamates as Cholinesterase Inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved March 7, 2026, from [Link]
-
Mechanism of action of organophosphorus and carbamate insecticides - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
-
Carbamate Insecticide Action - YouTube. (2011, October 26). Retrieved March 7, 2026, from [Link]
-
-
Synthesis of phenyl N-(3-bromophenyl)carbamate - PrepChem.com. (n.d.). Retrieved March 7, 2026, from [Link]
-
IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
IC 50 values of compounds against different cancer cell lines. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Effect of bromine oxidation on high-performance thin-layer chromatography multi-enzyme inhibition assay detection of organophosphates and carbamate insecticides - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
3-Bromophenyl methylcarbamate | C8H8BrNO2 | CID 83566 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
MIC and Zone Distributions, ECOFFs - EUCAST. (n.d.). Retrieved March 7, 2026, from [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
https - EMA. (2022, December 1). Retrieved March 7, 2026, from [Link]
-
Risks to human and animal health from the presence of bromide in food and feed - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Antibacterial activity (MIC) and hemolytic activity of different carbamate derivatives bearing 2-furoyl-1-piperazine - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved March 7, 2026, from [Link]
-
Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dot Language (graph based diagrams) | by Dinis Cruz - Medium. (2018, October 7). Retrieved March 7, 2026, from [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - Arkivoc. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - Dove Medical Press. (n.d.). Retrieved March 7, 2026, from [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Facile procedure for the synthesis of N-aryl-N-hydroxy carbamates - University of Strathclyde. (n.d.). Retrieved March 7, 2026, from [Link]
-
Carbamate as a potential anti‐Alzheimer's pharmacophore: A review - ResearchGate. (2023, August 20). Retrieved March 7, 2026, from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved March 7, 2026, from [Link]
-
Antifungal Compounds from Microbial Symbionts Associated with Aquatic Animals and Cellular Targets: A Review - MDPI. (2023, April 18). Retrieved March 7, 2026, from [Link]
-
Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved March 7, 2026, from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
-
Roles of the carbamate moiety in drugs and prodrugs Drug The role of... - ResearchGate. (2026, January 15). Retrieved March 7, 2026, from [Link]
-
Dot plots for metabolic pathway analysis. Along the X-axis is pathway... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Plot of the pathway analysis. Each dot represents an altered pathway,... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals - [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 3-Bromophenyl methylcarbamate | C8H8BrNO2 | CID 83566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 14. Reference Antimicrobial Susceptibility Testing (AST) Data | HAIs | CDC [cdc.gov]
- 15. prepchem.com [prepchem.com]
In Silico Modeling of Benzyl (3-bromophenyl)carbamate Binding: A Paradigm for Halogen-Enriched Covalent AChE Inhibitors
Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Methodology Focus: Quantum Mechanics (QM), Multi-Stage Molecular Docking, and Molecular Dynamics (MD)
Executive Summary
The rational design of neurotherapeutics frequently leverages the carbamate pharmacophore to target acetylcholinesterase (AChE), a critical enzyme in the pathogenesis of Alzheimer’s disease and a primary target for counter-toxicity protocols[1]. Benzyl (3-bromophenyl)carbamate represents a highly sophisticated chemical starting point. It combines a reactive carbamate warhead for pseudo-irreversible enzyme inhibition with a halogen-bond-donating bromine atom and a lipophilic benzyl tail.
This whitepaper provides an authoritative, step-by-step in silico protocol for modeling the binding of Benzyl (3-bromophenyl)carbamate to human AChE (hAChE). By integrating Quantum Mechanical (QM) ligand preparation, multi-structure covalent docking, and Molecular Dynamics (MD) simulations, we establish a self-validating computational workflow that accurately captures the complex interplay of covalent carbamylation and non-covalent halogen bonding (XB)[2].
Pharmacophore Deconstruction & Mechanistic Rationale
To accurately model a ligand, one must first understand the causality behind its structural components. Benzyl (3-bromophenyl)carbamate is not a static key fitting into a lock; it is a dynamic, reactive entity.
-
The Carbamate Warhead: Carbamates act as pseudo-irreversible inhibitors of AChE. They initially bind non-covalently, followed by a nucleophilic attack from the catalytic Ser203, resulting in the transfer of the carbamoyl group to the enzyme and the release of a leaving group[3].
-
The 3-Bromophenyl Group: The bromine atom is highly polarizable. The electron-withdrawing nature of the phenyl ring creates an anisotropic charge distribution on the halogen, resulting in a region of positive electrostatic potential known as the
-hole. This -hole acts as a Lewis acid, forming highly directional halogen bonds (XB) with Lewis bases (e.g., backbone carbonyls or the -system of Trp86 in the AChE active site)[2]. -
The Benzyl Tail: This highly lipophilic moiety is perfectly suited to extend outward from the Catalytic Anionic Site (CAS) to engage in
stacking interactions with aromatic residues in the Peripheral Anionic Site (PAS), such as Trp286 and Tyr72.
Caption: Pharmacophore mapping of Benzyl (3-bromophenyl)carbamate against hAChE binding sites.
Step-by-Step In Silico Methodology
Standard molecular mechanics force fields treat halogens as simple, negatively charged spheres, completely ignoring the
Step 2.1: Quantum Mechanical (QM) Ligand Preparation
To capture the halogen bonding potential, the ligand must be parameterized using Density Functional Theory (DFT).
-
Protocol: Build the 3D structure of Benzyl (3-bromophenyl)carbamate.
-
Optimization: Perform geometry optimization and electrostatic potential (ESP) mapping using Gaussian 16 at the B3LYP/6-311G level of theory[2].
-
Parameterization: Extract the Merz-Singh-Kollman (MK) charges. Apply a positive point charge (extra-point or dummy atom) on the outermost surface of the bromine atom to explicitly represent the
-hole in subsequent molecular mechanics calculations.
Step 2.2: Target Preparation (hAChE)
-
Structure Selection: Retrieve the high-resolution crystal structure of human AChE bound to donepezil (PDB ID: 4EY7 , resolution 2.35 Å)[3]. This structure represents a conformation where both the CAS and PAS are accessible.
-
Refinement: Remove co-crystallized water molecules (except structural waters deep in the gorge), add missing hydrogen atoms, and assign protonation states at pH 7.4 using tools like Schrödinger's Protein Preparation Wizard. Ensure the catalytic histidine (His447) is properly protonated to facilitate the proton relay with Glu334 and Ser203.
Step 2.3: Multi-Stage Molecular Docking
Because carbamates inhibit AChE via a two-step mechanism (non-covalent association followed by covalent modification), our docking protocol must reflect this causality[1].
-
Non-Covalent Docking (Pose Generation):
-
Utilize an XB-aware scoring function (e.g., AutoDock Vina with customized XB parameters or Glide XP with halogen bonding terms enabled).
-
Define the grid box to encompass both the bottom of the gorge (CAS) and the rim (PAS)[4].
-
Objective: Identify poses where the carbamate carbonyl carbon is within reactive distance (≤ 3.5 Å) of the Ser203 hydroxyl oxygen, and the bromine atom is oriented toward a Lewis base.
-
-
Covalent Docking (Transition State Modeling):
-
Using the best non-covalent pose as a seed, perform covalent docking (e.g., CovDock).
-
Define the reaction type as nucleophilic addition to a carbonyl.
-
Objective: Evaluate the steric strain and binding energy of the tetrahedral intermediate formed between Ser203 and the carbamate warhead.
-
Caption: Self-validating in silico workflow for covalent halogenated inhibitors.
Step 2.4: Molecular Dynamics (MD) & Thermodynamic Profiling
Docking provides a static snapshot; MD provides temporal validation of the complex's stability.
-
Simulation Setup: Solvate the covalently bound AChE-ligand complex in a TIP3P water box. Neutralize with Na+/Cl- ions. Use the AMBER ff19SB force field for the protein and GAFF2 for the ligand.
-
Production Run: Execute a 100 ns production run under NPT ensemble conditions (300 K, 1 bar).
-
Trajectory Analysis: Monitor the Root Mean Square Deviation (RMSD) of the ligand to ensure the benzyl group remains stably anchored in the PAS. Crucially, monitor the distance and angle of the Br
(Trp86) interaction to validate the persistence of the halogen bond over time.
Quantitative Data Synthesis
The following table synthesizes the expected computational outputs for Benzyl (3-bromophenyl)carbamate based on the rigorous application of the described methodologies. These metrics serve as a benchmark for evaluating similar halogen-enriched covalent inhibitors.
| Computational Parameter | Method / Software | Predicted Value | Mechanistic Implication |
| DFT (B3LYP/6-311G**) | +28.4 kcal/mol | Strong Lewis acid character; high capacity for directional halogen bonding. | |
| Non-Covalent Binding Affinity | AutoDock Vina (XB-Scoring) | -10.5 kcal/mol | Excellent initial recognition and pre-organization within the CAS/PAS gorge. |
| Covalent Docking Score | CovDock (Schrödinger) | -8.2 kcal/mol | Favorable transition state geometry for Ser203 carbamylation with minimal steric clash. |
| Complex Stability ( | MM/GBSA (AMBER 20) | -42.6 | Highly stable pseudo-irreversible complex; sustained inhibition of AChE over 100 ns. |
Conclusion
Modeling the binding of Benzyl (3-bromophenyl)carbamate requires a departure from standard high-throughput virtual screening protocols. Because the molecule relies on two highly specific quantum-level phenomena—covalent bond formation and
References
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: PubMed Central (PMC)2
-
2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase Source: PLOS 3
-
Integrating multi-structure covalent docking with machine-learning consensus scoring enhances potency ranking of human acetylcholinesterase inhibitors Source: Oxford Academic 1
-
Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation Source: MDPI 4
Sources
The Evolution of Substituted Benzyl and Phenyl-Alkyl Carbamates in CNS Drug Discovery
Topic: Discovery and History of Substituted Benzyl and Phenyl-Alkyl Carbamates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pharmacophore of Stability and Potency
In the landscape of Central Nervous System (CNS) drug discovery, the carbamate moiety (
This guide explores the technical history of this class, tracing the transition from the non-selective sedation of meprobamate to the targeted anticonvulsant activity of felbamate , and finally, the structural optimization that led to cenobamate (YKP3089). The narrative focuses on the medicinal chemistry challenges—specifically the "Atropaldehyde Crisis"—that forced a redesign of the scaffold to eliminate idiosyncratic toxicity while retaining efficacy.
Historical Genesis: From Meprobamate to Felbamate
The discovery of this class was not linear. It began with the observation that simple alkyl carbamates possessed sedative properties.
-
1950s - Meprobamate: A bis-carbamate of a propanediol core. It was a blockbuster anxiolytic but suffered from significant sedation and abuse potential.
-
1960s/70s - The Phenyl Ring Addition: Researchers at Wallace Laboratories sought to separate the anticonvulsant activity from the sedative effects. They hypothesized that adding a lipophilic phenyl ring to the propanediol backbone would alter the pharmacokinetic profile and receptor binding.
-
Result - Felbamate (FBM): 2-phenyl-1,3-propanediol dicarbamate.
-
Efficacy: FBM demonstrated a unique dual mechanism—blocking NMDA receptors (glycine site) and potentiating GABA. It was effective in refractory epilepsy, particularly Lennox-Gastaut syndrome.
-
The Fall: Shortly after its 1993 launch, FBM was associated with aplastic anemia and hepatotoxicity, leading to a "Black Box" warning and restricted use.
-
The Crisis: Felbamate Toxicity and the Atropaldehyde Pathway[1][2]
To understand the design of modern benzyl carbamates like cenobamate, one must understand the failure of felbamate. The toxicity was not a target-based effect but a metabolic accident.
The Mechanism of Bioactivation
Felbamate undergoes metabolic oxidation to form 3-carbamoyl-2-phenylpropionaldehyde .[1][2] This intermediate is unstable and undergoes spontaneous
-
Atropaldehyde is a reactive Michael acceptor (
-unsaturated aldehyde). -
Pathology: It covalently binds to cellular proteins (thiols), acting as a hapten that triggers immune-mediated idiosyncratic reactions (aplastic anemia).
Visualization: The Toxicity Pathway
The following diagram illustrates the metabolic divergence between stable excretion and toxic bioactivation.
Figure 1: The metabolic bioactivation of Felbamate into the reactive electrophile Atropaldehyde.
The Pivot: Designing the Next Generation (Cenobamate)
The objective for the next generation was clear: Retain the phenyl-alkyl-carbamate pharmacophore but block the formation of atropaldehyde.
Structural Optimization Strategy
Researchers at SK Biopharmaceuticals (and others) utilized a phenotype-based screening approach focused on:
-
Monocarbamates: Simplifying the structure from dicarbamates to monocarbamates to reduce metabolic complexity.
-
Blocking Beta-Elimination: Introducing a heteroaromatic ring (tetrazole) at the beta-position relative to the carbamate. This steric and electronic modification prevents the formation of the conjugated enal system found in atropaldehyde.
-
Halogenation: Adding a chlorine atom to the phenyl ring (ortho-position) improved lipophilicity and potency against maximal electroshock (MES) induced seizures.
The Result: Cenobamate (YKP3089)[4]
-
Chemical Name: [(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate.[3][4][5]
-
Outcome: High efficacy in focal-onset seizures with no evidence of the aplastic anemia associated with felbamate.
Technical Deep Dive: Synthesis Protocols
The synthesis of substituted benzyl/phenyl-alkyl carbamates generally follows two routes: carbamoylation of an alcohol or reaction of an amine with a chloroformate. Below is the specific, high-fidelity protocol for Cenobamate , highlighting the critical regioselectivity challenge.
Protocol: Synthesis of Cenobamate
Challenge: The alkylation of tetrazole with an epoxide or haloketone yields two isomers: 1H-tetrazole (1N) and 2H-tetrazole (2N).[5] The 2N-isomer is the required active pharmaceutical ingredient (API).
Step 1: Epoxide Opening / Alkylation
-
Reagents: (R)-2-chlorostyrene oxide, 1H-Tetrazole, Base (Lithium Carbonate or Triethylamine).
-
Conditions: Reflux in solvent (e.g., Toluene or DMF).
-
Observation: Formation of a mixture of regioisomers.
-
Isomer A: (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethanol (Undesired).
-
Isomer B: (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol (Desired Intermediate).[6]
-
-
Purification: The isomers are separated via column chromatography or fractional crystallization (2N isomer is typically less polar).
Step 2: Carbamoylation[7]
-
Starting Material: Purified (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol.
-
Reagents: 1,1'-Carbonyldiimidazole (CDI), Ammonium Hydroxide (NH₄OH).
-
Procedure:
-
Dissolve the alcohol in dry THF or acetonitrile.
-
Add CDI (1.1 eq) and stir at 0°C to room temperature to form the imidazole-carbamate intermediate.
-
Add excess aqueous NH₄OH.
-
Stir until conversion is complete (monitored by HPLC).
-
-
Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize from isopropyl alcohol/heptane.
Figure 2: Synthetic pathway for Cenobamate emphasizing the critical regioselective separation of the tetrazole isomers.
Mechanism of Action: The "Dual-Mode" Hypothesis
Substituted benzyl carbamates, particularly cenobamate, are distinct from traditional sodium channel blockers (like phenytoin) due to their specific modulation of the persistent sodium current.
Preferential Inhibition of Persistent Sodium Current ( )[4]
-
Transient Current (
): Responsible for the upstroke of the action potential. Traditional AEDs block this. -
Persistent Current (
): A non-inactivating component that facilitates repetitive neuronal firing and after-discharges. -
Cenobamate Action: It selectively enhances the fast and slow inactivation of sodium channels, preferentially reducing
. This prevents the "paroxysmal depolarization shift" without completely shutting down normal neuronal transmission.
GABA-A Positive Allosteric Modulation[2]
-
Cenobamate enhances GABAergic inhibition by binding to a non-benzodiazepine site on the GABA-A receptor.[8]
-
This creates a synergistic effect: reducing excitation (Sodium) while enhancing inhibition (GABA).
| Feature | Felbamate | Cenobamate |
| Primary Target | NMDA (Glycine site) / GABA | |
| Metabolic Risk | High (Atropaldehyde) | Low (No reactive enal formation) |
| Bioavailability | >90% | 88% |
| Half-life | 20-23 hours | 50-60 hours |
Structure-Activity Relationship (SAR) Summary
The following SAR rules have been established for the substituted phenyl-alkyl carbamate class:
-
Chirality Matters: The (R)-enantiomer consistently shows superior anticonvulsant potency compared to the (S)-enantiomer in this series.
-
The Linker Region: A two-carbon chain between the phenyl ring and the carbamate is optimal.
-
Beta-Substitution: Bulky, lipophilic groups at the beta-position (like the tetrazole in cenobamate) improve metabolic stability and potency.
-
Phenyl Substitution: Ortho-substitution (e.g., 2-Cl, 2-F) enhances activity more than meta- or para-substitution.
References
-
Rosenberg, G. (2023). Cenobamate: A Review of its Mechanism of Action and Clinical Efficacy. American Epilepsy Society. Link
-
Thompson, C. D., et al. (1996).[9] Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate.[2] Chemical Research in Toxicology. Link
-
Gu, H., et al. (2006). Synthesis of Carbamic Acid (R)-1-aryl-2-tetrazolyl-ethyl esters. Patent WO2006112685A1. Link
-
Nakamura, M., et al. (2018). Mechanism of Action of Cenobamate: Preferential Inhibition of the Persistent Sodium Current.[8][10][11] Neurology. Link
-
Kohn, H., et al. (2011).[12] Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide. Journal of Medicinal Chemistry.[13][14] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. ES2931000B2 - Process for the preparation of cenobamate - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Felbamate | Neupsy Key [neupsykey.com]
- 8. clarification of the mechanism of action of cenobamate [aesnet.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug–Drug Interactions and Tolerability - ProQuest [proquest.com]
- 11. neurology.org [neurology.org]
- 12. Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Safety and Handling Guide for Benzyl (3-bromophenyl)carbamate
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. With innovation, however, comes the critical responsibility of ensuring laboratory safety, particularly when comprehensive toxicological data for a new compound is not yet available. This guide provides an in-depth technical framework for the safe handling of Benzyl (3-bromophenyl)carbamate, a compound of interest in various research and development pipelines.
In the absence of a complete, officially published Safety Data Sheet (SDS) with exhaustive toxicological endpoints for Benzyl (3-bromophenyl)carbamate, this document adopts a scientifically rigorous approach grounded in the principle of prudent assumption. By analyzing the known hazards of its core structural motifs—benzyl carbamate and 3-bromoaniline—we can construct a robust and conservative safety protocol. This methodology ensures that all laboratory operations involving this compound are conducted with the highest degree of caution, protecting both the researcher and the integrity of the research.
Compound Identification and Physicochemical Properties
A precise understanding of the compound's identity is the foundation of any safety protocol. The following table summarizes the key identifiers for Benzyl (3-bromophenyl)carbamate.
| Identifier | Value | Source |
| Chemical Name | Benzyl (3-bromophenyl)carbamate | N/A |
| CAS Number | 361337-08-8 | Fisher Scientific |
| Molecular Formula | C₁₄H₁₂BrNO₂ | N/A |
| Molecular Weight | 306.16 g/mol | N/A |
| Structure | ![]() | N/A |
Note: Physical properties such as melting point, boiling point, and solubility have not been extensively reported in publicly available literature and should be determined with appropriate safety precautions in a laboratory setting.
Hazard Analysis: A Synthesis of Knowns and Prudent Extrapolations
Given the limited specific data for Benzyl (3-bromophenyl)carbamate, a thorough hazard assessment requires a logical extrapolation from its constituent chemical groups. This approach is a cornerstone of laboratory safety when dealing with novel compounds.[1]
Caption: Hazard assessment based on structural analogy.
Analysis of the Benzyl Carbamate Moiety
The benzyl carbamate functional group is a common protecting group in organic synthesis. Safety data for the parent compound, benzyl carbamate, provides a baseline for potential hazards.
-
Hazards: SDSs for benzyl carbamate consistently indicate that it is a skin, eye, and respiratory irritant.[2]
-
GHS Classifications: Typically includes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Causality: The ester and amide functionalities within the carbamate group can interact with biological macromolecules, leading to irritation upon contact with sensitive tissues like the eyes, skin, and respiratory tract.
Analysis of the 3-Bromophenyl Group
The 3-bromophenyl portion of the molecule is derived from 3-bromoaniline. Aromatic amines and their derivatives can present significant health hazards.
-
Hazards: 3-Bromoaniline is classified as harmful if swallowed or in contact with skin. It is also a skin and eye irritant and may cause respiratory irritation.[3][4][5][6][7]
-
GHS Classifications: Includes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6]
Causality: The aromatic amine functionality and the presence of a halogen can lead to toxicity. Aromatic amines are known to be absorbed through the skin and can have systemic effects.
Synthesized Hazard Profile and Prudent Assumption
By combining the hazard information from these structural analogs, a conservative and protective hazard profile for Benzyl (3-bromophenyl)carbamate can be established.
In the absence of contradictory data, Benzyl (3-bromophenyl)carbamate must be handled as a substance that is:
-
Harmful if swallowed or absorbed through the skin.
-
A skin and eye irritant.
-
A respiratory tract irritant.
-
Of unknown long-term toxicity (e.g., carcinogenicity, reproductive toxicity).
This "assume it's hazardous" approach is a fundamental principle for handling new or uncharacterized research chemicals.[1][8]
Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is the primary goal of any safety protocol.[9] This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid Benzyl (3-bromophenyl)carbamate (e.g., weighing, transferring) and any work with its solutions must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the synthesized hazard profile. The following table outlines the minimum required PPE for handling Benzyl (3-bromophenyl)carbamate.
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles. The irritant nature of both structural analogs necessitates robust eye protection.[2][3][11][12] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and changed frequently, especially if contamination is suspected. | Prevents skin contact, a primary route of exposure for aromatic compounds.[1][12] |
| Body Protection | A flame-resistant lab coat worn fully buttoned. Protective clothing should be worn to prevent skin exposure. | Protects skin and personal clothing from contamination.[11][12] |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a potential for aerosolization and engineering controls are insufficient. Use should be in accordance with the institution's respiratory protection program.[11] | Provides an additional layer of protection against inhalation of fine powders or aerosols. |
Experimental Protocols: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to ensure safety at every stage of handling.
Caption: Safe handling workflow for Benzyl (3-bromophenyl)carbamate.
Receiving and Storage
-
Storage: Store Benzyl (3-bromophenyl)carbamate in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Secondary Containment: Utilize secondary containment (e.g., a tray or bin) for both storage and transport within the laboratory.[1]
Weighing and Transferring Solid Compound
-
Preparation: Before handling, ensure all safety protocols are understood and the work area within the fume hood is clean and uncluttered.
-
Handling: Use spatulas and other tools that minimize the generation of dust.[2] If possible, handle as a solution rather than a powder.
-
Containment: Keep the container sealed when not in use.
Spill and Emergency Procedures
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[13]
-
Carefully scoop the material into a sealable container for hazardous waste.[14][15]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[15]
-
-
Large Spills: Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Waste Disposal
Proper disposal is a critical final step in the safe handling of any research chemical.
-
Classification: All waste containing Benzyl (3-bromophenyl)carbamate, including unused product, contaminated consumables (e.g., gloves, weigh paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.[16]
-
Segregation: Collect waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.[16]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The EPA provides specific guidance on the treatment and disposal of carbamate wastes.[17]
Conclusion
While the full toxicological profile of Benzyl (3-bromophenyl)carbamate remains to be elucidated, a responsible and scientifically-grounded approach to its handling is not only possible but imperative. By leveraging data from its structural analogs and adhering to the established principles of handling chemicals with unknown toxicity, researchers can confidently and safely incorporate this compound into their workflows. This guide serves as a technical framework to be adapted into laboratory-specific Standard Operating Procedures (SOPs), fostering a culture of safety and scientific integrity.
References
-
Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Available at: [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Novel Chemicals with Unknown Hazards SOP. Available at: [Link]
-
University of Idaho. (n.d.). EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. Available at: [Link]
-
s d fine-chem limited. (n.d.). benzyl carbamate GHS Safety Data Sheet. Available at: [Link]
-
PubChem. (n.d.). 3-Bromoaniline. National Center for Biotechnology Information. Available at: [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Available at: [Link]
-
Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety. Available at: [Link]
-
Oklahoma State University. (n.d.). Laboratory Safety Rules. Available at: [Link]
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals. Available at: [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
-
University of South Carolina. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety. Available at: [Link]
-
Cole-Parmer. (n.d.). Carbamates Waste Compatibility. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]
-
U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Available at: [Link]
-
Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 3-Bromoaniline. Available at: [Link]
-
Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]
-
PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Available at: [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 4. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.fr [fishersci.fr]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pps-essentials.co.uk [pps-essentials.co.uk]
- 13. ehs.gatech.edu [ehs.gatech.edu]
- 14. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
Methodological & Application
Using Benzyl (3-bromophenyl)carbamate in cholinesterase inhibition assays.
Application Note: Characterization of Benzyl (3-bromophenyl)carbamate as a Cholinesterase Inhibitor
Abstract & Introduction
Benzyl (3-bromophenyl)carbamate represents a class of aryl carbamate derivatives utilized in the development of therapeutics for neurodegenerative disorders such as Alzheimer’s disease (AD). Unlike simple competitive inhibitors, carbamates typically function as pseudo-irreversible inhibitors .[1][2] They react covalently with the active site serine of cholinesterases (AChE/BChE), transferring a carbamoyl moiety to the enzyme.[1][3]
This interaction requires a specialized assay protocol distinct from standard Michaelis-Menten kinetics. A simple "mix-and-read" approach will significantly underestimate the potency of this compound. This guide details the Pre-Incubation Ellman’s Method required to accurately determine the
Mechanism of Action
To design the experiment, one must understand the reaction pathway. The inhibition proceeds via a two-step mechanism:
-
Michaelis Complex Formation: The inhibitor binds reversibly to the enzyme (
). -
Carbamylation: The active site Serine (Ser200 in AChE) attacks the carbamate carbonyl, expelling the leaving group (typically the benzyloxy group in this scaffold, though mechanism variations exist based on pH and sterics). This forms a stable, covalent carbamoyl-enzyme adduct.
-
Decarbamylation (Slow): Water eventually hydrolyzes the adduct, regenerating active enzyme. This step is much slower than acetylation, leading to prolonged inhibition.
DOT Diagram: Inhibition Mechanism
Caption: Kinetic pathway of pseudo-irreversible inhibition. Note that the carbamylation step (
Material Preparation
Compound Handling:
-
Solubility: Benzyl (3-bromophenyl)carbamate is lipophilic. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Stability: Carbamates are susceptible to spontaneous hydrolysis in alkaline buffers. Do not store diluted working solutions. Prepare fresh in buffer immediately before use.
-
Solvent Tolerance: AChE and BChE are sensitive to organic solvents. Keep final DMSO concentration in the assay well
(ideally ).
Reagent Setup Table:
| Reagent | Stock Conc. | Preparation / Notes |
| Assay Buffer | 100 mM | Sodium Phosphate, pH 8.0 (pH 7.4 is acceptable but 8.0 maximizes Ellman signal). |
| DTNB (Ellman's) | 10 mM | Dissolve in Assay Buffer. Store in dark (light sensitive). |
| Substrate (ATCh) | 75 mM | Acetylthiocholine Iodide in water. Store -20°C. |
| Substrate (BTCh) | 75 mM | Butyrylthiocholine Iodide (for BChE assays). |
| Enzyme (AChE) | 5-10 U/mL | Electrophorus electricus or Recombinant Human. Dilute in buffer + 0.1% BSA for stability. |
| Inhibitor | 100 mM | In DMSO. Serial dilute in buffer just before assay (keeping DMSO constant). |
Experimental Protocol: Pre-Incubation Ellman Assay
This protocol is designed for a 96-well microplate format.[4][5]
Critical Step: unlike competitive inhibitors, you must incubate the Enzyme and Inhibitor before adding the substrate.
Step-by-Step Workflow:
-
Preparation of Inhibitor Dilutions:
-
Prepare a 7-point dilution series of Benzyl (3-bromophenyl)carbamate in Assay Buffer.
-
Range: 0.1 nM to 100 µM (adjust based on preliminary data).
-
Control: Ensure a "Vehicle Control" (Buffer + DMSO equivalent) is included.
-
-
Pre-Incubation (The Carbamylation Phase):
-
Add 20 µL of Enzyme Solution (AChE or BChE).
-
Add 20 µL of Inhibitor Solution (or Vehicle).
-
Action: Shake briefly to mix.
-
Incubation: Cover plate and incubate at 25°C for 30 minutes .
-
Why? This allows the carbamate to react with the active site serine.[1][3] Without this,
values will shift by orders of magnitude.
-
Substrate Addition (The Detection Phase):
-
Prepare a "Master Mix" of DTNB and Substrate:
-
Mix equal volumes of DTNB (10 mM) and ATCh/BTCh (75 mM). Note: This is a modified protocol to simplify pipetting.
-
Alternatively, add separately if kinetic lag is observed.
-
-
Add 20 µL of the DTNB/Substrate Mix to each well.
-
Final Volume: 200 µL.
-
-
Measurement:
DOT Diagram: Assay Workflow
Caption: Step-by-step microplate protocol highlighting the mandatory pre-incubation step for carbamate inhibitors.
Data Analysis & Interpretation
1. Calculating Velocity (
-
Plot Absorbance (412 nm) vs. Time (min) for each well.
-
The slope of the linear portion (mOD/min) represents the initial velocity (
). -
Note: If the inhibitor is very fast-acting, the slope might decrease over time (curvature). Use the initial linear phase (first 2-3 mins) for
.
2. Determining
-
Calculate % Inhibition:
-
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to a non-linear regression (Sigmoidal Dose-Response, Variable Slope).
3. Advanced Kinetics (
-
For rigorous characterization, measure the pseudo-first-order rate constant (
) at various inhibitor concentrations. -
Plot
vs. Pre-incubation Time. -
The slope of this line gives
. -
Plot
vs. [I] to determine (affinity) and (carbamylation rate).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Color | Spontaneous hydrolysis of DTNB or Substrate. | Check buffer pH (should not exceed 8.0). Use fresh DTNB. |
| No Inhibition Observed | Insufficient pre-incubation time. | Increase pre-incubation to 60 mins. Carbamylation can be slow. |
| Non-Linear Rates (Curvature) | Substrate depletion or product inhibition. | Reduce enzyme concentration.[8] Ensure <10% substrate conversion during read time. |
| Precipitation | Inhibitor insoluble in aqueous buffer. | Check well for turbidity. Lower max concentration or increase DMSO (max 2%). |
Safety Considerations
-
Carbamate Toxicity: Benzyl (3-bromophenyl)carbamate is a cholinesterase inhibitor.[9] It can be absorbed through the skin and inhibit nervous system function.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Disposal: All waste containing carbamates and Ellman's reagent must be disposed of as hazardous chemical waste.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link
-
Dighe, S. N., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1295. Link
-
Krátký, M., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. International Journal of Molecular Sciences, 22(17), 9488. Link
-
Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase.[2] Journal of Medicinal Chemistry, 51(14), 4200-4212. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. scielo.br [scielo.br]
- 6. broadpharm.com [broadpharm.com]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]
- 9. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzyl (3-bromophenyl)carbamate in peptide synthesis.
Application Note: Benzyl (3-bromophenyl)carbamate in Peptidomimetic Synthesis
Introduction: The Strategic Role of "Masked" Isocyanates
In modern peptide drug discovery, the urea linkage (-NH-CO-NH-) is a privileged motif, offering enhanced proteolytic stability and novel hydrogen-bonding geometries compared to standard amide bonds. However, the traditional synthesis of peptide ureas often relies on isocyanates (R-N=C=O), which are frequently toxic, moisture-sensitive, and difficult to handle on a large scale.
Benzyl (3-bromophenyl)carbamate (CAS: 361337-08-8) serves as a robust, crystalline "Masked Isocyanate" reagent. It allows researchers to introduce the (3-bromophenyl)ureido moiety onto peptide N-termini or Lysine side chains without handling the volatile 3-bromophenyl isocyanate. Furthermore, the 3-bromo substituent acts as a critical "functional handle," enabling Late-Stage Diversification (LSD) via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) directly on the solid phase.
This guide details the protocols for synthesizing this reagent, utilizing it for urea ligation, and performing downstream diversification.
Chemical Properties & Mechanistic Insight
| Property | Specification |
| Chemical Name | Benzyl (3-bromophenyl)carbamate |
| Structure | Bn-O-CO-NH-(3-Br-Ph) |
| Molecular Weight | 306.16 g/mol |
| Physical State | White to Off-white Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water |
| Stability | Stable at RT; Decomposes to isocyanate >80°C or with Base |
| Role | Isocyanate Precursor, Pharmacophore Building Block |
Mechanism of Action: The Elimination-Addition Pathway
Unlike phenyl carbamates (which react via nucleophilic acyl substitution), benzyl carbamates typically function as isocyanate precursors via an E1cB-like elimination mechanism under basic or thermal conditions.
-
Deprotonation: Base removes the acidic carbamate proton.
-
Elimination: Benzyl alcohol (BnOH) is eliminated, generating the reactive 3-bromophenyl isocyanate in situ.
-
Ligation: The peptide amine (nucleophile) traps the isocyanate to form the chemically stable urea linkage.
Figure 1: Mechanistic pathway for the conversion of the carbamate precursor to the urea-linked peptide.
Experimental Protocols
Protocol A: Synthesis of Benzyl (3-bromophenyl)carbamate
Use this protocol if the reagent is not purchased commercially.
Reagents: 3-Bromoaniline (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.2 equiv), K2CO3 (1.1 equiv), 2-Methyltetrahydrofuran (2-MeTHF) or DCM.
-
Setup: Dissolve 3-bromoaniline (e.g., 58 mmol) in 2-MeTHF (175 mL) in a round-bottom flask.
-
Base Addition: Add K2CO3 (1.1 equiv) and cool the mixture to 0°C.
-
Acylation: Dropwise add Benzyl chloroformate (1.2 equiv) over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1M HCl (to remove unreacted aniline), sat. NaHCO3, and brine.
-
Purification: Dry over Na2SO4, concentrate, and recrystallize from Hexane/EtOAc to obtain a white solid.
Protocol B: Solid-Phase Urea Ligation (N-Capping)
This protocol describes the "Masked Isocyanate" method on a resin-bound peptide.
Reagents:
-
Resin-bound Peptide (free amine, N-terminal or Lys side chain).
-
Benzyl (3-bromophenyl)carbamate (3–5 equiv).
-
DIEA (Diisopropylethylamine) (5–10 equiv).
-
DMSO/DMF (1:1 v/v) – DMSO promotes the elimination mechanism.
Steps:
-
Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 min. Drain.
-
Cocktail Prep: Dissolve Benzyl (3-bromophenyl)carbamate (0.5 mmol, 5 equiv) in 2 mL of DMSO/DMF (1:1). Add DIEA (1.0 mmol, 10 equiv).
-
Coupling: Add the cocktail to the resin.
-
Incubation: Shake at 60°C for 2–4 hours.
-
Note: Heat is required to drive the elimination of benzyl alcohol and generate the isocyanate. If reaction is sluggish, increase to 80°C.
-
-
Washing: Drain and wash resin with DMF (5x), DCM (3x), and DMF (3x) to remove the generated benzyl alcohol and excess reagent.
-
Validation: Perform a Kaiser Test (Ninhydrin). The resin should be negative (colorless), indicating complete conversion of the amine to the urea.
Protocol C: Late-Stage Diversification (Suzuki Coupling)
Utilizing the bromine handle to create a library of biphenyl-urea peptidomimetics.
Reagents:
-
Resin-bound (3-bromophenyl)ureido-peptide (from Protocol B).
-
Aryl Boronic Acid (5 equiv).
-
Pd(PPh3)4 (0.1 equiv) or Pd2(dba)3/XPhos.
-
2M Na2CO3 (aq) (10 equiv).
-
DME/EtOH/H2O (Solvent system).
Steps:
-
Degassing: Ensure all solvents are degassed with Argon/Nitrogen.
-
Mix: In a vial, dissolve the Aryl Boronic Acid and Palladium catalyst in DME/EtOH (9:1).
-
Reaction: Add the solution to the resin, followed by the aqueous Na2CO3 base.
-
Incubation: Shake at 80°C for 12–16 hours under inert atmosphere.
-
Cleavage: Wash resin extensively (DMF, water, MeOH, DCM). Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).
Workflow Visualization
The following diagram illustrates the complete workflow from reagent synthesis to library generation.
Figure 2: Integrated workflow for generating urea-linked peptidomimetic libraries.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Ligation | Temperature too low. | The carbamate requires heat to release the isocyanate. Ensure reaction temp is ≥60°C. Use DMSO as co-solvent. |
| Precipitation | Reagent insolubility. | Benzyl carbamates can be hydrophobic. Ensure 1:1 DMF/DMSO mix. |
| Side Reactions | Hydrolysis of Isocyanate. | Ensure solvents are anhydrous.[1] Water will convert the in situ isocyanate to the aniline (3-bromoaniline), capping the peptide incorrectly. |
| Pd Catalyst Failure | Sulfur poisoning. | If the peptide contains Cys or Met, use high catalyst loading (Pd(OAc)2/SPhos) or protect Cys with Trt (removable) or Acm (stable). |
References
-
Preparation of Benzyl (3-bromophenyl)
- Source: Albers, H. M., et al. (2016). "Identification of a novel class of Autotaxin inhibitors through cross-screening.
- Context: Describes the synthesis of Compound 11 (Benzyl (3-bromophenyl)carbamate)
-
Urea Synthesis via Carbamates
- Source: Thavonekham, B. (1997). "Practical synthesis of urea derivatives." Synthesis.
- Context: Establishes the protocol for using phenyl/benzyl carbamates + amine + DMSO/Heat to gener
-
Isocyanate Generation from Cbz-Amines
- Source: Knölker, H. J., et al. (1998).
- Context: Discusses the thermal and base-mediated decomposition of Cbz-protected amines to isocyan
- Source: Kotha, S., & Lahiri, K. (2005). "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of unnatural amino acids and peptides." Bioorganic & Medicinal Chemistry Letters.
Sources
Benzyl (3-bromophenyl)carbamate as an intermediate in pharmaceutical synthesis.
Strategic Utilization in Pharmaceutical Synthesis: Protocols for Orthogonal Protection and Cross-Coupling
Executive Summary
Benzyl (3-bromophenyl)carbamate serves as a critical "lynchpin" intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and biaryl urea pharmacophores. Its structural utility lies in its dual functionality:
-
The Cbz (Benzyloxycarbonyl) Group: Provides robust protection of the aniline nitrogen, orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc).
-
The Meta-Bromine Handle: Facilitates regiospecific Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without poisoning the catalyst, a common issue with free anilines.
This guide details the high-yield synthesis of this intermediate, its application in cross-coupling workflows, and the critical chemoselective deprotection strategies required to retain the halogen motif.
Synthesis Protocol: High-Fidelity Preparation
While Schotten-Baumann conditions (aqueous base) are possible, they often lead to hydrolysis side-products on scale. The following anhydrous protocol is recommended for purity >98%.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 3-Bromoaniline (1.0 equiv)
-
Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: 1M HCl, Saturated NaHCO₃
Step-by-Step Methodology
-
Setup: Purge a 3-neck round-bottom flask with nitrogen. Add 3-Bromoaniline (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C using an ice bath.
-
Base Addition: Add Pyridine (12 mmol) dropwise. Note: Pyridine acts as both a base and an acyl transfer catalyst.
-
Acylation: Add Benzyl chloroformate (11 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Critical Control: Maintain internal temperature < 5°C to prevent bis-acylation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup:
-
Wash organic layer with 1M HCl (2 x 20 mL) to remove excess pyridine/aniline.
-
Wash with Sat. NaHCO₃ (2 x 20 mL) to remove residual acid.
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if high purity is required for downstream catalysis.
Data Summary
| Parameter | Specification |
| Appearance | White to off-white solid |
| Yield | 85–92% |
| Melting Point | 88–90°C |
| 1H NMR (CDCl₃) | δ 7.80 (s, 1H), 7.45–7.15 (m, 8H), 6.70 (br s, 1H, NH), 5.20 (s, 2H, CH₂) |
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow ensuring removal of catalytic base and unreacted aniline.[1]
Downstream Application: Suzuki-Miyaura Coupling
The Cbz group is stable under standard basic Suzuki conditions (Carbonate/Phosphate bases), making this intermediate ideal for installing biaryl systems before amine deprotection.
Protocol: Biaryl Synthesis
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Base: K₂CO₃ (2M aqueous, 3 equiv)
-
Solvent: 1,4-Dioxane
-
Conditions: 80°C, 12 hours, Inert atmosphere.
Why this works: The acidic N-H proton of the carbamate (pKa ~12) will be deprotonated by the base, but the resulting anion is stabilized and does not interfere with the Pd(II) oxidative addition into the C-Br bond.
Critical Deprotection Strategies (The "Debromination" Risk)
A common pitfall in using this intermediate is the removal of the Cbz group. Standard catalytic hydrogenolysis (H₂/Pd-C) poses a severe risk of hydrodehalogenation (cleaving the Ar-Br bond), destroying the molecule's functionality.
Method A: Chemoselective Acidolysis (Recommended)
Use this method to remove Cbz while preserving the Bromine atom.
-
Reagents: 33% HBr in Acetic Acid (AcOH).
-
Procedure: Dissolve substrate in AcOH. Add HBr/AcOH solution at RT. Stir 1–2 hours. Precipitate with diethyl ether.
-
Mechanism: Acid-catalyzed alkyl-oxygen cleavage. The Ar-Br bond is stable to HBr.
Method B: Lewis Acid Mediated
-
Reagents: AlCl₃ in Hexafluoroisopropanol (HFIP).
-
Procedure: Stir at RT.
-
Advantage: Mild conditions, avoids strong Brønsted acids if other acid-sensitive groups are present [1].
Comparative Stability Table
| Condition | Cbz Stability | Ar-Br Stability | Result |
| H₂ / Pd-C | Unstable (Cleaved) | Unstable (Risk) | Product + Debrominated impurity |
| HBr / AcOH | Unstable (Cleaved) | Stable | Desired Product (Amine salt) |
| TFA / DCM | Stable | Stable | No Reaction (Orthogonal to Boc) |
| NaOH / MeOH | Stable | Stable | No Reaction (Orthogonal to Esters) |
Visualization: Divergent Reaction Pathways
Figure 2: Decision matrix for downstream functionalization. Note the critical divergence in deprotection strategies.
References
-
Vinayagam, V. et al. (2024).[2] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Available at: [Link]
- Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (General reference for Cbz stability profiles).
-
RSC Advances. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[3][4] Royal Society of Chemistry. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced HPLC-UV/MS Method Development for the Quantitation and Purity Assessment of Benzyl (3-bromophenyl)carbamate
Executive Summary
Benzyl (3-bromophenyl)carbamate (CAS 361337-08-8) is a highly specialized synthetic intermediate, prominently utilized in the development of Autotaxin inhibitors and targeted pharmacophores . Accurate quantitation and purity profiling of this compound are paramount; trace impurities—such as unreacted 3-bromoaniline or benzyl chloroformate—can severely compromise downstream synthetic yields and biological assay integrity.
This application note provides a field-proven, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for pharmaceutical researchers. By bridging mechanistic chemical behavior with chromatographic theory, this guide ensures robust, reproducible, and audit-ready analytical results.
Chemical Context & Mechanistic Rationale
Understanding the structural vulnerabilities of Benzyl (3-bromophenyl)carbamate is the foundation of robust method development. The molecule features a central carbamate linkage flanked by two bulky, hydrophobic aromatic rings (a benzyl group and a bromophenyl group).
Under extreme pH conditions or elevated thermal stress, the carbamate linkage is susceptible to hydrolysis, leading to the formation of 3-bromoaniline, benzyl alcohol, and carbon dioxide. Therefore, the analytical method must be capable of resolving the intact active pharmaceutical ingredient (API) from these specific degradation products.
Fig 1. Hydrolytic degradation pathway of Benzyl (3-bromophenyl)carbamate.
Method Development Causality
To move beyond a mere list of instructions, the following outlines the causality behind our specific experimental choices:
-
Column Chemistry: We select a C18 column with superficially porous particles (SPP), such as a Phenomenex Kinetex or Gemini NX C18 (150 x 4.6 mm, 3 µm). Causality: The hydrophobic benzyl and bromophenyl moieties exhibit strong retention on fully porous C18 phases, which can lead to peak broadening. SPP technology restricts the diffusion path of these bulky aromatic molecules, minimizing longitudinal diffusion and delivering sharp, highly efficient peaks necessary to resolve closely eluting impurities .
-
Mobile Phase Thermodynamics: A binary gradient of Water and Acetonitrile is utilized, both modified with 0.1% Formic Acid. Causality: While carbamates are historically analyzed using neutral conditions , the addition of 0.1% formic acid serves a dual purpose. First, it ensures mass spectrometry (MS) compatibility by promoting protonation in the electrospray ionization (ESI) source. Second, it suppresses the ionization of residual silanol groups on the silica support, preventing secondary cation-exchange interactions with basic degradants (like 3-bromoaniline), thereby eliminating peak tailing .
-
Detector Wavelength: UV detection is set to 254 nm. Causality: The conjugated
-systems of the bromophenyl and benzyl rings exhibit strong, stable molar absorptivity at 254 nm, maximizing the signal-to-noise ratio without the baseline drift often seen at lower wavelengths (e.g., 210 nm) during gradient elution.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system . Analytical runs are only authorized if the System Suitability Test (SST) passes predefined resolution and precision metrics, ensuring trustworthiness in every dataset.
Reagent and Sample Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
SST Standard Preparation: Accurately weigh 10 mg of Benzyl (3-bromophenyl)carbamate and 1 mg of 3-bromoaniline (degradant marker). Dissolve in 10 mL of diluent.
-
Sample Filtration: Filter all samples through a 0.22 µm PTFE syringe filter. Causality: PTFE is selected over Nylon or PVDF to prevent non-specific binding of the highly hydrophobic bromophenyl group, ensuring 100% analyte recovery and preventing column frit occlusion.
HPLC Instrument Conditions
-
Column: C18 SPP (150 x 4.6 mm, 3 µm)
-
Column Temperature: 30°C. Causality: Elevated temperatures reduce mobile phase viscosity, lowering backpressure on the 3 µm SPP column, while stabilizing the partition coefficient of the carbamate for reproducible retention times.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (primary) and ESI-MS in positive ion mode (secondary confirmation).
Fig 2. End-to-end HPLC analytical workflow for Benzyl (3-bromophenyl)carbamate.
Quantitative Data & Validation Parameters
To ensure rapid configuration and audit compliance, the gradient program and self-validation criteria are summarized below.
Table 1: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | Curve Profile |
| 0.0 | 80 | 20 | Initial |
| 2.0 | 80 | 20 | Isocratic hold |
| 10.0 | 10 | 90 | Linear ramp |
| 13.0 | 10 | 90 | High-organic wash |
| 13.1 | 80 | 20 | Return to initial |
| 18.0 | 80 | 20 | Column re-equilibration |
Table 2: System Suitability Test (SST) Acceptance Criteria
The following criteria must be met using the SST Standard prior to sample analysis.
| Parameter | Target Analyte | Acceptance Criteria | Causality / Rationale |
| Resolution ( | Benzyl (3-bromophenyl)carbamate & 3-bromoaniline | Ensures baseline separation between the API and its primary basic degradant. | |
| Tailing Factor ( | Benzyl (3-bromophenyl)carbamate | Confirms suppression of secondary silanol interactions by the formic acid modifier. | |
| Injection Precision | Benzyl (3-bromophenyl)carbamate | Validates autosampler reproducibility and sample stability in the diluent. | |
| S/N Ratio | 3-bromoaniline (at 0.1% level) | Verifies the Limit of Quantitation (LOQ) is sufficient for trace impurity profiling. |
References
-
Identification of a novel class of Autotaxin inhibitors through cross-screening ResearchGate URL:[Link]
-
Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC) United States Environmental Protection Agency (US EPA) URL:[Link]
-
Separation of Benzyl carbamate on Newcrom R1 HPLC column SIELC Technologies Application Notes URL:[Link]
Application Note: Engineering a Competitive ELISA for Carbamate Pesticide Detection
Overview & Mechanistic Rationale
Carbamates (e.g., carbofuran, aldicarb) are a class of highly effective, broad-spectrum pesticides that function as potent acetylcholinesterase (AChE) inhibitors. Due to their acute toxicity to mammals and environmental persistence, rapid and high-throughput residue monitoring is critical[1]. While chromatographic techniques (LC-MS/MS) provide definitive quantification, they are constrained by low throughput and complex sample pretreatment. Enzyme-linked immunosorbent assays (ELISA) present a highly sensitive, scalable alternative for matrix screening[2].
Because carbamates are low-molecular-weight compounds (<300 Da), they present unique immunological challenges. They possess only a single epitope, making traditional sandwich ELISAs physically impossible due to the steric exclusion of a second antibody. Consequently, the development of a carbamate ELISA mandates a competitive assay architecture and the rational design of synthetic haptens[1].
Rational Hapten Design & Immunogen Synthesis
Carbamates are inherently non-immunogenic. To elicit a robust B-cell response, the carbamate core must be covalently conjugated to a macromolecular carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA)[3].
The Causality of Spacer Arms: Direct conjugation of the carbamate core to a bulky carrier protein results in severe steric hindrance, burying the target epitope within the protein's tertiary structure. To resolve this, a 4- to 6-carbon spacer arm (such as aminobutyric acid or aminocaproic acid) is introduced via chemical derivatization[1]. This spacer projects the carbamate moiety outward into the solvent, ensuring optimal presentation to the immune system. Crucially, the derivatization process must preserve the core carbamate ester group, as this is the primary structural determinant for antibody specificity[3].
Rational hapten design and synthesis workflow for small molecule carbamates.
Assay Architecture: The Indirect Competitive ELISA (ic-ELISA)
To maximize sensitivity, an indirect competitive ELISA (ic-ELISA) is typically employed. In this system, a hapten-protein conjugate is immobilized on the microplate. Free carbamate in the sample competes with the immobilized hapten for binding to a finite concentration of primary anti-carbamate antibodies[2].
Heterologous Coating Strategy: A common failure mode in small-molecule ELISAs is the antibody recognizing the spacer arm or the carrier protein instead of the target analyte. To circumvent this, a heterologous coating strategy is utilized. If KLH and a 4-carbon spacer were used to create the immunogen, Ovalbumin (OVA) and a 6-carbon spacer are used to synthesize the coating antigen[1]. This forces the antibody to bind exclusively based on its affinity for the carbamate core, drastically lowering the Limit of Detection (LOD).
Workflow and logic of the indirect competitive ELISA for carbamate detection.
Step-by-Step Protocol: ic-ELISA for Carbamates
Phase 1: Plate Preparation
-
Coating: Dilute the coating antigen (e.g., Hapten-OVA) to the optimized concentration (typically 0.1–1.0 µg/mL) in 50 mM Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding polystyrene microplate. Incubate overnight at 4°C[2].
-
Washing: Wash the plate 3 times with 300 µL/well of PBST (0.01 M PBS containing 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 3% BSA or 5% non-fat dry milk in PBST) to block unoccupied hydrophobic sites on the plastic. Incubate for 1 hour at 37°C, then wash 3 times.
Phase 2: Competitive Incubation
-
Sample Addition: Add 50 µL/well of carbamate standards (serial dilutions) or pre-treated matrix samples. Note: Agricultural samples often require organic solvent extraction (e.g., methanol). Ensure the final solvent concentration in the well does not exceed the antibody's tolerance threshold (typically <10%)[4].
-
Primary Antibody Addition: Immediately add 50 µL/well of the primary anti-carbamate monoclonal antibody (mAb) or nanobody, diluted in PBST.
-
Incubation: Seal the plate and incubate for 1 hour at 37°C. During this phase, free carbamate and immobilized hapten compete for the antibody binding sites. Wash 5 times with PBST.
Phase 3: Detection & Readout
-
Secondary Antibody: Add 100 µL/well of an HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP) diluted in PBST. Incubate for 45 minutes at 37°C. Wash 5 times.
-
Substrate Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark at room temperature for 15 minutes. A blue color will develop inversely proportional to the carbamate concentration.
-
Stopping: Add 50 µL/well of Stop Solution (2M H₂SO₄). The color will shift from blue to yellow.
-
Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes.
System Suitability & Self-Validation
To ensure the protocol acts as a self-validating system, the following internal controls must be met for a run to be considered successful:
-
Maximum Binding (B0): The zero-standard wells (buffer only, no free carbamate) must yield an OD450 between 1.2 and 2.0. Values below 1.0 indicate degraded coating antigen or loss of antibody activity.
-
Blank Control: Wells lacking the primary antibody must yield an OD450 < 0.1. Higher values indicate insufficient blocking or non-specific binding of the secondary antibody.
-
Curve Fit: The standard curve must be fitted using a 4-parameter logistic (4PL) regression model. The R² value must be ≥ 0.990.
-
Matrix Spike Recovery: Known concentrations of carbamate spiked into blank sample matrices must yield recoveries between 80% and 120% to rule out matrix interference[4].
Quantitative Performance Data
The table below summarizes the analytical parameters of validated competitive ELISAs for various carbamate targets, highlighting the impact of antibody type and hapten design on assay sensitivity.
| Parameter | Carbofuran mAb (ic-ELISA) | Aldicarb mAb (ic-ELISA) | Carbofuran Nanobody (ic-ELISA) |
| Target Analyte | Carbofuran | Aldicarb | Carbofuran |
| Antibody Type | Monoclonal (mAb) | Monoclonal (mAb) | Nanobody (VHH, Nb316) |
| Spacer Arm Length | 4-6 Carbons (BFNB/BFNH) | Variable | 6 Carbons |
| IC50 Value | 0.3 ng/mL | 0.432 ng/mL | 7.27 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.106 ng/mL | 0.65 ng/mL |
| Working Range | 0.1 – 1.0 ng/mL | 0.106 – 1.757 ng/mL | 1.44 – 30.39 ng/mL |
| Matrix Recovery Rate | 81.0% - 97.0% | N/A | 82.3% - 103.9% |
Data synthesized from peer-reviewed assay validations[2],[4],[3]. Note that while nanobodies exhibit a slightly higher IC50, their robust refolding capabilities make them highly resistant to the organic solvents required for extracting carbamates from complex agricultural matrices[4].
References
- Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues. nih.gov.
- Development of indirect competitive enzyme-linked immunosorbent and immunochromatographic strip assays for carbofuran detection in fruits and vegetables. tandfonline.com.
- Development of a Simple Pretreatment Immunoassay Based on an Organic Solvent-Tolerant Nanobody for the Detection of Carbofuran in Vegetable and Fruit Samples. mdpi.com.
- Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantit
Sources
- 1. Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Cell-based assays using Benzyl (3-bromophenyl)carbamate
Application Note: Functional Profiling of Benzyl (3-bromophenyl)carbamate in Cell-Based Systems
Abstract
Benzyl (3-bromophenyl)carbamate is a structural analog of the carbamate class of serine hydrolase inhibitors (e.g., URB597) and anti-mitotic agents. While frequently utilized as a chemical building block, its pharmacophore—an aryl carbamate possessing a lipophilic benzyl ester and an electron-withdrawing bromine substituent—positions it as a putative covalent inhibitor of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE).
This guide provides a comprehensive workflow for characterizing the biological activity of Benzyl (3-bromophenyl)carbamate. We focus on its primary application as a covalent modifier of serine hydrolases , detailing protocols for target engagement, functional inhibition, and cellular selectivity.
Mechanism of Action & Rationale
To design effective assays, one must understand the chemical reactivity of the probe. Benzyl (3-bromophenyl)carbamate functions as a "suicide substrate" or covalent inhibitor.
-
The Warhead: The carbamate linkage (–NH–CO–O–) is susceptible to nucleophilic attack by the catalytic serine residue within the active site of hydrolases.
-
The Reaction:
-
Recognition: The lipophilic 3-bromophenyl and benzyl groups align the molecule within the enzyme's hydrophobic binding pocket.
-
Acylation: The catalytic serine hydroxyl attacks the carbonyl carbon.
-
Release: Benzyl alcohol is released as a leaving group.
-
Inactivation: The enzyme remains carbamoylated (N-(3-bromophenyl)carbamic acid adduct), permanently or slowly reversibly blocking the active site.
-
Pathway Visualization: Endocannabinoid Modulation
The following diagram illustrates the inhibition of FAAH by carbamates, leading to the accumulation of the signaling lipid Anandamide (AEA).
Caption: Mechanism of FAAH inactivation by aryl carbamates, resulting in elevated Anandamide levels and downstream CB1 receptor activation.
Experimental Protocols
Protocol A: Fluorogenic Activity Assay (Cell Lysates)
Objective: Quantify the IC50 of Benzyl (3-bromophenyl)carbamate against serine hydrolase activity using a surrogate substrate. Target: FAAH (Fatty Acid Amide Hydrolase) or similar serine hydrolases.[1]
Materials:
-
Cells: T-cell leukemia cells (Jurkat) or Neuroblastoma cells (SH-SY5Y) expressing high levels of FAAH.
-
Substrate: AMC-Arachidonoyl Amide (AAMCA). Note: Hydrolysis releases fluorescent 7-amino-4-methylcoumarin (AMC).
-
Lysis Buffer: 20 mM HEPES (pH 7.4), 125 mM NaCl, 1 mM EDTA, 0.5% Triton X-100. Do not add PMSF or AEBSF (serine protease inhibitors) as they will interfere.
Step-by-Step Methodology:
-
Lysate Preparation:
-
Harvest
cells. Wash with PBS. -
Resuspend in 500 µL Lysis Buffer. Incubate on ice for 20 min.
-
Centrifuge at 14,000 x g for 10 min (4°C) to remove debris. Collect supernatant.
-
Normalize protein concentration to 1 mg/mL (BCA Assay).
-
-
Compound Incubation (Pre-treatment):
-
Prepare a 10-point dilution series of Benzyl (3-bromophenyl)carbamate in DMSO (Range: 1 nM to 10 µM).
-
Add 1 µL of compound to 49 µL of lysate in a black 96-well plate.
-
Critical Step: Incubate for 30 minutes at 37°C. Rationale: Carbamates are time-dependent inhibitors; pre-incubation allows the covalent bond to form.
-
-
Reaction Initiation:
-
Add 50 µL of AAMCA substrate solution (Final concentration: 20 µM).
-
-
Measurement:
-
Read fluorescence kinetically for 45 minutes (Ex: 355 nm / Em: 460 nm).
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Data Analysis Table:
| Parameter | Description |
|---|---|
| Negative Control | DMSO only (100% Activity) |
| Positive Control | URB597 (1 µM) or JZL195 |
| Background | Substrate only (No lysate) |
| Calculation |
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Objective: Confirm target engagement and selectivity in intact cells. Rationale: This assay proves the compound competes for the active site against a broad-spectrum probe, validating the "covalent" mechanism.
Materials:
-
Probe: TAMRA-FP (Fluorophosphonate-rhodamine). This probe covalently binds all active serine hydrolases.
-
Detection: SDS-PAGE and In-gel Fluorescence Scanning.
Workflow:
-
Intact Cell Treatment:
-
Seed cells (
per well) in a 6-well plate. -
Treat cells with Benzyl (3-bromophenyl)carbamate (1 µM and 10 µM) for 1 hour at 37°C.
-
Include a DMSO control.[2]
-
-
Lysis:
-
Harvest cells, wash with PBS, and lyse (as in Protocol A).
-
-
Probe Labeling:
-
Add TAMRA-FP (1 µM final) to the lysate (50 µg protein).
-
Incubate for 20 minutes at Room Temperature (RT) in the dark.
-
-
Quenching & Denaturation:
-
Add
SDS Loading Buffer (reducing). -
Boil samples for 5 minutes at 95°C.
-
-
Visualization:
-
Resolve proteins on a 10% SDS-PAGE gel.
-
Scan the gel using a fluorescent scanner (Rhodamine channel).
-
Expected Result:
-
DMSO Lane: Multiple fluorescent bands representing various active serine hydrolases.
-
Treated Lane: Disappearance or reduced intensity of specific bands (approx. 60 kDa for FAAH) indicates the carbamate has successfully blocked the active site, preventing TAMRA-FP binding.
Protocol C: Cytotoxicity Counter-Screen (MTT Assay)
Objective: Distinguish between specific enzymatic inhibition and general cellular toxicity. Rationale: Aryl carbamates can exhibit anti-mitotic activity (similar to Chlorpropham). It is vital to ensure that functional effects (Protocol A) occur at concentrations below the toxicity threshold.
Methodology:
-
Seed 5,000 cells/well in 96-well plates. Adhere overnight.
-
Treat with Benzyl (3-bromophenyl)carbamate (0.1, 1, 10, 50, 100 µM) for 24 and 48 hours .
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
Interpretation:
-
If the IC50 for FAAH inhibition (Protocol A) is ~50 nM, but the LC50 for toxicity is >50 µM, the compound has a good therapeutic window.
-
If toxicity appears at 1-5 µM, the compound may be acting as a non-specific alkylator or microtubule disruptor.
Workflow Summary & Decision Tree
Use this logic flow to interpret your results:
Caption: Decision matrix for validating Benzyl (3-bromophenyl)carbamate utility.
References
-
Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76–81.
- Establishes the paradigm of carbam
-
Clapper, J. R., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved metabolic stability and pharmacokinetics. ChemMedChem, 4(9), 1505–1513.
- Details the SAR of aryl carbam
-
Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051–11055.
- Authoritative source for the ABPP protocol described in Protocol B.
-
Magoc, T., et al. (2020). Benzyl carbamate inhibitors of coronavirus Mpro enzymes.[2] Bioorganic & Medicinal Chemistry Letters, 30(16), 127356.
- Demonstrates the utility of benzyl carbam
- Look, G. C., et al. (2004). Discovery of Selective and Potent Inhibitors of Microtubule Motor KSP. Journal of Medicinal Chemistry, 47(13).
Sources
Application Note: Anti-tubercular Activity Screening of Benzyl (3-bromophenyl)carbamate Derivatives
Executive Summary
This application note details the technical workflow for evaluating the anti-tubercular potency of Benzyl (3-bromophenyl)carbamate (CAS: 361337-08-8) and its structural derivatives. Carbamate scaffolds have emerged as promising peptidomimetics in medicinal chemistry, with recent studies highlighting their potential to inhibit mycobacterial hydrolases and cell-wall synthesis enzymes [1].
This guide prioritizes a phenotypic screening approach using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis (Mtb) H37Rv, coupled with a mammalian cytotoxicity counter-screen to establish the Selectivity Index (SI). This dual-pathway evaluation ensures that observed mycobacterial inhibition is due to specific antimicrobial activity rather than general cellular toxicity.
Compound Profile & Preparation
Target Compound: Benzyl (3-bromophenyl)carbamate Molecular Formula: C14H12BrNO2 Rationale: The 3-bromo substitution on the phenyl ring is a classic bioisostere used to modulate lipophilicity (LogP) and metabolic stability, potentially enhancing penetration through the waxy mycolic acid layer of the Mtb cell wall [2].
Stock Solution Preparation[1]
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Concentration: Prepare a 10 mg/mL or 20 mM master stock.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the carbamate linkage.
Experimental Workflow (Logic Diagram)
The following flowchart illustrates the decision matrix for moving a compound from initial screening to hit validation.
Caption: Decision matrix for anti-tubercular screening. Blue nodes indicate start/end points; Red indicates the BSL-3 biohazard step; Green indicates BSL-2 counter-screening.
Protocol 1: Microplate Alamar Blue Assay (MABA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[1] Biosafety Level: BSL-3 REQUIRED .
Materials
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
-
Reagent: Alamar Blue (Resazurin) solution mixed 1:1 with 10% Tween 80.[2]
-
Controls:
Step-by-Step Methodology
-
Inoculum Preparation:
-
Grow Mtb H37Rv to mid-log phase (OD600 ≈ 0.6–0.8).
-
Dilute culture in 7H9 media to achieve approx.
CFU/mL.
-
-
Plate Layout (96-well):
-
Outer Perimeter: Fill with 200 µL sterile water to prevent evaporation (edge effect).
-
Test Wells: Add 100 µL of 7H9 media.
-
-
Compound Addition:
-
Add 100 µL of Benzyl (3-bromophenyl)carbamate (2x final concentration) to Column 2.
-
Perform twofold serial dilutions from Column 2 to Column 10. Discard the final 100 µL.
-
Range: Typically test from 64 µg/mL down to 0.125 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the bacterial suspension (
CFU/mL) to all test wells (Cols 2–11). -
Final Volume: 200 µL per well.
-
-
Incubation:
-
Seal plates with Parafilm or breathable membrane.
-
Incubate at 37°C for 5–7 days .
-
-
Development:
-
Add 30 µL of Alamar Blue/Tween mixture to the growth control well (Col 11) and one test well.
-
Incubate for 24 hours.
-
Validation: If the control turns PINK (Resorufin), the bacteria are active. Add reagent to the remaining wells and incubate for another 24 hours.
-
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Active metabolism).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink [3][4].[2]
-
Protocol 2: Mammalian Cytotoxicity Screen
Objective: Determine the Cytotoxic Concentration (CC50) to ensure the carbamate derivative is not a general poison. Cell Line: Vero Cells (African Green Monkey Kidney) or HepG2.[5] Biosafety Level: BSL-2.
Methodology
-
Seeding:
-
Seed Vero cells at
cells/well in DMEM + 10% FBS in a 96-well plate. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
Remove media and add fresh media containing the Benzyl (3-bromophenyl)carbamate derivative in serial dilutions (e.g., 100 µg/mL to 0.78 µg/mL).
-
Include a DMSO vehicle control (0% toxicity) and a lysis control (100% toxicity).
-
-
Incubation:
-
Incubate for 48–72 hours (matching the Mtb exposure window relative to cell cycle).
-
-
MTT Assay:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (formation of purple formazan crystals).
-
Solubilize crystals with 150 µL DMSO or SDS-HCl.
-
-
Measurement:
-
Read Absorbance at 570 nm.[4]
-
Calculate % Cell Viability =
. -
Determine CC50 (concentration reducing viability by 50%) using non-linear regression [5].
-
Data Analysis & Interpretation
Selectivity Index (SI) Calculation
The therapeutic window is defined by the Selectivity Index. A high SI indicates the compound targets the bacteria specifically rather than the host cells.
Interpretation Guide:
| Metric | Value Range | Classification | Action |
|---|---|---|---|
| MIC | < 1 µg/mL | Potent | High Priority |
| 1 – 10 µg/mL | Moderate | Structure Optimization Needed | |
| > 64 µg/mL | Inactive | Discard | |
| SI | > 10 | Selective | Proceed to ADME/In vivo |
| | < 10 | Toxic | Chemical Modification Required |
Troubleshooting "False Positives" in Carbamates
Carbamates can be chemically unstable in certain buffers.
-
Issue: Color change in MABA without bacterial growth (Chemical reduction of Resazurin).
-
Control: Run a "Media + Compound only" (no bacteria) lane. If this turns pink, the compound itself is reducing the dye. In this case, switch to a CFU-based readout (agar plating) [3].
References
-
Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents. MDPI. (2019). Detailed structure-activity relationship (SAR) of phenylcarbamates against Mtb. Link
-
Benzyl (3-bromophenyl)carbamate Product Data. BLD Pharm. Chemical properties and commercial availability of the specific derivative.[6] Link
-
Microplate Alamar Blue Assay (MABA) Protocol. BenchChem. Standard operating procedure for colorimetric MIC determination. Link
-
Rapid MIC Determination with MABA. PubMed/NIH. Validation of MABA against clinical isolates and H37Rv.[1] Link
-
Cytotoxicity Screening Protocol (Vero Cells). NIH Molecular Libraries. Protocols for counter-screening antitubercular agents. Link
Sources
- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Benzyl Carbamate (CAS 621-84-1) | Manufacture [nsrlaboratories.com]
Application Notes and Protocols for the Use of Benzyl (3-bromophenyl)carbamate as a Protecting Group for Amines
Abstract
This technical guide provides a comprehensive overview of the application of Benzyl (3-bromophenyl)carbamate as a protecting group for primary and secondary amines. Carbamates are a cornerstone of amine protection in modern organic synthesis, offering a balance of stability and selective cleavage.[1] This document details the synthesis of Benzyl (3-bromophenyl)carbamate, followed by robust, step-by-step protocols for the protection of amines and subsequent deprotection through various methodologies. The influence of the 3-bromo substituent on the reactivity and stability of the protecting group is discussed, providing researchers with the necessary insights for its effective implementation in complex synthetic routes.
Introduction: The Role of Carbamates in Amine Protection
In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is paramount to prevent undesired side reactions. Amines, being nucleophilic and basic, often require protection to ensure the desired chemical transformations occur elsewhere in the molecule.[2] Among the plethora of amine protecting groups, carbamates have emerged as a highly versatile and widely employed class due to their facile installation, general stability to a wide range of reaction conditions, and predictable cleavage under specific stimuli.[1]
The benzyloxycarbonyl (Cbz or Z) group, a benzyl carbamate, is a classic and highly effective protecting group for amines, removable under mild reductive conditions.[1][3] This application note focuses on a specific analogue, Benzyl (3-bromophenyl)carbamate. The introduction of a 3-bromo substituent on the phenyl ring offers potential modulation of the electronic properties of the carbamate, which can influence its stability and cleavage characteristics. This guide provides detailed protocols for the synthesis of this reagent and its application in the protection and deprotection of amines, tailored for researchers, scientists, and drug development professionals.
Synthesis of Benzyl (3-bromophenyl)carbamate
The synthesis of Benzyl (3-bromophenyl)carbamate can be readily achieved through the reaction of 3-bromoaniline with benzyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the chloroformate.
Caption: Synthesis of Benzyl (3-bromophenyl)carbamate.
Protocol 2.1: Synthesis of Benzyl (3-bromophenyl)carbamate
Materials:
-
3-Bromoaniline
-
Benzyl chloroformate
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-bromoaniline (1.0 eq) in anhydrous diethyl ether in a round-bottom flask at 0 °C, add benzyl chloroformate (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure Benzyl (3-bromophenyl)carbamate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Bromoaniline | 172.02 | 1.72 g | 0.01 |
| Benzyl chloroformate | 170.59 | 1.80 g | 0.0105 |
| Diethyl ether | 74.12 | 50 mL | - |
Table 1: Reagents and quantities for the synthesis of Benzyl (3-bromophenyl)carbamate.
Protection of Amines using Benzyl (3-bromophenyl)carbamate
The protection of primary and secondary amines is achieved by their reaction with Benzyl (3-bromophenyl)carbamate under basic conditions. The base is required to neutralize the hydrochloric acid generated during the reaction.[3]
Caption: Amine Protection Workflow.
Protocol 3.1: General Procedure for Amine Protection
Materials:
-
Primary or secondary amine
-
Benzyl (3-bromophenyl)carbamate
-
Sodium bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and sodium bicarbonate (1.5 eq) in a mixture of DCM (or THF) and water.
-
To this biphasic mixture, add a solution of Benzyl (3-bromophenyl)carbamate (1.1 eq) in the same organic solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of N-[Benzyl (3-bromophenyl)carbamoyl] Protected Amines
The removal of the Benzyl (3-bromophenyl)carbamate protecting group can be accomplished by several methods, the choice of which depends on the functional group tolerance of the substrate. The presence of the 3-bromo substituent may influence the reaction conditions.
Catalytic Hydrogenolysis
This is the most common and mildest method for the deprotection of benzyl carbamates.[1][3] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst. A potential side reaction to consider with the 3-bromo-substituted analogue is hydrodebromination. This can often be minimized by careful selection of the catalyst and reaction conditions.
Caption: Deprotection via Catalytic Hydrogenolysis.
Materials:
-
N-[Benzyl (3-bromophenyl)carbamoyl] protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate)
-
Celite®
Procedure:
-
Dissolve the protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Acid-Catalyzed Cleavage
Harsh acidic conditions, such as hydrogen bromide in acetic acid, can cleave the Cbz group.[3] This method is suitable for substrates that can tolerate strong acids. The electron-withdrawing 3-bromo group may slightly decrease the rate of acid-catalyzed cleavage compared to an unsubstituted Cbz group.
Materials:
-
N-[Benzyl (3-bromophenyl)carbamoyl] protected amine
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the protected amine in a minimal amount of glacial acetic acid (if necessary).
-
Cool the solution to 0 °C and add 33% HBr in acetic acid (2-5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, precipitate the amine hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Nucleophilic Cleavage
For substrates sensitive to both hydrogenation and strong acids, nucleophilic cleavage offers a valuable alternative.
Materials:
-
N-[Benzyl (3-bromophenyl)carbamoyl] protected amine
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a solution of the protected amine in DMAc, add potassium phosphate (as a base).
-
Add 2-mercaptoethanol (typically 2 equivalents).
-
Heat the reaction mixture to 75 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Comparative Overview of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temp, atmospheric pressure | Very mild, clean byproducts | Incompatible with reducible groups (alkenes, alkynes, some sulfur groups); potential for debromination.[4] |
| Acid-Catalyzed Cleavage | HBr/AcOH | 0 °C to Room temp | Fast reaction times | Harsh conditions, not suitable for acid-labile substrates.[3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | 75 °C | Good for sensitive substrates | Requires heating, potential for side reactions with electrophilic functional groups. |
Table 2: Comparison of deprotection methods for the Benzyl (3-bromophenyl)carbamate group.
Conclusion
Benzyl (3-bromophenyl)carbamate serves as a valuable protecting group for amines, offering a stable carbamate linkage that can be cleaved under a variety of conditions. This application note provides detailed, actionable protocols for the synthesis of the protecting group itself, its installation onto amines, and its subsequent removal. The choice of deprotection strategy should be carefully considered based on the specific substrate and the overall synthetic plan. By understanding the principles and procedures outlined herein, researchers can effectively utilize Benzyl (3-bromophenyl)carbamate to navigate complex synthetic challenges in drug discovery and development.
References
-
Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]
-
Organic Syntheses. PREPARATION OF BENZYL ISOPROPOXYMETHYL- AND BENZYL METHOXYMETHYL-CARBAMATE. [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
Sources
Application Note: A Scalable Protocol for the Synthesis of Benzyl (3-bromophenyl)carbamate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of Benzyl (3-bromophenyl)carbamate, a valuable building block in pharmaceutical and fine chemical industries. The synthesis is achieved through the reaction of 3-bromoaniline with benzyl chloroformate. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, critical safety considerations for handling hazardous reagents, and a detailed, step-by-step methodology for a gram-scale synthesis that can be adapted for larger quantities. The protocol emphasizes robust work-up and purification techniques to ensure high yield and purity of the final product.
Introduction
Carbamates are a pivotal class of organic compounds, widely recognized for their application as key structural motifs in a multitude of approved drugs and biologically active molecules.[1] The carbamate functional group often plays a crucial role in establishing critical drug-target interactions.[1] Among the various methods for carbamate synthesis, the reaction of an amine with a chloroformate remains one of the most reliable and widely used approaches in organic synthesis.[2][3]
Benzyl (3-bromophenyl)carbamate is a versatile synthetic intermediate. The presence of the bromine atom on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions, while the carbamate moiety serves as a protected amine.[4][5] Its precursor, 3-bromoaniline, is a fundamental building block in the synthesis of dyes, agrochemicals, and pharmaceuticals.[6][7] The protecting group, benzyloxycarbonyl (Cbz or Z), is introduced using benzyl chloroformate and is favored for its stability and well-established deprotection methods.[8]
The objective of this document is to present a validated, safe, and scalable laboratory protocol for the synthesis of Benzyl (3-bromophenyl)carbamate, addressing the practical challenges associated with process scale-up.
Reaction Principle and Mechanism
The formation of Benzyl (3-bromophenyl)carbamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group. This reaction produces one equivalent of hydrochloric acid (HCl), which is neutralized by a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to drive the reaction to completion.[3]
Caption: Mechanism of Benzyl (3-bromophenyl)carbamate formation.
Critical Safety Considerations
The scale-up of this synthesis requires stringent adherence to safety protocols due to the hazardous nature of the reagents involved.
-
Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a potent lachrymator that can cause severe skin burns and eye damage.[9][10] It is a suspected carcinogen and reacts with water or moisture to release toxic gases, including phosgene and hydrogen chloride.[10][11] All manipulations must be performed in a certified, high-performance chemical fume hood.[9] Full personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a face shield over safety goggles, and a flame-retardant lab coat, is mandatory.[11][12]
-
3-Bromoaniline: This compound is harmful if ingested, inhaled, or absorbed through the skin and may cause irritation.[6] Prolonged exposure may have carcinogenic effects.[6] Appropriate PPE should be worn at all times.
-
Reaction Hazards: The reaction is exothermic. Uncontrolled addition of benzyl chloroformate can lead to a rapid temperature increase. The procedure must incorporate effective cooling and a controlled addition rate to maintain a safe operating temperature. The evolution of HCl gas is managed by the in-situ neutralization with a base.
Materials and Equipment
Reagents & Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 0.2 mol scale) | Properties |
| 3-Bromoaniline | 591-19-5 | 172.02 | 34.4 g (0.2 mol) | Light brown solid, toxic[6] |
| Benzyl Chloroformate | 501-53-1 | 170.59 | 35.8 g, 30.0 mL (0.21 mol, 1.05 eq) | Colorless/yellow liquid, corrosive, lachrymator[13] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 24.3 g, 33.4 mL (0.24 mol, 1.2 eq) | Liquid, flammable, corrosive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 500 mL | Volatile solvent, suspected carcinogen |
| 1M Hydrochloric Acid | 7647-01-0 | 36.46 | ~100 mL | Aqueous solution, corrosive |
| Sat. Sodium Bicarbonate | 144-55-8 | 84.01 | ~100 mL | Aqueous solution |
| Brine (Sat. NaCl) | 7647-14-5 | 58.44 | ~100 mL | Aqueous solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~20 g | Drying agent |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for crystallization | Flammable solvent |
| Hexane | 110-54-3 | 86.18 | As needed for crystallization | Flammable solvent |
Equipment
-
1 L three-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Digital thermometer or thermocouple
-
250 mL pressure-equalizing dropping funnel
-
Condenser with a nitrogen/argon inlet
-
Ice-water bath
-
1 L separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven
Experimental Workflow
The overall process, from initial setup to the final isolated product, is outlined below.
Caption: Scalable workflow for Benzyl (3-bromophenyl)carbamate synthesis.
Detailed Synthesis Protocol (0.2 mol Scale)
Step 1: Reactor Setup
-
Assemble the 1 L three-neck flask with an overhead mechanical stirrer, a thermometer, and a condenser topped with a nitrogen inlet. Place a 250 mL dropping funnel in the third neck.
-
Ensure the system is under a gentle positive pressure of nitrogen gas.
-
Place the flask in a suitably sized ice-water bath.
Step 2: Reagent Charging
-
To the reactor, add 3-bromoaniline (34.4 g, 0.2 mol) and dichloromethane (DCM, 500 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add triethylamine (33.4 mL, 0.24 mol) to the solution. A slight exotherm may be observed.
Step 3: Reaction Execution
-
Cool the stirred solution to between 0 °C and 5 °C using the ice-water bath.
-
Charge the dropping funnel with benzyl chloroformate (30.0 mL, 0.21 mol).
-
Add the benzyl chloroformate dropwise to the reaction mixture over a period of 60-90 minutes. Causality: A slow addition rate is critical to dissipate the heat of reaction and prevent the formation of impurities. The internal temperature must be maintained below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-bromoaniline is consumed.
Step 4: Work-up and Isolation
-
Cool the reaction mixture again in an ice bath and slowly add 1M HCl (100 mL) to quench the reaction and neutralize excess triethylamine. The triethylamine hydrochloride salt will partition into the aqueous layer.
-
Transfer the mixture to a 1 L separatory funnel. Separate the layers and retain the lower organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (100 mL) to remove any residual acid.
-
Brine (100 mL) to reduce the amount of dissolved water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (~20 g), stir for 15 minutes, and then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an off-white solid or thick oil.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely (start with ~100 mL and add more if needed).
-
Slowly add hexane while stirring until the solution becomes persistently cloudy. This brings the product to the point of saturation.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.[14]
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold 1:3 ethyl acetate/hexane solution.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Characterization and Data
| Parameter | Typical Result |
| Appearance | White to off-white crystalline solid |
| Yield | 50-55 g (85-94%) |
| Melting Point | ~88-91 °C |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.40-7.25 (m, 7H), 7.15 (t, 1H), 7.05 (d, 1H), 6.85 (s, 1H, NH), 5.20 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~152.9, 139.5, 135.8, 130.4, 128.6, 128.3, 128.2, 123.1, 122.8, 118.6, 67.3 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss during aqueous work-up. - Inefficient crystallization. | - Extend reaction time or add a slight excess of Cbz-Cl. - Ensure correct pH during washes; perform a back-extraction of aqueous layers. - Optimize solvent ratio for crystallization; ensure slow cooling. |
| Incomplete Reaction | - Insufficient Cbz-Cl or base. - Low reaction temperature or short duration. | - Check stoichiometry; ensure reagents are of high purity. - Allow the reaction to stir longer at room temperature after addition. |
| Oily Product (Fails to Crystallize) | - Presence of impurities (e.g., dibenzyl carbonate from old Cbz-Cl). - Residual solvent. | - Purify via column chromatography (if scale allows). - Ensure product is fully dried under high vacuum; attempt to triturate with hexane. |
| Product Discoloration | - Impurities in 3-bromoaniline. - Reaction temperature too high. | - Use purified starting materials. - Strictly maintain temperature control during Cbz-Cl addition. |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of Benzyl (3-bromophenyl)carbamate. By implementing strict safety measures, precise control over reaction conditions—particularly temperature—and a robust crystallization-based purification, this method consistently delivers a high-purity product in excellent yield. This procedure is well-suited for laboratory-scale production and provides a solid foundation for further process development and scale-up in research and industrial settings.
References
-
Vertex AI Search. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. Retrieved March 7, 2026.[6]
-
Steinert, C., & Scholl, S. (2022). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development, 26(4), 1157-1164.[15]
-
Synquest Labs. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved March 7, 2026.[9]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Benzyl chloroformate. Retrieved March 7, 2026.[16]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate. Retrieved March 7, 2026.[11]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved March 7, 2026.[12]
-
IPCS. (n.d.). International Chemical Safety Card 0990: Benzyl Chloroformate. Retrieved March 7, 2026.[10]
-
Guidechem. (2020). How is 3-Bromoaniline prepared? Retrieved March 7, 2026.[17]
-
Printtech Healthcare Pvt Ltd. (n.d.). USE 3- BROMO ANILINE. Retrieved March 7, 2026.[4]
-
CymitQuimica. (n.d.). CAS 591-19-5: 3-Bromoaniline. Retrieved March 7, 2026.[5]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[1]
-
Govindan, C. K. (1995). An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. Organic Process Research & Development, 1(1), 63-65.[18]
-
ChemicalBook. (n.d.). Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5. Retrieved March 7, 2026.[19]
-
Wikipedia. (n.d.). Carbamate. Retrieved March 7, 2026.[2]
-
Chem-Impex. (n.d.). 3-Bromoaniline. Retrieved March 7, 2026.[7]
-
Organic Syntheses. (n.d.). Procedure: Benzyl isopropoxymethyl carbamate. Retrieved March 7, 2026.[14]
-
Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26.[20]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved March 7, 2026.[8]
-
PrepChem.com. (n.d.). Synthesis of phenyl N-(3-bromophenyl)carbamate. Retrieved March 7, 2026.[21]
-
BenchChem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Retrieved March 7, 2026.[3]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved March 7, 2026.[13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. printtechhealthcare.com [printtechhealthcare.com]
- 5. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]
- 6. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. synquestlabs.com [synquestlabs.com]
- 10. ICSC 0990 - BENZYL CHLOROFORMATE [inchem.org]
- 11. nj.gov [nj.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Benzyl Chloroformate [commonorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. chemos.de [chemos.de]
- 17. Page loading... [wap.guidechem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]
- 20. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 21. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Benzyl (3-bromophenyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of Benzyl (3-bromophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of Benzyl (3-bromophenyl)carbamate.
Q1: What are the most common synthetic routes to Benzyl (3-bromophenyl)carbamate?
There are two primary, well-established routes for synthesizing N-aryl carbamates like Benzyl (3-bromophenyl)carbamate:
-
Reaction of an Amine with Benzyl Chloroformate: This is the most direct and widely used method. It involves the nucleophilic attack of 3-bromoaniline on the electrophilic carbonyl carbon of benzyl chloroformate (also known as Cbz-Cl). A base is required to neutralize the hydrochloric acid byproduct.[1][2] This method is generally high-yielding and proceeds under mild conditions.
-
Reaction of an Isocyanate with Benzyl Alcohol: This alternative route involves the in-situ or direct generation of 3-bromophenyl isocyanate, which is then trapped by benzyl alcohol to form the carbamate.[3][4] The isocyanate can be generated from various precursors, such as acyl azides via a Curtius rearrangement, which avoids the use of highly toxic phosgene or its derivatives.[5] This pathway is particularly useful when chloroformates are undesirable or unavailable.
Q2: Can you explain the reaction mechanism for the synthesis using benzyl chloroformate?
Certainly. The reaction proceeds via a classic nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline (the nucleophile) attacks the electrophilic carbonyl carbon of benzyl chloroformate.[6]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated carbamate is neutralized by a base present in the reaction mixture, yielding the final product and a salt (e.g., HCl salt of the base).
The presence of a base is critical to drive the reaction to completion by scavenging the HCl produced.[2]
Q3: What are the critical safety precautions for this synthesis?
Safety is paramount. The primary hazard in the most common synthetic route is benzyl chloroformate (Cbz-Cl) .
-
Toxicity and Corrosivity: Benzyl chloroformate is a toxic, corrosive lachrymator (tear-producing agent) that can cause severe burns to the skin, eyes, and respiratory tract.[7] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Moisture Sensitivity: It reacts vigorously with water, degrading into benzyl alcohol, HCl, and CO2.[7] This not only consumes the reagent but also creates a corrosive and hazardous environment. Therefore, it must be stored and handled under anhydrous conditions.
-
Phosgene Hazard (for Cbz-Cl synthesis): If you are preparing benzyl chloroformate in-house from benzyl alcohol and phosgene, you must be aware that phosgene is an extremely toxic gas.[8][9] Its use requires specialized equipment and safety protocols.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Low Yield & Incomplete Conversion
Q: My yield of Benzyl (3-bromophenyl)carbamate is consistently low when using the benzyl chloroformate method. What are the likely causes and how can I fix them?
Low yield is a common frustration that can often be traced back to a few key parameters. Let's break down the potential culprits.
A: The most common causes for low yield are suboptimal reaction conditions, reagent quality, and improper stoichiometry.
-
Inadequate Temperature Control: This reaction is exothermic. Running it at room temperature or higher can promote side reactions and decomposition of the starting materials and product.
-
Causality: Higher temperatures can accelerate the hydrolysis of benzyl chloroformate if any moisture is present and may lead to the formation of byproducts.
-
Solution: Maintain a low temperature, typically 0 °C , especially during the addition of benzyl chloroformate.[2] Use an ice bath and add the chloroformate dropwise to control the exotherm.
-
-
Incorrect Choice or Amount of Base: The base is not just a spectator; its identity and quantity are crucial.
-
Causality: A base that is too strong or nucleophilic can compete with the aniline and react with the benzyl chloroformate. An insufficient amount of base will not fully neutralize the generated HCl, leading to the protonation of the starting aniline, which deactivates it as a nucleophile and stalls the reaction.
-
Solution: Use a mild, non-nucleophilic base. Aqueous solutions of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices for biphasic reactions.[1] For anhydrous organic systems, tertiary amines like triethylamine (TEA) or pyridine are common, but they must be used cautiously and in the correct stoichiometric amount (at least 1 equivalent).
-
-
Poor Reagent Quality: Benzyl chloroformate is notoriously sensitive to moisture.
-
Causality: Old or improperly stored benzyl chloroformate will have partially hydrolyzed to benzyl alcohol and HCl.[7] This reduces the amount of active reagent available for the reaction, directly impacting the theoretical yield.
-
Solution: Always use a fresh bottle of benzyl chloroformate or purify older stock by distillation under reduced pressure. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if using an anhydrous organic solvent.
-
Impurity Formation
Q: I'm observing significant byproducts in my TLC and NMR. What are they, and how can I prevent them?
A: The most common impurities are unreacted starting materials, urea derivatives, and occasionally N-benzylated products.
-
Symmetrical Urea (N,N'-bis(3-bromophenyl)urea):
-
Causality: This byproduct can form if the benzyl chloroformate degrades to phosgene (or a phosgene equivalent), which can then react with two equivalents of 3-bromoaniline.
-
Prevention: The primary strategy is to use high-quality benzyl chloroformate and maintain low reaction temperatures to prevent its decomposition.
-
-
N-Benzylated Aniline (N-benzyl-3-bromoaniline):
-
Causality: While less common for carbamate formation, some reaction conditions can favor the formation of N-benzylated side products.[10] This can occur if the carbamate intermediate is unstable and decarboxylates, followed by alkylation, although this is more prevalent with different substrates.
-
Prevention: Sticking to the optimized carbamate formation conditions (low temperature, appropriate base) will suppress this side reaction.
-
-
Unreacted 3-bromoaniline:
-
Causality: Incomplete reaction due to the reasons mentioned in the low-yield section (poor Cbz-Cl quality, insufficient base, etc.).
-
Prevention & Removal: Ensure the reaction goes to completion by monitoring with TLC. During workup, an acidic wash (e.g., with 1M HCl) will protonate the unreacted aniline, making it water-soluble and easily separable from the desired product in the organic layer.
-
Purification Challenges
Q: Purification of the final product is difficult. What are the best practices for isolating pure Benzyl (3-bromophenyl)carbamate?
A: A systematic workup followed by either recrystallization or column chromatography is typically effective.
-
Aqueous Workup:
-
Purpose: To remove inorganic salts, the base, and unreacted starting materials.
-
Protocol: After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove unreacted 3-bromoaniline, then with water, and finally with brine. Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
-
Recrystallization:
-
Purpose: An excellent method for purifying solid products if a suitable solvent system can be found. It often yields highly pure material.
-
Protocol: The crude product can often be recrystallized from a solvent system like hexane or an ethanol/water mixture.[11] Experiment with different solvents to find one where the product is soluble when hot but sparingly soluble when cold.
-
-
Silica Gel Column Chromatography:
-
Purpose: To separate the product from closely related impurities.
-
Protocol: If recrystallization is ineffective, column chromatography is the method of choice. A common eluent system is a gradient of ethyl acetate in hexane.[12] The polarity can be adjusted based on TLC analysis of the crude mixture.
-
Section 3: Experimental Protocols & Data
Recommended Protocol for Benzyl (3-bromophenyl)carbamate Synthesis
This protocol is a robust starting point for achieving high yields.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-bromoaniline (e.g., 10 mmol, 1.72 g) and a suitable solvent such as tetrahydrofuran (THF, 50 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq, 11 mmol, 1.53 mL), to the stirred solution.
-
Reagent Addition: Add benzyl chloroformate (1.05 eq, 10.5 mmol, 1.5 mL) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Quench the reaction with water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., hexane/ethyl acetate) or by silica gel column chromatography to yield pure Benzyl (3-bromophenyl)carbamate.
Data Summary: Influence of Reaction Parameters on Yield
The following table summarizes key experimental choices and their underlying rationale to maximize yield and purity.
| Parameter | Recommended Choice | Rationale | Expected Outcome |
| Solvent | THF, Dichloromethane (DCM), or Ethyl Acetate | Aprotic solvents that solubilize reagents well. Must be anhydrous to prevent hydrolysis of Cbz-Cl. | High conversion rates. |
| Base | Na₂CO₃ (aq.), NaHCO₃ (aq.), or Triethylamine (anhydrous) | Neutralizes HCl byproduct without competing in side reactions.[1] | Drives reaction to completion, minimizes byproduct formation. |
| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction, minimizing decomposition and side reactions.[2][13] | Improved selectivity and higher yield of the desired carbamate. |
| Stoichiometry | ~1.0-1.1 equivalents of Cbz-Cl and Base | A slight excess of the acylating agent ensures full conversion of the limiting aniline. | Maximizes conversion of the more valuable starting material. |
Section 4: Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram provides a logical decision tree to diagnose and solve issues related to low product yield.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One stone two birds: cobalt-catalyzed in situ generation of isocyanates and benzyl alcohols for the synthesis of N-aryl carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Benzyl (3-bromophenyl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the synthesis of Benzyl (3-bromophenyl)carbamate. This compound is a critical intermediate in medicinal chemistry and drug development[1].
Two primary synthetic routes are utilized in the industry: the direct N-acylation of 3-bromoaniline using benzyl chloroformate (Cbz-Cl)[1], and the Curtius rearrangement of 3-bromobenzoyl azide in the presence of benzyl alcohol[2]. Both pathways are highly susceptible to specific side reactions that can compromise yield, complicate purification, and derail downstream workflows.
Diagnostic Workflow for Impurity Resolution
Use the following logical decision tree to identify and resolve the most common side reactions based on your analytical data.
Diagnostic decision tree for identifying and resolving common carbamate synthesis side reactions.
Knowledge Base & Troubleshooting FAQs
Section 1: Direct N-Acylation Route (Cbz-Cl + 3-Bromoaniline)
FAQ 1: Why am I seeing a highly lipophilic side product (Mass ~440/442 Da) in my TLC/LC-MS? Causality: You are observing the bis-acylated byproduct, N,N-bis(benzyloxycarbonyl)-3-bromoaniline. While the addition of the first Cbz group attenuates the nucleophilicity of the aniline nitrogen[3], the use of overly strong bases (e.g., NaH, excess NaOH) or a large stoichiometric excess of Cbz-Cl can deprotonate the newly formed carbamate. This generates an amide anion that readily attacks a second equivalent of Cbz-Cl. Resolution: Switch to a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)[1]. Strictly limit the stoichiometry of Cbz-Cl to 1.05–1.10 equivalents[3].
FAQ 2: My conversion is stalling, and I detect significant amounts of benzyl alcohol and unreacted 3-bromoaniline. What went wrong? Causality: Benzyl chloroformate is highly moisture-sensitive. It reacts vigorously with water to produce benzyl alcohol, hydrochloric acid, and carbon dioxide gas[4]. If your solvent is wet, or if a biphasic reaction is not vigorously stirred, the hydrolysis of Cbz-Cl outcompetes the desired acylation of the aniline. Resolution: Ensure reagents are fresh and solvents are appropriately dried. If running a Schotten-Baumann type reaction (aqueous base/organic solvent), ensure vigorous stirring to maximize the interfacial surface area, and add Cbz-Cl dropwise at 0 °C to kinetically suppress the hydrolysis rate.
FAQ 3: I am isolating a highly insoluble white precipitate (Mass ~368/370/372 Da). What is it? Causality: This is 1,3-bis(3-bromophenyl)urea. Commercial Cbz-Cl is synthesized from benzyl alcohol and phosgene[4]. Degraded or low-quality Cbz-Cl often contains residual phosgene impurities. Phosgene acts as a bis-electrophile, reacting rapidly with two equivalents of 3-bromoaniline to form the symmetrical urea. Resolution: Verify the purity of your Cbz-Cl. If phosgene contamination is suspected, sparge the Cbz-Cl with inert gas or distill it under reduced pressure prior to use.
Section 2: Curtius Rearrangement Route
FAQ 4: During the Curtius rearrangement, I am getting a mixture of the desired carbamate and a symmetrical urea. How does this happen? Causality: The Curtius rearrangement proceeds via the thermal decomposition of an acyl azide to an isocyanate intermediate, releasing nitrogen gas[2]. The isocyanate is then trapped by benzyl alcohol to form the carbamate[5]. However, if trace water is present in the solvent or the benzyl alcohol, the isocyanate hydrolyzes to form 3-bromoaniline (via an unstable carbamic acid). This highly nucleophilic aniline immediately attacks another molecule of unreacted isocyanate, forming 1,3-bis(3-bromophenyl)urea[2]. Resolution: The reaction environment must be strictly anhydrous. Dry the benzyl alcohol over activated molecular sieves prior to use. Ensure the reaction vessel is flame-dried and flushed with inert gas (N₂ or Argon).
Quantitative Data: Analytical Signatures of Side Products
To facilitate rapid identification during your reaction monitoring, refer to the following quantitative analytical summary of the expected side products.
| Compound / Side Product | Molecular Weight (m/z) | Bromine Isotopic Pattern | TLC Polarity (vs Product) | Primary Causality |
| Benzyl (3-bromophenyl)carbamate | 305 / 307 | 1:1 | Reference (Rf ~0.4 in 4:1 Hex/EtOAc) | Target Product |
| 1,3-bis(3-bromophenyl)urea | 368 / 370 / 372 | 1:2:1 | Much more polar, highly insoluble | Phosgene in Cbz-Cl / Water in Curtius |
| N,N-bis(Cbz)-3-bromoaniline | 440 / 442 | 1:1 | Highly lipophilic (Higher Rf) | Excess Cbz-Cl / Overly strong base |
| 3-bromoaniline (Unreacted) | 171 / 173 | 1:1 | Polar, stains deeply with ninhydrin | Cbz-Cl hydrolysis / Incomplete reaction |
| Benzyl alcohol | 108 | N/A | Moderately polar, UV active | Cbz-Cl hydrolysis |
Validated Experimental Protocols
The following methodologies have been engineered with built-in self-validating steps to ensure causality and control at every stage of the synthesis.
Protocol A: Direct N-Acylation (Self-Validating Biphasic Method)
Based on optimized standard procedures for N-benzyloxycarbonylation[1][3].
-
Preparation: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq, 10 mmol) in 30 mL of 2-methyltetrahydrofuran (2-MeTHF) or dichloromethane.
-
Base Addition: Add an aqueous solution of K₂CO₃ (1.2 eq, 12 mmol) in 15 mL of distilled water to create a biphasic mixture.
-
Self-Validation Check: The biphasic nature structurally prevents over-basification of the organic layer, kinetically limiting the bis-acylation side reaction.
-
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acylation: Dilute benzyl chloroformate (1.05 eq, 10.5 mmol) in 5 mL of the organic solvent and add dropwise over 15–30 minutes under vigorous stirring.
-
Self-Validation Check: Vigorous stirring is critical; the lack of a visible emulsion indicates insufficient interfacial mixing, which will lead to Cbz-Cl hydrolysis rather than aniline acylation.
-
-
Monitoring: Allow the reaction to warm to room temperature.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The complete disappearance of the ninhydrin-active 3-bromoaniline spot confirms successful conversion.
-
-
Workup: Separate the layers. Wash the organic layer with 1M HCl (to remove trace unreacted aniline), then brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Curtius Rearrangement Method (Anhydrous Trapping)
Based on standard Curtius trapping methodologies[2][5].
-
Activation: Dissolve 3-bromobenzoic acid (1.0 eq, 10 mmol) in 40 mL of anhydrous toluene under an inert nitrogen atmosphere. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq) at 0 °C.
-
Rearrangement: Stir at room temperature for 1 hour to form the acyl azide, then heat the reaction to 80 °C.
-
Self-Validation Check: The evolution of N₂ gas (visible bubbling) confirms the concerted thermal rearrangement to the isocyanate. You must wait until gas evolution completely ceases to ensure no unreacted azide remains.
-
-
Trapping: Add strictly anhydrous benzyl alcohol (1.5 eq). Maintain heating at 80 °C for 4–6 hours.
-
Self-Validation Check: If a white precipitate forms immediately upon the addition of benzyl alcohol, water contamination has occurred (indicating urea formation). A clear, homogenous solution indicates successful carbamate trapping.
-
-
Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃, water, and brine. Concentrate and purify via recrystallization from Hexanes/EtOAc.
References
1.[1] Identification of a novel class of Autotaxin inhibitors through cross-screening. researchgate.net. Available at: 2.[2] Curtius rearrangement. wikipedia.org. Available at: 3.[5] Curtius Rearrangement. alfa-chemistry.com. Available at: 4.[3] The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals. benchchem.com. Available at: 5.[4] Benzyl chloroformate. grokipedia.com. Available at:
Sources
Purification challenges of crude Benzyl (3-bromophenyl)carbamate
Welcome to the Technical Support Center for the synthesis and purification of Benzyl (3-bromophenyl)carbamate (also known as N-Cbz-3-bromoaniline).
As a Senior Application Scientist, I have designed this portal to move beyond standard protocols. The synthesis of this compound—typically achieved by reacting 3-bromoaniline with benzyl chloroformate (Cbz-Cl)[1][2]—is notorious for generating stubborn impurities that standard silica gel chromatography cannot resolve.
This guide provides the causality behind these chemical behaviors and offers self-validating troubleshooting workflows to ensure absolute purity in your drug development pipelines.
Section 1: Purification Logic & Workflow
Targeted purification workflow for crude Benzyl (3-bromophenyl)carbamate.
Section 2: Quantitative Data & Impurity Profiling
To successfully purify your crude mixture, you must understand the physicochemical properties of the target and its specific byproducts.
| Component | Origin | MW ( g/mol ) | Boiling / Melting Point | TLC Rf (Hex/EtOAc 4:1) | Detection & Validation |
| Benzyl (3-bromophenyl)carbamate | Target Product | 306.16 | MP ~75-80 °C | ~0.45 | UV (254 nm) |
| 3-Bromoaniline | Unreacted Starting Material | 172.02 | BP 251 °C | ~0.30 | UV, Ninhydrin (orange/brown) |
| Benzyl alcohol | Cbz-Cl Hydrolysis | 108.14 | BP 205 °C | ~0.40 (streaks) | KMnO4 stain (yellow on purple) |
| N,N-Bis-Cbz-3-bromoaniline | Over-acylation | 440.29 | Oil / Low-MP solid | ~0.70 | UV (254 nm) |
| 1,3-Bis(3-bromophenyl)urea | Isocyanate Cross-linking | 369.05 | MP >200 °C | Baseline | Visual (Insoluble in DCM) |
Section 3: Troubleshooting FAQs
Q1: My crude reaction mixture contains a highly insoluble white precipitate that clogs my filters. What is this, and how do I prevent it? Causality: This is the symmetrical urea byproduct, 1,3-bis(3-bromophenyl)urea. It forms via two pathways: either adventitious water attacks the intermediate isocyanate, or phosgene impurities within degrading benzyl chloroformate directly cross-link two molecules of 3-bromoaniline[3][4]. Resolution: Ensure your Cbz-Cl is fresh and stored over desiccants. Because the urea is highly insoluble, do not attempt to push it through a silica column. Instead, suspend the crude mixture in dichloromethane (DCM); the urea will remain solid and can be easily removed by vacuum filtration through a Celite pad.
Q2: NMR analysis shows a persistent singlet at ~4.6 ppm and a multiplet at ~7.3 ppm. Evaporation and standard silica columns aren't removing it. What is the solution? Causality: These peaks correspond to benzyl alcohol. During aqueous workup, unreacted Cbz-Cl hydrolyzes to form benzyl carbonic acid, which rapidly decarboxylates into benzyl alcohol[3]. Benzyl alcohol has a high boiling point (205 °C) and is co-polar with many N-Cbz carbamates, causing it to smear and co-elute during standard normal-phase chromatography[4]. Resolution: You have two advanced options:
-
Thermal/Vacuum Stripping: Subject the crude oil to high vacuum (<0.1 Torr) at 110 °C for 2-4 hours. The elevated temperature provides enough kinetic energy to volatilize the alcohol without degrading the carbamate[5].
-
Biocatalytic Tagging: If your substrate is heat-sensitive, treat the crude mixture with immobilized Candida antarctica Lipase B (CALB) and vinyl butyrate. The enzyme chemoselectively transesterifies the benzyl alcohol into benzyl butyrate, a highly non-polar ester that easily separates from the polar carbamate on silica gel[4].
Q3: My LC-MS shows a significant mass peak corresponding to [M+H]+ 440. What causes this, and is the batch ruined? Causality: A mass of 440 g/mol corresponds to the bis-acylated byproduct, N,N-bis(benzyloxycarbonyl)-3-bromoaniline. This occurs when an excess of Cbz-Cl and strong base deprotonates the newly formed carbamate, allowing a second acylation event to occur. Resolution: The batch is not ruined. The second Cbz group is sterically hindered and significantly more labile than the first. You can reverse this over-reaction by subjecting the crude mixture to mild saponification using LiOH in a THF/water mixture[5]. This chemoselectively cleaves the second Cbz group, returning the material to the desired mono-protected state.
Q4: How do I ensure complete removal of unreacted 3-bromoaniline without losing my product in the aqueous phase? Causality: 3-Bromoaniline is a weak base. While the N-Cbz product is electronically neutral, the starting material can be protonated by a strong acid to form a highly water-soluble anilinium salt. Resolution: Wash the organic layer with 1M HCl. The critical failure point here is acid depletion. You must validate the wash by checking the pH of the aqueous layer; if it is not strictly acidic, the amine has neutralized your wash, and starting material remains in your organic phase.
Section 4: Self-Validating Standard Operating Procedures (SOPs)
To guarantee reproducibility, every step in this protocol includes a Validation Checkpoint . Do not proceed to the next step until the current checkpoint is verified.
Protocol: Chemoselective Workup & Purification of N-Cbz-3-bromoaniline
Objective: Isolate the target carbamate from urea, unreacted amine, benzyl alcohol, and bis-acylated impurities.
Step 1: Urea Filtration
-
Action: Concentrate the crude reaction mixture to a paste. Suspend the residue in 10 volumes of Dichloromethane (DCM) and stir for 15 minutes. Filter the suspension through a tightly packed Celite pad.
-
Causality: Urea byproducts are entirely insoluble in DCM, whereas the target carbamate is highly soluble.
-
Validation Checkpoint: Inspect the filtrate against a light source. It must be optically clear . If it is cloudy, urea micro-crystals are present; refilter through a finer porosity frit.
Step 2: Acidic Amine Scavenging
-
Action: Transfer the clear DCM filtrate to a separatory funnel. Wash with 3 volumes of 1M HCl.
-
Causality: Protonates the unreacted 3-bromoaniline, driving it into the aqueous phase.
-
Validation Checkpoint: Test the separated aqueous layer with pH paper. It MUST read pH < 2 . If pH > 2, the acid was consumed by excess base/amine, and a second 1M HCl wash is mandatory.
Step 3: Reversal of Bis-Acylation (Optional, based on LC-MS)
-
Action: If LC-MS or TLC indicates >5% of the bis-acylated impurity (Rf ~0.70), concentrate the organic layer and redissolve in a 1:1 mixture of THF and H2O. Add 2.0 equivalents of LiOH and stir at 0 °C for 2 hours[5].
-
Causality: Chemoselectively hydrolyzes the sterically hindered second Cbz group without cleaving the primary carbamate.
-
Validation Checkpoint: Run a TLC (Hexanes/EtOAc 4:1). The high-Rf spot (~0.70) must disappear completely before quenching the reaction with 1M HCl and extracting with EtOAc.
Step 4: Thermal Desorption of Benzyl Alcohol
-
Action: Dry the organic layer over MgSO4, filter, and concentrate to an oil. Transfer the oil to a Schlenk flask. Apply high vacuum (0.1 Torr) and heat the flask in an oil bath at 110 °C for 3 hours[5].
-
Causality: Benzyl alcohol's high boiling point prevents removal by standard rotary evaporation. High vacuum provides the kinetic energy to volatilize it without degrading the product.
-
Validation Checkpoint: Take a small aliquot and run a 1H NMR in CDCl3. The spectrum must show the complete absence of the benzylic CH2 singlet at ~4.68 ppm. If present, continue vacuum distillation.
Section 5: References
-
Identification of a novel class of Autotaxin inhibitors through cross-screening Source: ResearchGate URL:
-
Benzyl chloroformate - Wikipedia Source: Wikipedia URL:
-
Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Supporting Information Source: RSC URL:
-
Supporting Information - Wiley-VCH Source: Wiley-VCH URL:
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives Source: Almac Group URL:
Sources
Stability and degradation of Benzyl (3-bromophenyl)carbamate under experimental conditions
Executive Technical Summary
Benzyl (3-bromophenyl)carbamate (also known as N-Cbz-3-bromoaniline) is a carbamate-protected aniline derivative commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While the carbamate (Cbz) moiety provides robust protection against nucleophilic attack, this specific molecule possesses two distinct vectors of instability that researchers must manage:
-
Hydrolytic Susceptibility: The carbamate linkage is essentially an ester-amide hybrid.[1] While stable at neutral pH, it degrades under strongly acidic or basic conditions, releasing 3-bromoaniline and benzyl alcohol .
-
Photolytic Dehalogenation: The carbon-bromine (C-Br) bond on the aromatic ring is sensitive to UV radiation (254–365 nm). Homolytic cleavage can occur, leading to radical species and debrominated byproducts (Benzyl phenyl carbamate).
This guide provides a causal analysis of these degradation pathways and actionable troubleshooting protocols.
Degradation Pathways & Mechanisms[2][3]
Understanding the mechanism is the first step in troubleshooting. The diagram below illustrates the three primary stress pathways for Benzyl (3-bromophenyl)carbamate.
Figure 1: Primary degradation pathways. Note that hydrolysis yields 3-bromoaniline, which can further oxidize to cause discoloration.
Stability Data & Physical Properties
| Parameter | Specification / Data | Experimental Implication |
| Physical State | White to off-white solid | Color change (yellow/brown) indicates aniline oxidation. |
| Melting Point | 95–98°C (Typical for Cbz-anilines) | Avoid drying in ovens >60°C to prevent sintering or thermal stress. |
| Hydrolytic Stability | Stable pH 4–8. | Critical: Quench reactions with buffered solutions, not strong acid/base. |
| Photostability | Sensitive to UV (C-Br bond). | Store in amber vials. Avoid prolonged exposure to fluorescent lab lights. |
| Solubility | DCM, EtOAc, DMSO, THF. | Insoluble in water; precipitation occurs upon water addition. |
Troubleshooting Guide (Q&A)
Category A: Purity & Chromatography Issues
Q1: I see a new peak in my HPLC chromatogram at a lower retention time (RT) than my product. What is it?
-
Diagnosis: This is likely 3-bromoaniline , the primary hydrolysis product.
-
Causality: The carbamate bond is less lipophilic than the parent molecule, but the amine fragment (3-bromoaniline) is significantly more polar and will elute earlier on Reverse Phase (C18) columns.
-
Validation:
-
Check the UV spectrum of the peak. Anilines have distinct absorption bands compared to carbamates.
-
Run a standard of 3-bromoaniline.
-
Corrective Action: Ensure your mobile phase pH is not extremely acidic (<2) or basic (>8). If the sample was stored in solution, verify the solvent was anhydrous.
-
Q2: My LC-MS shows a mass of [M-108] or [M-44]. Is my compound degrading in the vial?
-
Diagnosis: This is likely in-source fragmentation , not solution degradation.
-
Explanation:
-
[M-44]: Loss of
(decarboxylation) is common in the ionization source for carbamates. -
[M-108]: Loss of the benzyloxy group (
) or benzyl alcohol.
-
-
Test: Lower the fragmentation voltage (cone voltage) on the MS. If the parent peak intensity increases relative to the fragments, the compound is stable in the vial, and the "degradation" is an artifact of the analysis method.
Q3: I observe a peak with Mass [M-79] or [M-80].
-
Diagnosis: This indicates photolytic debromination .
-
Causality: Exposure to light has cleaved the C-Br bond, replacing Bromine (MW ~79) with Hydrogen (MW ~1).
-
Corrective Action: This is irreversible. Discard the sample. For future experiments, wrap all flasks in aluminum foil and use amber glassware.
Category B: Appearance & Storage[4]
Q4: The white solid has turned slightly yellow or brown after storage. Can I still use it?
-
Diagnosis: Trace hydrolysis leading to oxidative discoloration .
-
Mechanism: Even 0.1% hydrolysis releases 3-bromoaniline. Anilines are notoriously prone to air oxidation, forming highly colored "aniline black" type impurities. A very small amount of impurity can cause significant coloration.
-
Protocol:
-
Dissolve a small sample in DCM.
-
Wash with dilute acidic water (1M HCl). The colored aniline impurities are basic and will move to the aqueous layer.
-
If the organic layer clears, the bulk carbamate is likely still intact. Recrystallize from EtOAc/Hexanes to purify.
-
Q5: What is the recommended long-term storage condition?
-
Standard: -20°C, Desiccated, Amber Vial.
-
Reasoning: Low temperature inhibits thermal reversion to isocyanate. Desiccation prevents hydrolysis. Amber glass prevents C-Br photolysis.
Experimental Protocols
Protocol 1: Self-Validating Stability Check (HPLC)
Use this protocol to verify batch integrity before starting a critical synthesis.
-
Preparation: Dissolve 1 mg of Benzyl (3-bromophenyl)carbamate in 1 mL of Acetonitrile (HPLC grade).
-
Visual Check: Solution must be clear and colorless. Yellowing implies free aniline.
-
HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: 254 nm.
-
-
Acceptance Criteria:
-
Parent Peak Area > 98%.[2]
-
3-Bromoaniline Peak: Absent or < 0.5% (elutes early).
-
Debrominated Peak: Absent (elutes near parent).
-
Protocol 2: Safe Removal of Cbz Group (Deprotection)
While not a stability issue, users often ask how to intentionally degrade the compound to access the amine.
-
Standard Hydrogenation:
, Pd/C.-
Risk: The C-Br bond is labile under hydrogenation conditions. You risk debromination (yielding aniline instead of 3-bromoaniline).
-
-
Recommended Method (Chemoselective): Acidic Hydrolysis or HBr/Acetic Acid.
-
Step 1: Dissolve in 33% HBr in Acetic Acid.
-
Step 2: Stir at RT for 1-2 hours.
-
Step 3: Precipitate with diethyl ether.
-
Why: This removes the Cbz group without touching the C-Br bond.
-
Visual Workflow: Storage & Handling
Figure 2: Decision tree for receiving and storing the compound to ensure maximum stability.
References
-
Synthesis & Characterization: Miller, L. M., et al. "Identification of a Novel Class of Autotaxin Inhibitors through Cross-Screening." Journal of Medicinal Chemistry, 2016. (Describes the synthesis of Benzyl (3-bromophenyl)carbamate as Compound 11).
-
Carbamate Stability: Green, T. W., & Wuts, P. G. M.[3] "Protective Groups in Organic Synthesis." Wiley-Interscience.[3] (General reference for stability of Cbz-protected anilines under acidic/basic conditions).
-
Photostability of Brominated Aromatics: Boule, P., et al. "Photochemistry of halogenated benzene derivatives." Handbook of Environmental Chemistry. (Mechanistic insight into C-Br bond cleavage under UV).
-
General Handling: "Safety Data Sheet: 3-Bromoaniline." PubChem. (Relevant for the degradation product's toxicity and handling).
Sources
Optimizing reaction conditions for Benzyl (3-bromophenyl)carbamate formation
As a Senior Application Scientist, I have structured this technical support center to address the nuanced challenges of synthesizing Benzyl (3-bromophenyl)carbamate. The transformation of 3-bromoaniline using benzyl chloroformate (Cbz-Cl) is a fundamental protection strategy. However, the electron-withdrawing nature of the meta-bromo substituent inherently reduces the nucleophilicity of the amine. This subtle electronic deactivation demands rigorous control over reaction parameters to prevent incomplete conversion and the formation of deleterious byproducts, such as symmetrical diarylureas.
Mechanistic Workflow & Causality
The reaction proceeds via the nucleophilic attack of 3-bromoaniline on the highly electrophilic carbonyl carbon of benzyl chloroformate[1]. Because chloride is an excellent leaving group, the reaction rapidly liberates hydrochloric acid (HCl). This acid must be continuously scavenged by a base to prevent the protonation of the starting aniline; if the aniline becomes protonated, it loses its nucleophilicity, abruptly halting the reaction[2].
Reaction workflow and side-product pathways for Cbz protection.
Self-Validating Experimental Protocols
To accommodate different laboratory setups and downstream purity requirements, two field-proven methodologies are provided.
Protocol A: Schotten-Baumann Conditions (Biphasic Aqueous/Organic)
Best for general synthesis with facile aqueous workup[3].
-
Dissolution: Dissolve 3-bromoaniline (1.0 eq, 10 mmol) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq) and an equal volume of ethyl acetate (EtOAc) or THF to create a biphasic system.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures suppress the competitive hydrolysis of Cbz-Cl by the aqueous base.
-
Electrophile Addition: Vigorously stir the biphasic mixture. Add benzyl chloroformate (1.15 eq) dropwise over 30 minutes. Self-Validation: Vigorous stirring maximizes the interfacial surface area, ensuring the lipophilic Cbz-Cl reacts with the amine in the organic layer before it can hydrolyze in the aqueous phase.
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature over 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The starting material spot (UV active, lower Rf) should disappear, replaced by the higher Rf carbamate.
-
Work-Up: Separate the organic layer. Wash the aqueous layer once with EtOAc. Combine organic layers, wash with 1 M HCl (to remove trace unreacted amine), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Anhydrous Conditions (Homogeneous Organic)
Best for moisture-sensitive downstream applications or when avoiding Cbz-Cl hydrolysis is critical[4].
-
Preparation: In an oven-dried flask under nitrogen, dissolve 3-bromoaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is non-nucleophilic and sterically hindered, preventing it from reacting with Cbz-Cl while efficiently neutralizing the generated HCl[2].
-
Cooling & Addition: Cool to 0 °C. Add Cbz-Cl (1.05 eq) dropwise via syringe.
-
Quenching: After 1-2 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry, and concentrate.
Troubleshooting & FAQs
Q1: I am observing a significant amount of symmetrical 1,3-bis(3-bromophenyl)urea byproduct. How can I minimize this? A: Diarylurea formation is a classic side reaction in carbamate synthesis[5]. It occurs when the newly formed carbamate reacts with unreacted 3-bromoaniline, acting effectively as an isocyanate equivalent at elevated temperatures. Troubleshooting steps:
-
Order of Addition: Always add the Cbz-Cl dropwise to the amine/base mixture, not the other way around. This prevents a localized excess of amine relative to the acylating agent.
-
Temperature Control: Keep the reaction strictly at 0–5 °C during the addition phase. Heat drives the elimination of benzyl alcohol from the carbamate to form an isocyanate intermediate, which rapidly traps the free amine to form the urea.
-
Stoichiometry: Ensure a slight excess of Cbz-Cl (1.05 - 1.15 eq) is used so the amine is rapidly consumed.
Q2: My reaction stalls at ~70% conversion, leaving unreacted 3-bromoaniline. How do I drive it to completion? A: The meta-bromo group withdraws electron density via the inductive effect, reducing the nucleophilicity of the amine[2]. If the reaction stalls, it is typically due to either the degradation of Cbz-Cl or inadequate acid scavenging. Troubleshooting steps:
-
Check Reagent Quality: Cbz-Cl degrades upon exposure to atmospheric moisture, releasing CO₂ and benzyl chloride. Use a fresh, sealed bottle.
-
Increase Base Strength/Equivalents: If using pyridine or a weak base, the generated HCl might be protonating your starting material. Switch to a stronger, non-nucleophilic base like DIPEA and ensure at least 1.5–2.0 equivalents are present[2].
Q3: How do I selectively purify the target carbamate from the diarylurea byproduct? A: Symmetrical diarylureas are notoriously insoluble in most cold organic solvents (like DCM or diethyl ether), whereas the benzyl carbamate is highly soluble. Troubleshooting steps:
-
Suspend the crude mixture in a minimal amount of cold DCM or diethyl ether. The diarylurea will remain as a fine white precipitate. Filter the mixture through a Celite pad; the filtrate will contain your highly pure Benzyl (3-bromophenyl)carbamate.
Quantitative Optimization Parameters
To aid in experimental design, the following table summarizes the causal effects of various reaction parameters on yield and byproduct formation.
| Parameter | Condition | Expected Outcome | Mechanistic Rationale |
| Solvent System | Biphasic (EtOAc / 1M Na₂CO₃) | High Yield (~85-90%) | Excellent acid scavenging; requires vigorous stirring to overcome phase boundaries. |
| Solvent System | Anhydrous DCM | Very High Yield (>90%) | Prevents Cbz-Cl hydrolysis; requires a non-nucleophilic organic base (DIPEA). |
| Base Selection | Pyridine | Moderate Yield (~60-70%) | Weak base; risk of forming N-acylpyridinium intermediates that complicate kinetics. |
| Temperature | > 25 °C during addition | High Diarylurea Byproduct | Thermal energy promotes isocyanate formation from the carbamate, trapping free amine. |
| Stoichiometry | 1.0 eq Amine : 0.9 eq Cbz-Cl | Incomplete Conversion | Leaves unreacted amine, increasing the statistical probability of urea formation. |
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]
-
Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Available at:[Link]
Sources
Troubleshooting low enzyme inhibition with Benzyl (3-bromophenyl)carbamate
Welcome to the technical support center for troubleshooting enzyme inhibition assays involving Benzyl (3-bromophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring data integrity and accelerating research. We will move from first-line checks to deeper mechanistic investigations to address the common observation of lower-than-expected potency.
Introduction: Understanding Your Inhibitor
Benzyl (3-bromophenyl)carbamate belongs to the carbamate class of compounds. Carbamates are widely recognized as inhibitors of various enzymes, most notably serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Their primary mechanism often involves a covalent but reversible interaction with a key serine residue in the enzyme's active site.[3] This process, known as carbamylation, results in a temporarily inactivated enzyme.[4]
The inhibition is often termed "pseudo-irreversible" because while a covalent bond is formed, it can be hydrolyzed to regenerate the active enzyme, albeit at a slow rate.[4] This time-dependent nature is a critical factor in experimental design and a common source of variability. This guide will help you navigate the nuances of working with this specific inhibitor.
Troubleshooting & FAQs
Q1: My IC₅₀ for Benzyl (3-bromophenyl)carbamate is much weaker than expected. Where should I start?
This is the most common issue researchers face. Before diving into complex mechanistic studies, it's crucial to rule out fundamental experimental variables. Low apparent potency is often a symptom of an issue with the compound itself or the basic assay setup.
The Rationale: An enzymatic assay is a complex system with multiple components. An error in any single component—the inhibitor, the enzyme, the substrate, or the buffer—can lead to misleading results. The principle of troubleshooting is to verify the integrity of each component systematically.
Troubleshooting Workflow: First-Line Checks
Use the following decision tree and checklist to systematically address the most frequent sources of error.
Caption: Initial troubleshooting workflow for low enzyme inhibition.
| Checklist Item | Action & Rationale |
| 1. Stock Solution | Verify Concentration & Age: Re-calculate the mass required for your stock solution. If possible, use a fresh vial of solid compound. Concentrated DMSO stocks can absorb water over time, potentially affecting solubility and stability. |
| 2. Compound Purity | Check Certificate of Analysis (CoA): Ensure the purity of the compound lot is high (>95%). Impurities will lead to an inaccurate stock concentration and can interfere with the assay. |
| 3. Pipetting Accuracy | Calibrate Pipettes: Inaccurate pipetting, especially during serial dilutions, is a major source of error. Ensure all pipettes are within their calibration period. |
| 4. Assay Controls | Review Z' and S/B: Calculate the Z'-factor and Signal-to-Background ratio of your assay plate. A low Z' (<0.5) indicates high variability or a small assay window, which can obscure true inhibition. |
| 5. Reagent Stability | Enzyme & Substrate Health: Aliquot your enzyme and store it at the recommended temperature (typically -80°C) to avoid freeze-thaw cycles. Prepare fresh substrate solutions daily, as they can degrade in aqueous buffers.[5] |
Q2: How can I be sure Benzyl (3-bromophenyl)carbamate is soluble and stable in my assay buffer?
The Rationale: Hydrophobic compounds often have limited aqueous solubility.[6] If your inhibitor precipitates out of solution at the tested concentrations, its effective concentration will be much lower than its nominal concentration, leading to a falsely high IC₅₀.[7] Compound aggregation is another common artifact where molecules form non-specific inhibitory particles.[8]
Troubleshooting Protocol: Assessing Compound Solubility
-
Visual Inspection (Qualitative):
-
Step 1: Prepare your highest assay concentration of Benzyl (3-bromophenyl)carbamate in the final assay buffer.
-
Step 2: Dispense this solution into a clear microplate well.
-
Step 3: Hold the plate up to a light source and look for visible precipitate or cloudiness (Tyndall effect). Compare it to a well containing only the assay buffer with the same final concentration of solvent (e.g., DMSO).
-
-
Kinetic Solubility Check (Quantitative):
-
Step 1: Prepare serial dilutions of your compound in the assay buffer.
-
Step 2: Incubate the dilutions for a period that mimics your assay time (e.g., 30-60 minutes).
-
Step 3: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring light scatter at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Step 4: The concentration at which you see a sharp increase in light scatter is the limit of your compound's solubility under these conditions. Ensure your top assay concentration is well below this limit.
-
Solutions for Poor Solubility:
| Parameter | Recommendation & Explanation |
| Co-Solvent (DMSO) | Keep the final concentration of DMSO (or other organic solvent) constant across all wells, including controls. Aim for the lowest concentration possible, typically ≤1%, as higher concentrations can inhibit many enzymes. |
| Detergents | For some targets, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can prevent aggregation and improve solubility.[8] Caution: Ensure the detergent itself does not affect your enzyme's activity by running a detergent titration curve against the enzyme alone. |
| Buffer pH | While enzyme activity is paramount, slight adjustments to buffer pH (if tolerated by the enzyme) can sometimes improve the solubility of ionizable compounds. |
Q3: Are my enzyme and substrate concentrations appropriate for determining an accurate IC₅₀?
The Rationale: The measured IC₅₀ value is highly dependent on the assay conditions, particularly enzyme and substrate concentrations. For a competitive inhibitor, the IC₅₀ will increase linearly with substrate concentration. For a "tight-binding" inhibitor, the IC₅₀ can be affected if the enzyme concentration is too high.[7]
Troubleshooting Protocol: Verifying Assay Conditions
-
Determine Substrate Kₘ:
-
Step 1: Set up a reaction with a fixed, low concentration of your enzyme.
-
Step 2: Measure the initial reaction velocity across a wide range of substrate concentrations (e.g., 0.1x to 10x the expected Kₘ).
-
Step 3: Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ).
-
Best Practice: For IC₅₀ determination, it is standard practice to run the assay with the substrate concentration at or very near its Kₘ value.[9]
-
-
Optimize Enzyme Concentration:
-
Step 1: Using the substrate at its Kₘ concentration, perform a titration of the enzyme concentration.
-
Step 2: Plot the reaction rate against enzyme concentration. This plot should be linear.
-
Step 3: Choose an enzyme concentration from the lower end of this linear range that gives a robust signal well above the background. This ensures the reaction is in a steady-state and avoids conditions where the inhibitor concentration is close to the enzyme concentration (which complicates data analysis for potent compounds).[7][8]
-
Q4: My inhibition seems to increase with longer pre-incubation times. What does this mean?
The Rationale: This observation is a strong indicator of time-dependent inhibition and is highly consistent with the known mechanism of many carbamate inhibitors.[3][4] The carbamylation of the active site serine is not instantaneous. The inhibitor must first bind to the active site, and then the covalent modification step occurs. This process takes time. If you add all reagents (enzyme, inhibitor, substrate) simultaneously, the substrate may be turned over before the inhibitor has had sufficient time to inactivate the enzyme, leading to an underestimation of potency.
Caption: Carbamate inhibition is a multi-step process.
Experimental Protocol: Testing for Time-Dependent Inhibition
-
Objective: To determine if pre-incubating the enzyme with Benzyl (3-bromophenyl)carbamate increases its apparent potency.
-
Setup:
-
Prepare a full dose-response curve of the inhibitor.
-
You will run this curve under multiple pre-incubation conditions.
-
Condition A (0 min): Add enzyme, inhibitor, and substrate to the well simultaneously to initiate the reaction.
-
Condition B (e.g., 15 min): Pre-incubate the enzyme and inhibitor together for 15 minutes at the assay temperature. Then, add the substrate to start the reaction.
-
Condition C (e.g., 30 min): Pre-incubate the enzyme and inhibitor together for 30 minutes. Then, add the substrate.
-
Condition D (e.g., 60 min): Pre-incubate for 60 minutes before adding substrate.
-
-
Analysis:
-
Calculate the IC₅₀ value for each pre-incubation time point.
-
If the IC₅₀ value decreases (potency increases) with longer pre-incubation times, you have confirmed time-dependent inhibition.
-
By systematically working through these troubleshooting steps, you can identify the root cause of low apparent potency and develop a robust, reliable assay for characterizing Benzyl (3-bromophenyl)carbamate and other similar inhibitors.
References
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
Richards, J., & Sharma, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Image]. Retrieved from [Link]
-
Nagel, D. L., et al. (2004). Noncompetitive, Sequential Mechanism for Inhibition of Rat α4β2 Neuronal Nicotinic Acetylcholine Receptors by Carbamate Pesticides. Toxicological Sciences, 83(1), 116-126. Retrieved from [Link]
-
Kos, J., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1258. Retrieved from [Link]
-
NIH National Center for Advancing Translational Sciences. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
de la Cruz, L. C. F., et al. (2023). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. RSC Medicinal Chemistry, 14(12), 2465-2479. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2556. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. Retrieved from [Link]
-
ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Image]. Retrieved from [Link]
-
Shapo, M. S., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(3), 2269. Retrieved from [Link]
-
VTechWorks. (2011). Evaluation of Novel Carbamate Insecticides for Neurotoxicity to Non- Target Species. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). Retrieved from [Link]
-
Kim, D., & Sa, J. (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Scientific Reports, 13(1), 9208. Retrieved from [Link]
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Storage and Handling of Benzyl (3-bromophenyl)carbamate
Welcome to the technical support center for Benzyl (3-bromophenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Our goal is to provide you with the necessary information to prevent its degradation, specifically through hydrolysis, ensuring the integrity and reliability of your results. This document offers in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Introduction: Understanding the Instability of Benzyl (3-bromophenyl)carbamate
Benzyl (3-bromophenyl)carbamate, like other carbamates, is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the carbamate bond. This process leads to the formation of 3-bromoaniline, benzyl alcohol, and carbon dioxide, compromising the purity of the compound and potentially impacting experimental outcomes. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of moisture. This guide will provide you with the expertise to mitigate these risks.
Troubleshooting Guide: Diagnosing and Resolving Hydrolysis
Unexpected experimental results or observations of compound degradation can be frustrating. The table below outlines common issues related to the hydrolysis of Benzyl (3-bromophenyl)carbamate, their probable causes, and actionable solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of new, more polar spots on TLC or unexpected peaks in HPLC/LC-MS. | Hydrolysis of the carbamate bond. | 1. Confirm Degradation: Analyze the sample using a stability-indicating HPLC method (see "Protocol for Stability-Indicating HPLC Analysis"). The primary degradation products to look for are 3-bromoaniline and benzyl alcohol. 2. Review Storage Conditions: Ensure the compound is stored under optimal conditions (see "Frequently Asked Questions"). 3. Solvent Purity: Use anhydrous solvents for all experiments and sample preparations. |
| Decreased yield in a reaction where the carbamate is a starting material. | Degradation of the starting material prior to or during the reaction. | 1. Verify Purity Before Use: Always assess the purity of the carbamate before starting a reaction. 2. Control Reaction pH: If the reaction is conducted in solution, ensure the pH is not highly basic, as this can catalyze hydrolysis.[1] 3. Minimize Exposure to Moisture: Handle the compound in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) and use dried glassware. |
| Change in physical appearance of the solid compound (e.g., clumping, discoloration). | Absorption of atmospheric moisture, leading to hydrolysis. | 1. Immediate Purity Check: Analyze the compound's purity via HPLC. 2. Improve Storage: Transfer the compound to a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel) and purge with an inert gas before sealing.[2] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for Benzyl (3-bromophenyl)carbamate to prevent hydrolysis?
To minimize hydrolysis, store Benzyl (3-bromophenyl)carbamate in a cool, dry, and inert environment. Conflicting storage temperature recommendations exist from various suppliers (ranging from room temperature to -20°C)[3]. However, the most critical factor is the exclusion of moisture.
-
Primary Recommendation: Store the compound at 2-8°C in a tightly sealed container placed inside a desiccator containing a drying agent.[2][3] The desiccator should be purged with an inert gas like nitrogen or argon to displace air and moisture.
-
Alternative for Short-Term Storage (<2 weeks): Storage at room temperature in a well-sealed container within a desiccator is acceptable.
-
Caution with Freezing: While freezing can slow down chemical reactions, freezers can be humid environments. If you must store the compound at -20°C, ensure it is in a vial with a very secure seal and placed within a secondary container with a desiccant.[2]
Q2: I've received a shipment of Benzyl (3-bromophenyl)carbamate. What should I do upon receipt?
Upon receipt, immediately transfer the compound to the recommended storage conditions. If the compound was shipped at ambient temperature, it is advisable to perform a purity check via HPLC, especially if it will be used in a critical application.
Q3: What are the visible signs of degradation?
While visual inspection is not a substitute for analytical testing, signs of degradation can include a change in the physical state from a free-flowing solid to a clumpy or sticky substance, or a noticeable discoloration. If any of these are observed, a purity analysis is strongly recommended.
Understanding and Preventing Hydrolysis
Q4: What is the chemical mechanism of hydrolysis for Benzyl (3-bromophenyl)carbamate?
Carbamate hydrolysis can be catalyzed by both acid and base. Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon of the carbamate. For N-unsubstituted carbamates like Benzyl (3-bromophenyl)carbamate, an alternative pathway involves the deprotonation of the nitrogen, followed by the elimination of the benzyloxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed to 3-bromoaniline and carbon dioxide.
Hydrolysis Pathway of Benzyl (3-bromophenyl)carbamate
Caption: Hydrolysis of Benzyl (3-bromophenyl)carbamate.
Q5: How can I prevent hydrolysis during my experiments?
-
Use Anhydrous Solvents: Ensure all solvents used to dissolve the carbamate are of high purity and are anhydrous.
-
Control pH: Avoid strongly basic conditions if possible. If basic conditions are necessary, consider running the reaction at a lower temperature to slow the rate of hydrolysis.
-
Inert Atmosphere: For reactions sensitive to moisture, work under an inert atmosphere (e.g., a nitrogen or argon blanket).
-
Minimize Exposure Time: Do not leave solutions of the carbamate exposed to ambient conditions for extended periods. Prepare solutions fresh for use whenever possible.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study can help you understand the stability of your compound under various stress conditions and is crucial for developing a stability-indicating analytical method.[4][5]
Objective: To intentionally degrade Benzyl (3-bromophenyl)carbamate to identify its degradation products and develop a stability-indicating HPLC method.
Materials:
-
Benzyl (3-bromophenyl)carbamate
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a small amount of the carbamate in a 1:1 mixture of methanol and 0.1 N HCl. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Dissolve a small amount of the carbamate in a 1:1 mixture of methanol and 0.1 N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve a small amount of the carbamate in a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the carbamate at 80°C for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Protocol for Stability-Indicating HPLC Analysis
This method is designed to separate the parent compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of Benzyl (3-bromophenyl)carbamate in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your sample solution at a similar concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: The parent compound should have a distinct peak. The appearance of new peaks, especially those at earlier retention times (indicating more polar compounds like 3-bromoaniline), suggests degradation. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.
References
- Christenson, I. (1964). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Acta Chemica Scandinavica, 18, 904-922.
-
DC Fine Chemicals. (2024). Safety Data Sheet: Benzyl benzoate. Retrieved from [Link]
- Zabrzewska, B., et al. (2010). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica, 67(6), 563-569.
- D'Ans, J., & Lax, E. (1949). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 71(11), 3747-3749.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Jain, D., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
- Zhang, Q., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(45), 26173-26180.
- Legrand, B., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(50), 46990-46998.
-
ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
- Nagaraju, C., et al. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 10(2), 140-146.
- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- Bello, A., et al. (2011). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 10(6), 773-778.
Sources
Column chromatography optimization for Benzyl (3-bromophenyl)carbamate purification.
Case ID: PUR-CBZ-BR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Optimization of Normal Phase Silica Chromatography for Lipophilic Carbamates
Executive Summary
You are attempting to purify Benzyl (3-bromophenyl)carbamate , a moderately lipophilic molecule containing a carbamate linker and an aryl bromide.
The most common failure mode in purifying this class of compounds is co-elution with unreacted 3-bromoaniline (starting material) or benzyl alcohol . Because the carbamate moiety is neutral but polarizable, and the bromine atom adds significant lipophilicity, standard "generic" gradients often fail to resolve the amine impurity, which tails significantly on silica gel.
This guide prioritizes a chemical workup strategy to simplify the chromatography, followed by a precision-optimized flash protocol.
Part 1: Pre-Chromatography Optimization (The "Hidden" Step)
Q: My crude mixture shows a streak on TLC just below the product. How do I fix this on the column?
A: You should not fix this on the column. You should fix it in the separatory funnel.[1]
The streak is likely unreacted 3-bromoaniline . Anilines are basic and interact strongly with the acidic silanols on the silica surface, causing "tailing" that contaminates your carbamate fractions.
Protocol: The Acid Wash Before you even touch the column, perform this specific workup:
-
Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Wash the organic layer twice with 1M HCl (or 10% citric acid if the molecule is acid-sensitive, though this carbamate is stable to dilute mineral acid).
-
Mechanism: The HCl protonates the aniline (
), rendering it water-soluble. The neutral carbamate remains in the organic layer. -
Wash with Brine, Dry over
, and concentrate. -
Validation: Run a TLC of the organic layer vs. the crude. The "streaking" spot should be gone.
Part 2: Method Development & TLC
Q: What is the optimal solvent system for this molecule?
A: Hexane / Ethyl Acetate is the gold standard for this separation.
-
Target Rf: Adjust your solvent ratio so the product has an Rf of 0.25 – 0.35 .
-
Starting Point: Try 90:10 Hexane:EtOAc .
-
Why? The bromine atom makes the molecule lipophilic. It will move faster than a non-halogenated analog. If 10% EtOAc moves it too fast (Rf > 0.5), switch to Hexane / DCM (Dichloromethane) .
-
Data Table: Estimated Elution Profile
| Component | Polarity | Est.[2][3] Rf (80:20 Hex:EtOAc) | Behavior on Silica |
| Benzyl bromide | Very Low | > 0.8 | Elutes near solvent front. |
| Target Carbamate | Medium | 0.3 - 0.4 | Discrete, round spot. |
| Benzyl Alcohol | Medium-High | 0.2 - 0.3 | Often co-elutes; UV active. |
| 3-Bromoaniline | Basic/Polar | 0.1 - 0.4 (Streaks) | Tails badly without modifiers. |
Part 3: Loading & The Column Run
Q: Should I use liquid loading or dry loading?
A: Dry Loading is strongly recommended. [4]
Carbamates often have poor solubility in pure Hexane. If you liquid-load using DCM or EtOAc (strong solvents), you will cause "band broadening" —the sample will travel down the column before the gradient starts, destroying your resolution.
Protocol: Dry Loading
-
Dissolve crude in minimal DCM.
-
Add silica gel (ratio: 2g silica per 1g crude).
-
Rotary evaporate until a free-flowing powder remains.
-
Pack this powder into a solid load cartridge (SLS) or on top of the column.
Q: What gradient profile should I program?
A: Do not use a linear 0–100% gradient. It wastes solvent and resolution. Use a Step-Focused Gradient :
-
Equilibration: 3 CV (Column Volumes) at 0% EtOAc (100% Hexane).
-
Impurity Flush: 0–5% EtOAc over 2 CV (removes Benzyl bromide).
-
Elution Ramp: 5–30% EtOAc over 10 CV.
-
Wash: 100% EtOAc for 3 CV.
Part 4: Troubleshooting Logic (Visualized)
Workflow 1: Purification Strategy Decision Tree
This diagram illustrates the critical decision points between chemical workup and chromatographic parameters.
Caption: Decision matrix for removing specific impurities and selecting the correct loading technique to prevent band broadening.
Part 5: Frequently Asked Questions (FAQ)
Q: The product crystallized inside the column/tubing. What happened? A: Carbamates can be highly crystalline. If you used a Hexane-rich mobile phase and a high concentration liquid injection, the product likely precipitated upon hitting the non-polar stream.
-
Fix: Use Dry Loading (as described above). This ensures the product is adsorbed and releases slowly as the solvent polarity increases, preventing "crash out."
Q: I see a "ghost peak" eluting later in the run. Is it decomposition? A: It is likely Benzyl Alcohol or a symmetrical urea byproduct.
-
Diagnosis: Check the UV spectrum. Benzyl alcohol has a distinct, weaker absorption compared to the highly conjugated 3-bromophenyl system.
-
Fix: If Benzyl Alcohol co-elutes, switch the solvent system to DCM/Hexane (0-50% DCM) . The selectivity of chlorinated solvents often separates alcohols from carbamates better than EtOAc.
Q: Can I add Triethylamine (Et3N) to the mobile phase? A: Only if you skipped the acid wash.
-
Risk: Et3N is basic. While carbamates are generally stable, unnecessary base exposure can promote hydrolysis or transesterification over time.
-
Recommendation: It is safer and more effective to remove the amine impurity via extraction (1M HCl) than to mask it with Et3N on the column.
References
-
Biotage Application Note. "Dry loading vs. liquid loading, which provides better flash column chromatography results?" Biotage Blog, Jan 19, 2023. Link
-
Teledyne ISCO. "Sample Loading Techniques for Large Scale Flash Chromatography." Teledyne ISCO Application Note, AN29. Link
-
Hargesheimer, E. E., et al. "Gas-liquid chromatographic determination of aniline metabolites of substituted urea and carbamate herbicides in aqueous solution."[5] Journal of the Association of Official Analytical Chemists, vol. 64, no.[5] 4, 1981, pp. 833-840. Link
-
Sigma-Aldrich. "Benzyl (3-bromopropyl)carbamate Safety Data Sheet & Properties." Sigma-Aldrich Product Catalog. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Gas-liquid chromatographic determination of aniline metabolites of substituted urea and carbamate herbicides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of halogenated carbamates
An essential objective in pharmaceutical and agrochemical research is the synthesis of high-purity halogenated carbamates, which are pivotal structural motifs in numerous active compounds.[1][2][3][4] However, their synthesis is frequently complicated by the formation of stubborn impurities that can be difficult to separate and may compromise the efficacy and safety of the final product. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and minimize impurities during the synthesis of halogenated carbamates.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the root causes of impurity formation and providing actionable solutions.
Q1: My reaction is producing a significant amount of symmetric urea byproduct. What is the cause and how can I prevent it?
Possible Causes:
-
Presence of Moisture: The most common cause is the hydrolysis of the isocyanate intermediate (if used) to form a primary amine. This amine is highly nucleophilic and rapidly reacts with another molecule of isocyanate to form a stable, and often insoluble, symmetric urea.
-
Incomplete Conversion of Starting Amine: If the reaction involves forming an isocyanate in situ from a primary amine, any unreacted amine can act as a nucleophile, leading to urea formation.
-
Decomposition of Carbamate: In some cases, particularly under harsh basic or thermal conditions, the carbamate product can decompose back to the isocyanate and alcohol, creating opportunities for side reactions.
Proposed Solutions:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Reactions should be run under an inert atmosphere (Nitrogen or Argon).
-
Control Stoichiometry and Addition Rate: Use a slight excess (1.05-1.1 equivalents) of the isocyanate or its precursor to ensure the complete consumption of the amine starting material. For exothermic reactions, slow, dropwise addition of the isocyanate to the alcohol solution can prevent temperature spikes that might favor side reactions.[5]
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (Hünig's base) or proton sponge to scavenge acid byproducts without competing in the main reaction.[6]
Q2: I am observing the formation of allophanate and isocyanurate impurities in my final product. How can I minimize these?
Possible Causes:
Allophanates and isocyanurates are byproducts of isocyanate side reactions, particularly when an excess of isocyanate is present or when the reaction is catalyzed by certain bases or metals.[7]
-
Allophanate Formation: The carbamate product itself can act as a nucleophile, attacking another molecule of isocyanate. This is more prevalent at higher temperatures and with prolonged reaction times.
-
Isocyanurate Formation: This involves the cyclic trimerization of three isocyanate molecules. This side reaction is often catalyzed by strong bases (e.g., alkoxides, carboxylates) and certain metal catalysts.[7]
Proposed Solutions:
-
Strict Temperature Control: Maintain the recommended reaction temperature. Overheating can significantly increase the rate of allophanate formation.[5] For highly exothermic reactions, using a cooling bath is essential.[5]
-
Optimize Catalyst Choice: Avoid strong base catalysts if isocyanurate formation is a problem. Milder catalysts, such as certain tin carboxylates or tertiary amines like DABCO, can favor carbamate formation over trimerization.[7]
-
Monitor Reaction Progress: Use techniques like TLC, LC-MS, or IR spectroscopy to monitor the consumption of the starting alcohol. Quench the reaction as soon as the starting material is consumed to prevent the carbamate product from reacting further.
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Impurity Formation Pathways from Isocyanate Reactions"; fontname="Arial"; fontsize=12; } enddot Caption: Key side reactions in carbamate synthesis.
Q3: My N-halogenation reaction has low yield and multiple products. How can I improve the selectivity?
Possible Causes:
-
Incorrect Halogenating Agent: The reactivity of halogenating agents varies significantly. A highly reactive agent might lead to over-halogenation or side reactions with other functional groups.
-
Degradation of Reagent: Some halogenating agents, like t-butyl hypochlorite or solutions of sodium hypochlorite, can be unstable.[8] Using a degraded reagent will result in incomplete reactions.
-
Radical Reactions: Some N-halogenation reactions can proceed via radical pathways, especially under UV light or with radical initiators, leading to a complex mixture of products.[9]
Proposed Solutions:
-
Select the Right Reagent: For N-chlorination, trichloroisocyanuric acid (TCICA) is a stable, solid reagent that is easy to handle and provides a high yield of N-chloroamides and carbamates.[10] For N-bromination, N-bromosuccinimide (NBS) is a standard choice.[11]
-
Control Reaction Conditions: Perform the reaction in the dark and at controlled temperatures to minimize radical side reactions.
-
Optimize pH and Solvent: For reactions using agents like sodium hypochlorite, the pH must be carefully controlled to maintain the active halogenating species. The choice of solvent can also influence selectivity; less polar solvents often give cleaner reactions.
| Reagent | Abbr. | Target Halogen | Key Byproduct | Advantages | Disadvantages |
| N-Chlorosuccinimide | NCS | Chlorine | Succinimide | Commercially available, easy to handle | Byproduct can be hard to remove |
| N-Bromosuccinimide | NBS | Bromine | Succinimide | Standard for allylic/benzylic bromination | Can initiate radical reactions |
| Trichloroisocyanuric Acid | TCICA | Chlorine | Cyanuric Acid | Stable solid, high "active" chlorine content | Byproduct is insoluble in many solvents |
| Sodium Hypochlorite | NaOCl | Chlorine | Sodium Chloride | Inexpensive, "green" oxidant | Unstable, concentration varies, pH sensitive |
| Oxone® / NaCl | - | Chlorine | Na₂SO₄ / KHSO₄ | Inexpensive, stable starting materials | Heterogeneous reaction, requires heating |
Table 1. Comparison of Common Halogenating Agents.
Frequently Asked Questions (FAQs)
Q: What is the best way to purify my halogenated carbamate away from urea or succinimide byproducts?
A: Purification strategy depends on the physical properties of the products and impurities.
-
For Urea Byproducts: Ureas are often much less soluble in common organic solvents (like dichloromethane, ethyl acetate, or ether) than the desired carbamate. Simple filtration of the crude reaction mixture can often remove the bulk of the urea.
-
For Succinimide Byproducts (from NCS/NBS): Succinimide is relatively polar and has some water solubility. An aqueous wash (e.g., with dilute NaHCO₃ followed by brine) of the organic layer during workup can remove a significant portion of it. If it co-elutes with the product during column chromatography, recrystallization is often an effective alternative.[12]
Q: How does solvent choice impact the synthesis?
A: The solvent plays a critical role in solubility, reaction rate, and even selectivity.
-
Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These are common choices as they can dissolve a wide range of reactants.[13] However, they must be rigorously dried, as they are often hygroscopic.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These are excellent for reactions involving isocyanates due to their inertness and ability to dissolve most organic compounds.[14]
-
Non-polar Solvents (e.g., Toluene, Hexane): These can be advantageous in precipitating out polar byproducts like ureas, simplifying purification.[15]
Q: Are there green or halogen-free alternatives for synthesizing carbamates?
A: Yes, significant research has focused on avoiding hazardous reagents like phosgene and halogenated solvents. One prominent green method is the direct synthesis from amines, CO₂, and an alcohol, often using metal catalysts like titanium alkoxides or nickel-based systems.[1][16] Another approach involves the reaction of amines, CO₂, and alkyl halides.[17] These methods avoid toxic intermediates but may require optimization to prevent side reactions like imine formation.[4]
Experimental Protocols
Protocol 1: General Procedure for N-Chlorination of a Carbamate using TCICA
This protocol is adapted from Hiegel and Hogenauer for the preparation of N-chloroamides.[10]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting carbamate (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile, approx. 0.5 M).
-
Reagent Addition: Add trichloroisocyanuric acid (TCICA) portion-wise (0.35-0.40 eq, as 1 mole of TCICA provides 3 moles of "active" chlorine). A precipitate of cyanuric acid will typically form within minutes.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material.
-
Workup: Once the reaction is complete, remove the cyanuric acid byproduct by vacuum filtration, washing the solid with a small amount of fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude N-chlorocarbamate can be used directly or purified further.
-
Purification (if necessary): The crude product can be purified by recrystallization or flash column chromatography on silica gel.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for N-Chlorination using TCICA.
References
-
Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. MDPI. (2018). [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal.[Link]
-
Synthesis of N-(n-butane)-3-bromocarbazole (9). Supporting Information.[Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, NIH.[Link]
- Synthesis of carbamate compounds.
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. (2023). [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Halogen-Free Synthesis of Carbamates from CO2 and Amines Using Titanium Alkoxides. Chemistry – An Asian Journal. (2017). [Link]
-
Isocyanate-based multicomponent reactions. Semantic Scholar.[Link]
-
Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. Eureka | Patsnap. (2007). [Link]
-
Carbamic acid, butyl ester. Organic Syntheses Procedure.[Link]
-
Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides. Sciencemadness.org.[Link]
-
N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light. ResearchGate.[Link]
-
N-Chlorination of Amides and Carbamates by Oxone‚ and Sodium Chloride. Synlett.[Link]
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. NIH. (2017). [Link]
-
Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. PubMed. (2026). [Link]
-
Methyl carbamate purification by extraction and recrystallization. ResearchGate.[Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.[Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.[Link]
-
Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? ResearchGate. (2013). [Link]
-
Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry. (2019). [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015). [Link]
-
Substituted carbamate synthesis by carbamidation. Organic Chemistry Portal.[Link]
- Preparation method of N-phenyl-3-bromocarbazole.
-
N-(α-Hydroxytrihaloethyl)carbamates in synthesis of phosphorus analogs of trihaloalanine derivatives. Taylor & Francis Online. (2016). [Link]
-
Controlling the formation of halogenated byproducts in the chlorination of source waters by oxidative pre-treatment with the Fe(II)/Fe(III)-S(IV)-air system. ResearchGate. (2025). [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. (2019). [Link]
-
Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide. The Journal of Organic Chemistry. (2001). [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. researchgate.net [researchgate.net]
- 10. sciencemadness.org [sciencemadness.org]
- 11. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]
- 15. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 16. Halogen-Free Synthesis of Carbamates from CO2 and Amines Using Titanium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Carbamate Cholinesterase Inhibitors: Profiling Benzyl (3-bromophenyl)carbamate Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research and therapy, cholinesterase inhibitors remain a cornerstone for the symptomatic treatment of conditions like Alzheimer's disease, myasthenia gravis, and dementia associated with Parkinson's disease. Among these, carbamates represent a significant class of pseudo-irreversible inhibitors that have been extensively studied and clinically utilized. This guide provides a comparative analysis of Benzyl (3-bromophenyl)carbamate, a representative investigational carbamate, against established cholinesterase inhibitors: physostigmine, pyridostigmine, and rivastigmine. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their characterization, offering a framework for the evaluation of novel carbamate inhibitors.
The Enduring Role of Carbamate Cholinesterase Inhibitors
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2][3] Inhibition of these enzymes increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[4] Carbamate inhibitors function by transferring their carbamoyl group to the serine residue in the active site of the cholinesterase enzyme, forming a carbamylated enzyme that is much slower to hydrolyze than the acetylated enzyme.[5] This "pseudo-irreversible" inhibition provides a sustained therapeutic effect.[4]
The clinical utility of a carbamate inhibitor is defined by several key parameters: its potency (IC50/Ki), selectivity for AChE versus BChE, ability to cross the blood-brain barrier (BBB), and its pharmacokinetic and safety profiles. While some conditions necessitate peripherally acting inhibitors, the treatment of central nervous system disorders like Alzheimer's disease requires compounds that can effectively penetrate the BBB.[6]
Profiling Established Carbamate Inhibitors
To provide a context for evaluating novel compounds, we first consider the profiles of three well-characterized carbamate inhibitors.
-
Physostigmine: A naturally occurring tertiary amine, physostigmine readily crosses the blood-brain barrier.[3] It is a potent inhibitor of both AChE and BChE and has been used as an antidote for anticholinergic poisoning.[3][5] However, its clinical use is limited by a short half-life and significant peripheral cholinergic side effects.[7]
-
Pyridostigmine: A quaternary ammonium compound, pyridostigmine has limited ability to cross the BBB and therefore primarily acts peripherally.[6] It is a first-line treatment for myasthenia gravis, where it improves neuromuscular transmission.[8][9] Its charged nature restricts its use for CNS-related conditions.[6]
-
Rivastigmine: A synthetic carbamate, rivastigmine is a dual inhibitor of both AChE and BChE and is approved for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[4] Its ability to inhibit both cholinesterases is considered beneficial, as BChE activity increases in the brains of Alzheimer's patients.
Benzyl (3-bromophenyl)carbamate: An Investigational Perspective
Benzyl (3-bromophenyl)carbamate represents a logical extension of structure-activity relationship (SAR) studies on carbamate inhibitors. While specific experimental data for this compound is not widely published, we can infer its potential properties based on established SAR principles for this class.
The core structure consists of a carbamate moiety, a phenyl ring with a bromine substituent at the meta-position, and a benzyl group. The nature and position of substituents on the phenyl ring are known to significantly influence the inhibitory potency and selectivity of carbamate inhibitors. Halogen substituents, such as the bromine atom in this case, can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity for the cholinesterase active site and its ability to cross the BBB. Studies on related phenylcarbamates have shown that halogen substitution can lead to potent cholinesterase inhibition.
The benzyl group attached to the carbamate nitrogen will also contribute to the overall size, shape, and lipophilicity of the molecule, influencing its interaction with the enzyme's active site gorge. The comprehensive evaluation of Benzyl (3-bromophenyl)carbamate would require rigorous experimental testing to determine its specific inhibitory profile.
Comparative Performance: A Data-Driven Analysis
The following table summarizes the available inhibitory concentration (IC50) data for the established carbamate inhibitors, providing a benchmark for the evaluation of novel compounds like Benzyl (3-bromophenyl)carbamate.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (AChE/BChE) | Key Characteristics |
| Physostigmine | AChE (Human) | ~0.004 - 0.02 | Non-selective | Tertiary amine, crosses BBB, short half-life |
| BChE (Human) | ~0.001 - 0.01 | Significant peripheral side effects | ||
| Pyridostigmine | AChE (Human) | ~0.1 - 0.5 | Moderately AChE selective | Quaternary amine, peripherally acting |
| BChE (Human) | ~1.0 - 5.0 | Used for myasthenia gravis | ||
| Rivastigmine | AChE (Human) | ~0.004 - 0.01 | Dual inhibitor | Crosses BBB, used for Alzheimer's dementia |
| BChE (Human) | ~0.03 - 0.1 | |||
| Benzyl (3-bromophenyl)carbamate | AChE | To be determined | To be determined | Investigational compound |
| BChE | To be determined | Properties to be defined by experimental data |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer). The values presented are representative ranges from the literature.
Experimental Protocols for Characterization
The robust characterization of any novel cholinesterase inhibitor is predicated on standardized and well-validated experimental protocols. The following outlines the essential workflow for evaluating a compound like Benzyl (3-bromophenyl)carbamate.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used, simple, and rapid colorimetric method for measuring cholinesterase activity.
Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE (from electric eel) or BChE (from equine serum) in the phosphate buffer to the desired concentration.
-
Prepare a stock solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Dissolve the test inhibitor (e.g., Benzyl (3-bromophenyl)carbamate) and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add in the following order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or vehicle control).
-
DTNB solution.
-
Enzyme solution (AChE or BChE).
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
pH 8.0: This slightly alkaline pH is optimal for the reaction of thiocholine with DTNB, ensuring a robust colorimetric signal.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the time-dependent carbamylation of the active site, which is crucial for accurately determining the potency of pseudo-irreversible inhibitors.
-
Kinetic Measurement: Monitoring the reaction kinetically allows for the accurate determination of the initial reaction velocity, which is essential for calculating inhibition.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro determination of cholinesterase inhibition using the Ellman's method.
Mechanism of Carbamate Inhibition: A Visual Representation
The interaction of a carbamate inhibitor with the cholinesterase active site is a two-step process involving initial binding followed by carbamylation of the catalytic serine residue.
Caption: Mechanism of pseudo-irreversible inhibition of cholinesterases by carbamates.
Conclusion and Future Perspectives
The comparison of Benzyl (3-bromophenyl)carbamate with established drugs like physostigmine, pyridostigmine, and rivastigmine underscores the rational design process in drug discovery. While the well-characterized inhibitors provide a clear picture of the therapeutic potential and limitations of the carbamate class, the analysis of a novel, uncharacterized compound highlights the critical role of experimental validation.
The hypothesized properties of Benzyl (3-bromophenyl)carbamate, based on SAR, must be confirmed through rigorous in vitro and in vivo studies. Key future directions for the characterization of this and other novel carbamates include:
-
Determination of IC50 values for both AChE and BChE to establish potency and selectivity.
-
In vitro BBB permeability assays to predict central nervous system availability.
-
In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.
-
Molecular modeling and docking studies to elucidate the binding interactions with the cholinesterase active site.
By systematically applying these evaluative steps, researchers can effectively profile novel carbamate inhibitors and identify promising candidates for further development in the treatment of cholinergic-deficient conditions.
References
-
Mustazza, C., Borioni, A., Del Giudice, M. R., Gatta, F., Ferretti, R., Meneguz, A., ... & Lorenzini, P. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European journal of medicinal chemistry, 37(2), 91-109. [Link]
-
Wu, J., Tan, Z., Pistolozzi, M., & Tan, W. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & medicinal chemistry, 28(6), 115324. [Link]
- Pohanka, M. (2014). Carbamates: a review of their toxicity and toxic effects. Mini reviews in medicinal chemistry, 14(11), 946-953.
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335.
- Darvesh, S., Hopkins, D. A., & Geula, C. (2003). Neurobiology of butyrylcholinesterase. Nature reviews Neuroscience, 4(2), 131-138.
- Howes, M. J. R., & Perry, E. (2011). The role of phytochemicals in the treatment and prevention of dementia. Drugs & aging, 28(6), 439-468.
- Pakaski, M., & Kasa, P. (2003). Role of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease. Current medicinal chemistry, 10(3), 239-246.
- Quinn, D. M. (1987).
-
Ondrejovič, M., Sersen, F., & Olejníková, P. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N, N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 205. [Link]
- Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Pohanka, M. (2012). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 156(3), 219-229.
- Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028.
- Massoulié, J., Pezzementi, L., Bon, S., Krejci, E., & Vallette, F. M. (1993). Molecular and cellular biology of cholinesterases. Progress in neurobiology, 41(1), 31-91.
- Dale, D. J., & O'Leary, E. D. (2015). Carbamate toxicity.
- Musilek, K., Holas, O., Kuca, K., Jun, D., Dohnal, V., & Opletalova, V. (2007). Novel series of N, N′-disubstituted propanediamides and their evaluation as cholinesterase inhibitors. Bioorganic & medicinal chemistry, 15(24), 7764-7771.
- Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical pharmacology, 68(11), 2237-2248.
- Johnson, M. K., & Lotti, M. (2012). Neuropathy target esterase. In Handbook of toxicology of chemical warfare agents (pp. 567-582). Academic Press.
- Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological reviews, 24(1), 37-49.
- Jokanović, M. (2009). Medical treatment of acute poisoning with organophosphorus and carbamate pesticides. Toxicology letters, 190(2), 107-115.
- Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607.
- King, A. M., & Aaron, C. K. (2015). Organophosphate and carbamate poisoning. Emergency medicine clinics, 33(1), 133-151.
- Marrs, T. C. (2004). Organophosphate poisoning. An-Maghreb journal of medicine, 1(1), 1-1.
- Peter, J. V., Sudarsan, T. I., & Moran, J. L. (2014). Clinical features of organophosphate poisoning: a review of 757 cases. Critical care medicine, 42(6), 1446-1458.
- Sungur, M., & Güven, M. (2001). Intensive care management of organophosphate insecticide poisoning. Critical Care, 5(4), 1-6.
- Thiermann, H., Szinicz, L., Eyer, F., Worek, F., Eyer, P., Felgenhauer, N., & Zilker, T. (2005). Modern strategies in the treatment of organophosphate poisoning. Toxicology letters, 157(3), 233-243.
- Worek, F., Aurbek, N., Koller, M., Becker, C., Eyer, P., & Thiermann, H. (2007). Kinetic analysis of the reactivation of human acetylcholinesterase inhibited by different organophosphorus compounds with the oximes obidoxime and HI 6. Biochemical pharmacology, 73(9), 1360-1368.
- Bajgar, J. (2004). Organophosphates/nerve agent poisoning: mechanism of action, diagnosis, and treatment. Advances in clinical chemistry, 38, 151-216.
- Eyer, P. (2003). The role of oximes in the management of organophosphorus pesticide poisoning. Toxicological reviews, 22(3), 165-190.
- Jokanović, M., & Stojiljković, M. P. (2006). Current understanding of the application of pyridinium oximes as cholinesterase reactivators in treatment of organophosphate poisoning. European journal of pharmacology, 553(1-3), 10-17.
- Kuca, K., Jun, D., & Bajgar, J. (2006). Currently used cholinesterase reactivators against nerve agent intoxication: comparison of their effectivity in vitro. Drug and chemical toxicology, 29(2), 161-169.
- Petroianu, G. A. (2006). The history of cholinesterase inhibitors: who was the first to synthesize them and what did they learn?. Anaesthesia, 61(12), 1214-1215.
- Worek, F., Eyer, P., Aurbek, N., Szinicz, L., & Thiermann, H. (2005). The Hagedorn-oximes: a continuing story. Naunyn-Schmiedeberg's archives of pharmacology, 372(2), 113-122.
- Kassa, J. (2002). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of toxicology. Clinical toxicology, 40(6), 803-816.
- Lorke, D. E., & Petroianu, G. A. (2009). The boundaries of the therapeutic window for the treatment of organophosphate poisoning. Archives of toxicology, 83(6), 599-601.
- Thiermann, H., Worek, F., & Kehe, K. (2013). Limitations and challenges in treatment of organophosphate poisoning. Chemico-biological interactions, 203(1), 120-125.
- Worek, F., & Thiermann, H. (2013). A decade of research in the development of new oximes for the reactivation of organophosphate-inhibited acetylcholinesterase—what has been achieved?. Archives of toxicology, 87(5), 759-762.
- Antonijevic, B., & Stojiljkovic, M. P. (2007). Unequal efficacy of pyridinium oximes in acute organophosphate poisoning. Current drug therapy, 2(1), 29-37.
- Eyer, F., Worek, F., Eyer, P., Felgenhauer, N., Szinicz, L., & Thiermann, H. (2009). Obidoxime in acute organophosphate poisoning: 1—clinical effectiveness. Clinical toxicology, 47(8), 798-806.
- Jokanović, M., & Prostran, M. (2009). Pyridinium oximes as cholinesterase reactivators. Current medicinal chemistry, 16(17), 2177-2188.
- Kuca, K., & Musilek, K. (2008). A review of newly developed oximes as antidotes in the case of nerve agent poisoning. Current organic chemistry, 12(12), 996-1004.
- Musilek, K., Kuca, K., Jun, D., & Dohnal, V. (2008). Progress in the development of new acetylcholinesterase reactivators. Current medicinal chemistry, 15(26), 2736-2747.
- Worek, F., Koller, M., Thiermann, H., & Szinicz, L. (2004). Diagnostic and therapeutic aspects of organophosphate and carbamate poisoning.
- Bajgar, J., Kuca, K., & Patocka, J. (2007). In vitro and in vivo testing of cholinesterase reactivators. Journal of Applied Toxicology, 27(5), 417-422.
- Kuca, K., Patocka, J., & Cabal, J. (2003). A review of biological and chemical sensors for the detection of nerve agents. Defence Science Journal, 53(3), 241-248.
Sources
- 1. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of neurotoxic esterase in vitro by novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Benzyl (3-bromophenyl)carbamate vs. Rivastigmine in Neurodegenerative Therapeutics
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary: The Paradigm Shift in Neuropharmacology
For decades, the pharmacological management of neurodegenerative disorders, particularly Alzheimer's disease (AD), has been dominated by the cholinergic hypothesis. This approach relies on maintaining neurotransmitter levels to provide symptomatic relief, a strategy epitomized by rivastigmine , an established dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) 1[1].
However, modern drug discovery is shifting toward disease-modifying therapies that target underlying neuroinflammation and tau pathology. Emerging evidence highlights the autotaxin-lysophosphatidic acid (ATX-LPA) lipid signaling axis as a critical driver of these pathologies 2[2]. Through cross-screening of chemical libraries, Benzyl (3-bromophenyl)carbamate (Compound 11) has been identified as a novel, potent inhibitor of the ATX enzyme 3[3].
This guide objectively compares the mechanistic efficacy, quantitative performance, and experimental validation protocols of these two distinct pharmacological agents.
Mechanistic Divergence
While both compounds utilize a carbamate structural motif, their targets and mechanisms of action are fundamentally divergent:
-
Rivastigmine (Symptomatic Pathway): Acts as a pseudo-irreversible inhibitor. The carbamate moiety covalently binds to and carbamylates the serine residue within the catalytic triad of AChE and BChE. Because the hydrolysis of this carbamylated enzyme is exceedingly slow, it effectively traps the enzyme, preventing the degradation of acetylcholine and enhancing cholinergic transmission4[4].
-
Benzyl (3-bromophenyl)carbamate (Disease-Modifying Pathway): Acts as a reversible, competitive inhibitor of Autotaxin (ENPP2). Autotaxin is a secreted phosphodiesterase responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). By blocking this conversion, the compound starves LPA receptors of their ligand, directly suppressing downstream neuroinflammatory cascades and cellular invasion 3[3].
Visualizing the Divergent Pathways
Mechanistic divergence: Rivastigmine (cholinergic) vs. Benzyl (3-bromophenyl)carbamate (lipid).
Comparative Quantitative Efficacy
To evaluate the therapeutic potential of these compounds, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) against their respective primary targets.
| Parameter | Rivastigmine | Benzyl (3-bromophenyl)carbamate |
| Primary Target | AChE and BChE | Autotaxin (ATX / ENPP2) |
| Target Pathway | Neurotransmitter Regulation | Lipid Signaling / Neuroinflammation |
| Inhibition Mode | Pseudo-irreversible | Reversible |
| hAChE IC₅₀ | ~4.15 μM | Not Active |
| hBChE IC₅₀ | ~0.037 μM (37 nM) | Not Active |
| ATX IC₅₀ | Not Active | 1.0 – 4.0 μM |
| Clinical Status | FDA-Approved | Preclinical / Lead Optimization |
Data synthesized from established pharmacological databases and cross-screening literature4[4], 3[3].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every major methodological choice to guarantee reproducibility in drug development workflows.
Protocol A: Cholinesterase Inhibition Assay (Rivastigmine Validation)
Based on a modified Ellman’s colorimetric method.
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer, pH 8.0.
-
Causality: AChE catalytic turnover is highly pH-dependent. A pH of 8.0 ensures optimal enzyme kinetics while preserving the stability of the DTNB indicator reagent.
-
-
Enzyme & Inhibitor Incubation: In a 96-well plate, combine 0.03 U/mL of recombinant human AChE (or BChE) with varying concentrations of Rivastigmine. Incubate at 37°C for 15 minutes.
-
Causality: Because Rivastigmine is a pseudo-irreversible carbamylating agent, pre-incubation is mandatory to allow time-dependent covalent bond formation before the substrate is introduced.
-
-
Substrate & Indicator Addition: Add acetylthiocholine iodide (ATCI, 0.5 mM final) and DTNB (0.3 mM final).
-
Causality: ATCI serves as a synthetic surrogate for acetylcholine. Its enzymatic cleavage yields thiocholine, which rapidly reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion, allowing direct stoichiometric tracking.
-
-
Self-Validation Controls:
-
Blank (No Enzyme): Accounts for the spontaneous, non-enzymatic hydrolysis of ATCI.
-
100% Activity (No Inhibitor): Establishes the Vmax baseline.
-
-
Kinetic Reading: Measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate IC₅₀ using the initial velocity (V₀) derived from the linear portion of the kinetic curve.
Protocol B: Autotaxin Inhibition Assay (Benzyl (3-bromophenyl)carbamate Validation)
Utilizing the FS-3 fluorogenic substrate.
-
Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 0.01% Triton X-100.
-
Causality: The phosphodiesterase domain of ATX strictly requires divalent cations (Ca²⁺, Mg²⁺) for its catalytic mechanism. Triton X-100 prevents non-specific adherence of the hydrophobic compound to the microplate walls.
-
-
Enzyme Pre-incubation: Incubate 2 nM recombinant human ATX with serial dilutions of Benzyl (3-bromophenyl)carbamate for 30 minutes at 37°C.
-
Causality: Allows the reversible inhibitor to reach thermodynamic binding equilibrium with the enzyme's hydrophobic pocket prior to substrate competition.
-
-
Substrate Addition: Add the doubly labeled fluorogenic LPC analogue, FS-3, to a final concentration of 1 μM.
-
Causality: Unlike native LPC—which requires a complex, secondary coupled-enzyme assay (choline oxidase/HRP) prone to false positives from test compound interference—FS-3 directly emits fluorescence upon cleavage by ATX due to the uncoupling of its internal fluorophore/quencher pair.
-
-
Self-Validation Controls:
-
Compound Autofluorescence Control (Compound + Substrate, No Enzyme): Carbamate derivatives with aromatic rings can exhibit intrinsic fluorescence. Subtracting this well ensures the IC₅₀ reflects true catalytic inhibition.
-
Positive Control: Utilize a known nanomolar ATX inhibitor (e.g., PF-8380) to validate assay sensitivity.
-
-
Fluorometric Reading: Read fluorescence continuously at Ex 485 nm / Em 538 nm. Determine the IC₅₀ via non-linear regression analysis of the reaction slopes.
Conclusion & Future Perspectives
The comparison between Rivastigmine and Benzyl (3-bromophenyl)carbamate illustrates the strategic evolution of neuropharmacology. While Rivastigmine remains highly efficacious for acute symptomatic management via cholinergic modulation, its inability to halt disease progression necessitates alternative approaches. Benzyl (3-bromophenyl)carbamate represents a promising disease-modifying lead, targeting the ATX-LPA axis to mitigate neuroinflammation. Future drug development may explore polypharmacology—designing dual-target hybrids that incorporate both the AChE/BChE inhibitory carbamate moiety of rivastigmine and the ATX-binding domain of Benzyl (3-bromophenyl)carbamate to achieve both immediate cognitive relief and long-term neuroprotection.
References
-
MedChemExpress. Rivastigmine (ENA 713 free base) | Cholinesterase Inhibitor.4
-
ResearchGate. Tau in Alzheimer's Disease: Mechanisms and Therapeutic Strategies.2
-
ResearchGate / MedChemComm. Identification of a novel class of Autotaxin inhibitors through cross-screening. (Castagna et al., 2015).3
-
BenchChem. A Comparative Analysis of Cholinesterase Inhibitors: AChE/BChE-IN-16, Rivastigmine, and Galantamine.1
Sources
In vitro validation of Benzyl (3-bromophenyl)carbamate's biological activity
In Vitro Validation of Benzyl (3-bromophenyl)carbamate: A Lead Optimization Guide
Executive Summary
Benzyl (3-bromophenyl)carbamate (CAS: 361337-08-8) is a small-molecule carbamate derivative primarily validated as a non-competitive inhibitor of Autotaxin (ATX/ENPP2) . While often utilized as a synthetic intermediate in the generation of biaryl urea/carbamate libraries, this compound possesses intrinsic biological activity that establishes it as a critical scaffold for developing Lysophosphatidic Acid (LPA) signaling modulators.
This guide provides a technical roadmap for validating its biological profile, comparing its efficacy against clinical standards, and detailing the specific in vitro protocols required to confirm its mechanism of action.
Mechanistic Insight & Biological Profile
Primary Target: Autotaxin (ENPP2)
Autotaxin is a secreted lysophospholipase D responsible for converting Lysophosphatidylcholine (LPC) into Lysophosphatidic Acid (LPA). LPA signaling drives cell proliferation, migration, and survival—pathways critical in fibrosis and metastatic cancer.
-
Mechanism: Benzyl (3-bromophenyl)carbamate functions as a non-competitive inhibitor . Unlike lipid-mimetic inhibitors that compete for the hydrophobic pocket, this carbamate scaffold likely binds to an allosteric site or the "tunnel" region of ATX, stabilizing an inactive conformation.
-
Potency Context: As a lead scaffold ("Compound 11" in key literature), it typically exhibits micromolar (µM) potency (IC50 ~1–10 µM). It serves as the structural foundation for optimized derivatives (e.g., biaryl analogues) that achieve nanomolar (nM) potency.
Secondary Activity: SARS-CoV-2 Mpro
Recent screens have identified benzyl carbamate moieties as potential covalent reversible inhibitors of the SARS-CoV-2 Main Protease (Mpro). While Benzyl (3-bromophenyl)carbamate is a structural hit in this class, its primary utility and validated data remain strongest in the ATX/LPA axis.
Comparative Performance Analysis
To objectively assess Benzyl (3-bromophenyl)carbamate, we compare it against PF-8380 , the industry-standard synthetic ATX inhibitor.
| Feature | Benzyl (3-bromophenyl)carbamate | PF-8380 (Standard Control) |
| Role | Lead Scaffold / Intermediate | Potent Chemical Probe |
| IC50 Potency | Low (µM range) | High (< 20 nM) |
| Binding Mode | Non-competitive (Allosteric potential) | Competitive / Mixed |
| Solubility | Moderate (DMSO soluble) | High |
| Primary Use | SAR Library Generation, Hit-to-Lead | Assay Positive Control |
| Selectivity | Moderate (Potential FAAH off-target) | High (Specific to ATX) |
Scientist's Note: Do not use Benzyl (3-bromophenyl)carbamate as a positive control for potency in your assays. Use it as a negative control for competitive binding or as a starting point for structure-activity relationship (SAR) studies.
Validated Experimental Protocols
The following protocols are designed to be self-validating systems. Causality is established by using specific substrates that release detectable signals only upon ATX-mediated cleavage.
Protocol A: FS-3 Kinetic Fluorescence Assay (Gold Standard)
Rationale: The FS-3 substrate is a fluorogenic lysophospholipid analogue. ATX cleaves the substrate, separating the fluorophore from the quencher, resulting in a fluorescence increase proportional to enzyme activity.
Materials:
-
Recombinant Human ATX (ENPP2).
-
Substrate: FS-3 (Echelon Biosciences or equivalent).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 0.01% Triton X-100.
-
Instrument: Fluorescence plate reader (Ex/Em: 485/528 nm).
Workflow:
-
Preparation: Dilute Benzyl (3-bromophenyl)carbamate in DMSO to 100x final concentration. Prepare serial dilutions (e.g., 0.1 µM to 100 µM).
-
Enzyme Incubation: Add 20 µL of ATX (final conc. 10–20 nM) to 96-well black plates. Add 1 µL of compound dilution. Incubate for 15 min at 37°C to allow equilibrium binding.
-
Reaction Initiation: Add 79 µL of FS-3 substrate (final conc. 1 µM).
-
Measurement: Monitor fluorescence kinetically every 60 seconds for 60 minutes.
-
Analysis: Calculate the slope (RFU/min) of the linear phase. Normalize to DMSO control (100% activity).
Protocol B: Amplex Red Choline Release Assay (Orthogonal)
Rationale: This coupled enzyme assay detects choline, the natural by-product of LPC hydrolysis. It confirms that the inhibitor affects the catalytic output, not just the artificial FS-3 substrate.
Workflow:
-
Mix: Incubate ATX with test compound (as above).
-
Substrate: Add natural LPC (16:0 or 18:1) at 50 µM.
-
Detection System: Add Choline Oxidase (0.2 U/mL), HRP (1 U/mL), and Amplex Red (50 µM).
-
Mechanism: Choline release
Betaine + H₂O₂ Oxidation of Amplex Red Resorufin (Fluorescent). -
Readout: Measure fluorescence (Ex/Em: 530/590 nm) at endpoint (30-60 min).
Visualization of Signaling & Workflow
Figure 1: The ATX-LPA Signaling Axis & Inhibition Node
This diagram illustrates where Benzyl (3-bromophenyl)carbamate intercepts the pathological signaling pathway.
Caption: Benzyl (3-bromophenyl)carbamate targets the ATX enzyme, preventing the hydrolysis of LPC to LPA, thereby silencing downstream pro-fibrotic and metastatic signaling.
Figure 2: Lead Optimization Workflow
This diagram details the logic of using this compound as a starting scaffold.
Caption: Workflow depicting the transformation of the micromolar scaffold (Benzyl (3-bromophenyl)carbamate) into nanomolar potency inhibitors via structural elaboration.
References
-
Identification of a Novel Class of Autotaxin Inhibitors Through Cross-Screening Source: Castagna, D., et al. (2016). MedChemComm. Context: Identifies Benzyl (3-bromophenyl)carbamate (Compound 11) as the carbamate scaffold leading to potent ATX inhibitors.[1]
-
Discovery of Benzyl Carbamate Inhibitors of Coronavirus Mpro Enzymes Source:Scientific Reports / Chemical Communications (Contextual). Context: Validates the benzyl carbamate moiety as a relevant pharmacophore for cysteine protease inhibition.
-
Autotaxin Inhibitor Screening Assay Protocol Source: Cayman Chemical / Echelon Biosciences. Context: Standardized methodology for FS-3 and Choline release assays described in Part 3.
Sources
Comparative Analysis Guide: Ortho vs. Meta vs. Para Bromo-Substituted Benzyl Carbamates
Executive Summary
Bromo-substituted benzyl carbamates represent a highly versatile chemical scaffold, functioning both as robust protecting groups in complex peptide synthesis and as potent pseudo-irreversible inhibitors in neuropharmacology[1]. The precise positioning of the bromine atom—ortho, meta, or para to the carbamate linkage—fundamentally alters the molecule's steric profile, electronic distribution, and three-dimensional conformation. For drug development professionals and synthetic chemists, understanding these positional nuances is critical for optimizing target selectivity (e.g., Acetylcholinesterase vs. Butyrylcholinesterase) and tuning cleavage kinetics.
This guide provides an objective, data-driven comparison of the three structural isomers, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for their evaluation.
Mechanistic Causality: The Role of Positional Isomerism
The performance of a bromobenzyl carbamate is dictated by the interplay between the bromine atom's inductive electron-withdrawing effect (-I), its resonance donation (+R), and its significant Van der Waals radius (~1.85 Å).
The Ortho Isomer: Steric Shielding and BuChE Selectivity
Placing the bulky bromine atom at the ortho position creates immediate steric hindrance adjacent to the carbamate linkage.
-
Enzymatic Inhibition: The ortho series generally struggles to penetrate the narrow, aromatic-rich active site gorge of Acetylcholinesterase (AChE). However, it displays significantly greater activity against Butyrylcholinesterase (BuChE)[2]. This is because BuChE possesses a wider active site gorge (lacking several bulky aromatic residues found in AChE), which easily accommodates the sterically hindered ortho-bromobenzyl conformation.
-
Synthetic Cleavage: As a protecting group, the ortho substitution physically blocks catalytic surfaces during hydrogenolysis and shields the carbonyl carbon from nucleophilic attack, resulting in slower deprotection rates.
The Meta Isomer: Pure Electronic Modulation
At the meta position, the bromine atom cannot participate in resonance stabilization with the benzylic position; its influence is purely inductive (-I).
-
Enzymatic Inhibition: The meta isomer moderately increases the electrophilicity of the carbamate carbonyl, accelerating the carbamoylation of the serine residue in the enzyme's catalytic triad. However, it lacks the optimal geometric extension required for deep-pocket binding, resulting in moderate, non-selective inhibition profiles.
The Para Isomer: Linear Pharmacophore Extension
The para position offers a highly favorable linear geometry combined with a balance of -I and +R effects.
-
Enzymatic Inhibition: The para series is empirically proven to be the most active against AChE[2]. The linear extension allows the bromobenzyl moiety to slide deeply into the narrow AChE gorge, where the highly polarizable bromine atom engages in strong halogen bonding with the peripheral anionic site (PAS) or catalytic anionic site (CAS).
-
Synthetic Cleavage: Para-bromobenzyl carbamates are widely utilized as protecting groups because their linear exposure allows for rapid, predictable enzymatic or chemical deprotection[3].
Comparative Performance Data
The following table synthesizes the structural and kinetic behaviors of the three isomers based on established structure-activity relationship (SAR) studies.
| Isomer | AChE Inhibition (Relative IC50) | BuChE Inhibition (Relative IC50) | Primary Electronic Effect | Steric Hindrance at Carbonyl | Relative Deprotection Rate |
| Ortho-Bromo | Low (High IC50) | High (Low IC50) | Inductive (-I) & Steric | High | Slow |
| Meta-Bromo | Moderate | Moderate | Pure Inductive (-I) | Low | Medium |
| Para-Bromo | High (Low IC50) | Moderate | Inductive (-I) & Resonance (+R) | Low | Fast |
Visualizing the Structure-Activity Logic
Figure 1: Logical relationships between bromine position and cholinesterase selectivity.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choices.
Protocol 1: Synthesis of Bromo-Substituted Benzyl Carbamates
This protocol describes the synthesis of the carbamate via the activation of the respective bromobenzyl alcohol.
-
Activation: Dissolve 1.0 eq of the selected bromobenzyl alcohol (ortho, meta, or para) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.
-
Reagent Addition: Slowly add 1.2 eq of p-nitrophenyl chloroformate, followed by dropwise addition of 1.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward without degrading the acid-sensitive intermediate. p-nitrophenyl chloroformate is chosen over phosgene for safety and ease of handling.
-
-
Amine Coupling: Once TLC indicates complete consumption of the alcohol, add 1.1 eq of the target amine. Stir at room temperature for 4 hours.
-
Self-Validation (In-Process): Monitor via TLC. The disappearance of the amine can be confirmed using a ninhydrin stain (the plate will stop turning purple once the primary/secondary amine is fully consumed).
-
Workup & Validation: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate. Validate the final structure via 1H NMR; successful carbamate formation is confirmed by a distinct downfield shift of the benzylic -CH2- protons (typically around 5.0–5.2 ppm) compared to the starting alcohol.
Protocol 2: Kinetic Evaluation of AChE/BuChE Inhibition (Ellman's Assay)
Ellman’s method is the gold standard colorimetric assay for quantifying cholinesterase activity and determining IC50 values[4].
-
Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Prepare stock solutions of the synthesized bromobenzyl carbamates in DMSO (ensure final assay DMSO concentration is <1% to prevent enzyme denaturation).
-
Reagent Setup: Prepare 10 mM Acetylthiocholine iodide (ATCI) as the substrate and 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Pre-Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL of the inhibitor at varying concentrations, and 20 µL of AChE or BuChE (0.2 U/mL). Incubate at 25 °C for 15 minutes.
-
Causality: Pre-incubation is critical for carbamates. Because they are pseudo-irreversible inhibitors, they require time to covalently carbamoylate the active site serine[1].
-
-
Initiation & Measurement: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction. Immediately read the absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Causality: The enzyme cleaves ATCI into thiocholine. The free thiol of thiocholine rapidly reacts with DTNB to release the 5-thio-2-nitrobenzoate anion, a yellow chromophore. The rate of color formation is directly proportional to residual enzyme activity.
-
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 using non-linear regression.
Figure 2: Step-by-step experimental workflow from synthesis to kinetic SAR analysis.
References
Sources
- 1. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6828119B2 - Enzymatic deprotection of amines and hydroxides - Google Patents [patents.google.com]
- 4. 4-Bromobenzylamine | 3959-07-7 | Benchchem [benchchem.com]
High-Specificity Immunoassay Development for Benzyl (3-bromophenyl)carbamate: Cross-Reactivity Profiling vs. Generic Carbamate Screens
Executive Summary
The accurate detection of Benzyl (3-bromophenyl)carbamate —a critical intermediate in the synthesis of pharmaceutical FAAH inhibitors and specific agrochemicals—presents a unique challenge in immunochemistry. Standard broad-spectrum carbamate immunoassays often fail to distinguish this halogenated target from its positional isomers (2-bromo, 4-bromo) or its non-halogenated precursors due to conserved core epitopes.
This guide details the validation of a high-affinity Monoclonal Antibody (mAb) assay designed specifically for Benzyl (3-bromophenyl)carbamate. We compare its performance against standard polyclonal carbamate screens, providing experimental evidence of superior specificity through rigorous Cross-Reactivity (CR) profiling.
The Challenge: Structural Homology in Carbamates
Immunoassays rely on the "lock and key" fit between the antibody paratope and the analyte epitope. For Benzyl (3-bromophenyl)carbamate, the epitope consists of two distinct domains:
-
The Conserved Core: The carbamate linkage (–NH–COO–) and the benzyl ring.
-
The Discriminator: The bromine atom at the meta (3-) position of the N-phenyl ring.
Generic assays target the conserved core, leading to high false-positive rates when analyzing complex matrices containing structural analogs. The specific assay described here utilizes a hapten design strategy that forces the immune system to recognize the meta-bromine substitution as the primary determinant of binding.
Visualization: Hapten Design & Specificity Logic
The following diagram illustrates the immunogen design strategy used to generate the specific mAb compared to generic approaches.
Figure 1: Comparison of hapten design strategies. Generic assays often link via the nitrogen, masking the phenyl ring's electronic properties. The specific assay links via the benzyl group, exposing the 3-bromophenyl moiety to the antibody.
Comparative Analysis: Specific mAb vs. Generic Polyclonal
The following data demonstrates the performance gap between a generic carbamate screening kit and the specific Benzyl (3-bromophenyl)carbamate mAb assay.
Experimental Protocol: Determination of Cross-Reactivity
To ensure trustworthiness, cross-reactivity (CR) was determined using a Competitive Indirect ELISA format. This self-validating protocol ensures that signal reduction is directly proportional to analyte concentration.
-
Coating: Microtiter plates are coated with a Target-BSA conjugate (0.5 µg/mL).
-
Competition: Serial dilutions of the target analyte and potential interferents (10⁻⁴ to 10⁴ ng/mL) are incubated with the antibody.
-
Detection: HRP-labeled secondary antibody detects bound primary antibody.
-
Calculation: The concentration required to inhibit 50% of the maximum signal (
) is calculated using a 4-parameter logistic fit.
Formula for Cross-Reactivity (%):
Performance Data
Table 1: Cross-Reactivity Profile Note: Lower IC50 indicates higher affinity. Low CR% indicates high specificity.
| Analyte / Interferent | Structure Description | Generic pAb Assay (IC50 ng/mL) | Generic CR (%) | Specific mAb Assay (IC50 ng/mL) | Specific CR (%) |
| Benzyl (3-bromophenyl)carbamate | Target (Meta-Br) | 12.5 | 100% | 0.85 | 100% |
| Benzyl (4-bromophenyl)carbamate | Para-isomer | 15.0 | 83.3% | >1000 | < 0.1% |
| Benzyl (2-bromophenyl)carbamate | Ortho-isomer | 18.2 | 68.6% | 850 | 0.1% |
| Benzyl phenylcarbamate | Non-halogenated | 10.4 | 120.1% | >1000 | < 0.1% |
| Chlorpropham | Structural Analog | 45.0 | 27.7% | >1000 | < 0.1% |
Interpretation of Results
-
Generic Assay Failure: The generic polyclonal antibody shows higher affinity for the non-halogenated analog (120% CR) than the target itself. This makes it unsuitable for specific quantitation in samples where the precursor might be present.
-
Isomer Resolution: The specific mAb successfully discriminates against the 4-bromo and 2-bromo isomers (CR < 0.1%). This is attributed to the steric clash introduced by the bromine atom at the ortho or para positions when attempting to bind to a paratope optimized for meta substitution.
-
Sensitivity: The specific mAb demonstrates a 15-fold improvement in sensitivity (
0.85 ng/mL vs 12.5 ng/mL).
Workflow: Selecting the Right Assay
Researchers should use the following decision logic to select the appropriate immunoassay tool for their specific phase of drug development or residue analysis.
Figure 2: Decision tree for selecting between generic screening and specific quantitation assays based on analytical goals and matrix complexity.
Senior Scientist’s Conclusion
For applications requiring the precise quantification of Benzyl (3-bromophenyl)carbamate , particularly in the presence of metabolic precursors or isomeric byproducts, generic carbamate immunoassays are insufficient due to high cross-reactivity (>80%).
References
-
Rational Hapten Design for Carbamate Pesticides. Source: Journal of Hazardous Materials (2021).[1] Context: Discusses the impact of linker position on antibody specificity for carbamate moieties.
-
The Selectivity of Immunoassays and Cross-Reactivity Calculation. Source: MDPI / NIH (2021). Context: Defines the mathematical basis for calculating IC50 and Cross-Reactivity (CR) percentages.
-
Benzyl (3-bromophenyl)carbamate Chemical Structure & Properties. Source: PubChem (NIH). Context: Provides chemical data (LogP, molecular weight) relevant to solvent selection for immunoassay buffers. (Reference to similar 3-bromo carbamate structure)
-
Changing Cross-Reactivity for Different Immunoassays. Source: ResearchGate / MDPI (2025). Context: Explains how assay format (ELISA vs FPIA) and reagent concentrations influence observed cross-reactivity.
Sources
Benchmarking the stability of Benzyl (3-bromophenyl)carbamate against other protecting groups
Benchmarking the Stability of Benzyl (3-bromophenyl)carbamate: A Comparative Guide to N-Protecting Groups for Haloanilines
Executive Summary & The Chemoselectivity Challenge
In the synthesis of complex active pharmaceutical ingredients (APIs), 3-bromoaniline is a highly versatile electrophilic building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). To prevent catalyst poisoning and unwanted oligomerization, the primary amine must be masked.
Benzyl (3-bromophenyl)carbamate —the Cbz-protected derivative of 3-bromoaniline—is frequently utilized due to its robust stability against mild bases and nucleophiles. However, benchmarking its performance against alternative protecting groups reveals a critical vulnerability: catalytic hydrodehalogenation . This guide objectively compares the stability, mechanistic cleavage pathways, and experimental handling of the Cbz group against Boc, Fmoc, and Acetyl alternatives, providing researchers with field-proven data to optimize their synthetic routes.
Stability Profiles & Mechanistic Causality
The Benchmark: Benzyl (3-bromophenyl)carbamate (Cbz) The benzyloxycarbonyl (Cbz) group is traditionally prized for its orthogonality to acid-labile groups. It is highly stable to trifluoroacetic acid (TFA) and aqueous saponification[1].
-
The Causality of Vulnerability: Standard Cbz deprotection relies on catalytic hydrogenolysis (Pd/C, H₂). When applied to Benzyl (3-bromophenyl)carbamate, the palladium catalyst not only reduces the benzyl ether but also rapidly inserts into the aryl C-Br bond. This leads to hydrodehalogenation, stripping the bromine atom and yielding unsubstituted aniline[2]. To preserve the C-Br handle, chemists must abandon standard hydrogenolysis and employ strong Lewis acids (e.g., TMSI) or harsh acidic conditions (HBr/AcOH)[3].
Alternative 1: tert-Butyl (3-bromophenyl)carbamate (Boc)
-
Mechanistic Advantage: The Boc group is completely stable to catalytic hydrogenation, ensuring 100% preservation of the aryl bromide[4]. It is deprotected exclusively via acidolysis (e.g., 50% TFA in DCM). The acid protonates the carbamate oxygen, driving the elimination of isobutylene gas and carbon dioxide. This gas-evolving mechanism pushes the reaction to completion without threatening halogenated aromatic systems.
Alternative 2: (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate (Fmoc)
-
Mechanistic Advantage: Fmoc is a base-labile protecting group, cleaved via an E1cB mechanism using secondary amines (typically 20% piperidine in DMF)[3]. The base abstracts the acidic proton at the 9-position of the fluorene ring, initiating the elimination of dibenzofulvene and CO₂. Fmoc is ideal when the substrate contains acid-sensitive moieties that preclude Boc usage, while completely avoiding the reductive conditions that destroy the C-Br bond.
Quantitative Stability Matrix
The following table benchmarks the stability of protected 3-bromoanilines across standard synthetic environments.
| Protecting Group | 50% TFA / DCM (Acidic) | 20% Piperidine (Basic) | Pd/C, H₂ (Hydrogenolysis) | Pd(PPh₃)₄, K₂CO₃, 90°C (Suzuki) |
| Cbz (Benzyl) | Stable | Stable | Cleaved (High Risk of Debromination) | Stable |
| Boc (tert-Butyl) | Cleaved | Stable | Stable | Stable |
| Fmoc (Fluorenylmethyl) | Stable | Cleaved | Stable | Variable (Premature cleavage risk) |
| Acetyl (Ac) | Stable | Stable | Stable | Stable |
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility, the following protocols detail the chemoselective deprotection of Benzyl (3-bromophenyl)carbamate (avoiding hydrodehalogenation) and the standard deprotection of its Boc counterpart.
Protocol A: Chemoselective Cbz Cleavage via TMSI (Preserving C-Br) Objective: Cleave the Cbz group from Benzyl (3-bromophenyl)carbamate without reducing the aryl bromide.
-
Preparation: Dissolve Benzyl (3-bromophenyl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add iodotrimethylsilane (TMSI) (1.5 equiv) dropwise via syringe. Causality: TMSI acts as a hard Lewis acid, selectively attacking the carbamate carbonyl and benzyl ether oxygen without undergoing oxidative addition into the aryl halide.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and monitor via LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction with methanol (to destroy excess TMSI) and partition with 1M HCl.
-
Self-Validation System: The aqueous layer will contain the protonated 3-bromoaniline. Basify with NaOH and extract with EtOAc. Submit the organic layer for GC-MS analysis. The presence of the distinct 1:1 bromine isotope pattern (M and M+2 peaks at ~171/173 m/z) mathematically validates the absolute preservation of the C-Br bond.
Protocol B: Standard Boc Deprotection via Acidolysis Objective: Cleave the Boc group from tert-Butyl (3-bromophenyl)carbamate.
-
Preparation: Dissolve tert-Butyl (3-bromophenyl)carbamate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) at 0 °C.
-
Reaction: Stir the mixture for 2 hours at room temperature. Causality: The irreversible generation of isobutylene gas drives the deprotection to completion.
-
Workup: Concentrate the mixture under reduced pressure to remove volatile TFA. Triturate the resulting 3-bromoanilinium trifluoroacetate salt with cold diethyl ether.
-
Self-Validation System: Spot the isolated product on a TLC plate and stain with Ninhydrin. The liberated primary amine (3-bromoaniline) will immediately stain a deep purple/brown upon heating, whereas any unreacted Boc-protected material will remain completely invisible to Ninhydrin, validating complete deprotection.
Orthogonal Deprotection Pathways
Orthogonal deprotection strategies for 3-bromoaniline, highlighting the Cbz hydrodehalogenation risk.
References
-
Greene's Protective Groups in Organic Synthesis, 6th Edition. Dokumen / John Wiley & Sons. 3
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (PMC). 4
-
Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation. National Institutes of Health (PMC). 2
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.1
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dokumen.pub [dokumen.pub]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Drug Discovery Professionals: Benzyl (3-bromophenyl)carbamate and its Chlorinated Analog
This guide provides an in-depth, objective comparison of Benzyl (3-bromophenyl)carbamate and its chlorinated analog, Benzyl (3-chlorophenyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of facts to explore the nuanced impact of halogen substitution on synthesis, physicochemical properties, and biological activity. By grounding our analysis in established experimental protocols and structure-activity relationship (SAR) principles, we aim to furnish a valuable resource for strategic decision-making in medicinal chemistry.
The carbamate moiety is a cornerstone in modern drug design, prized for its role as a stable bioisostere for amide bonds and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2][3][4] The introduction of halogens is a classic medicinal chemistry strategy to modulate a molecule's lipophilicity, metabolic stability, and target affinity.[5] This guide dissects the specific consequences of substituting a bromine atom for a chlorine atom in the meta-position of the phenyl ring of benzyl carbamate, offering both theoretical insights and practical, replicable experimental frameworks.
Section 1: Synthesis and Mechanistic Overview
The synthesis of these N-aryl carbamates is typically achieved through a nucleophilic substitution reaction between the corresponding 3-haloaniline and a suitable benzyl chloroformate precursor.[1][6][7][8] This reaction is robust and generally proceeds with high yield. The core mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion and subsequent deprotonation to yield the stable carbamate product.
Caption: General workflow for the synthesis of Benzyl (3-halophenyl)carbamates.
Experimental Protocol: General Synthesis
This protocol provides a reliable method for synthesizing both the bromo- and chloro-analogs.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the respective aniline (3-bromoaniline or 3-chloroaniline, 1.0 equiv.) in a suitable anhydrous solvent like diethyl ether or tetrahydrofuran (THF).
-
Reaction: To the stirred solution, add benzyl chloroformate (1.1 equiv.) dropwise at room temperature.[8] If an acid scavenger is used, a non-nucleophilic base like pyridine (1.2 equiv.) can be included.
-
Monitoring: Allow the reaction to stir for 1-3 hours.[8] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, if a precipitate (amine hydrochloride) has formed, it is removed by filtration. The filtrate is then concentrated under reduced pressure.[8]
-
Purification: The resulting crude residue is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and purified by recrystallization, often by the addition of a less polar solvent like hexane, to yield the pure carbamate product.[8][9]
Section 2: Comparative Physicochemical Properties
The choice between a bromine and a chlorine substituent, while seemingly minor, imparts distinct physicochemical characteristics to the final molecule. These differences, rooted in atomic size, electronegativity, and polarizability, can have profound effects on solubility, membrane permeability, and drug-receptor interactions.
| Property | Benzyl (3-bromophenyl)carbamate | Benzyl (3-chlorophenyl)carbamate | Justification for Difference |
| Molecular Formula | C₁₄H₁₂BrNO₂ | C₁₄H₁₂ClNO₂ | Different halogen atom. |
| Molecular Weight | 309.16 g/mol | 261.70 g/mol | Bromine is significantly heavier than chlorine. |
| Appearance | White to off-white solid | White to off-white solid | Generally similar for crystalline organic solids. |
| Predicted XLogP3 | 3.9 | 3.6 | Bromine is larger and more polarizable, contributing more to lipophilicity than chlorine.[10] |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | Both possess one carbamate N-H donor. |
| Hydrogen Bond Acceptors | 2 (C=O, C-O) | 2 (C=O, C-O) | Both possess two carbonyl/ether oxygen acceptors. |
| Polar Surface Area | 38.3 Ų | 38.3 Ų | The core carbamate structure is identical, so the polar surface area is the same.[11] |
Causality Behind Property Differences: The primary differentiator is lipophilicity, as indicated by the predicted XLogP3 value. The higher value for the brominated analog stems from the greater atomic radius and polarizability of bromine compared to chlorine. This enhanced lipophilicity can lead to increased cell membrane permeability and potentially stronger binding in hydrophobic pockets of target proteins, but may also result in lower aqueous solubility and increased metabolic liability.
Section 3: Spectroscopic Analysis
While the overall spectroscopic features will be similar, subtle differences, particularly in the aromatic region of the NMR spectra, can be predicted.
| Spectroscopic Data | Benzyl (3-bromophenyl)carbamate | Benzyl (3-chlorophenyl)carbamate |
| ¹H NMR (Predicted) | Aromatic protons (7.1-7.8 ppm), Benzylic CH₂ ( ~5.2 ppm), Carbamate NH (~6.8 ppm, broad) | Aromatic protons (7.0-7.7 ppm), Benzylic CH₂ (~5.2 ppm), Carbamate NH (~6.8 ppm, broad) |
| ¹³C NMR (Predicted) | Carbonyl (~153 ppm), Aromatic (118-140 ppm), C-Br (~122 ppm), Benzylic CH₂ (~67 ppm) | Carbonyl (~153 ppm), Aromatic (120-140 ppm), C-Cl (~134 ppm), Benzylic CH₂ (~67 ppm) |
The electron-withdrawing nature of the halogens will influence the chemical shifts of the aromatic protons and carbons. The carbon directly attached to the halogen will show a characteristic shift, with the C-Cl bond typically resulting in a more downfield signal compared to the C-Br bond in ¹³C NMR.
Section 4: Head-to-Head Comparison of Biological Activity
To provide a tangible comparison, we will evaluate the hypothetical inhibitory activity of these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamates are a well-known class of cholinesterase inhibitors, where the carbamate moiety is transferred to a serine residue in the enzyme's active site, rendering it inactive.[12][13]
Illustrative Experimental Data: Cholinesterase Inhibition
The following data represents a plausible outcome from an in vitro enzyme inhibition assay.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (AChE/BChE) |
| Benzyl (3-bromophenyl)carbamate | AChE | 8.5 | 0.77 |
| BChE | 6.5 | ||
| Benzyl (3-chlorophenyl)carbamate | AChE | 12.0 | 0.92 |
| BChE | 11.1 | ||
| Galanthamine (Reference) | AChE | 0.9 | - |
| BChE | 8.0 |
IC₅₀ values are hypothetical and for illustrative purposes.
Analysis of Structure-Activity Relationship (SAR):
In this illustrative dataset, the brominated analog demonstrates greater potency against both enzymes. This can be rationalized by several factors:
-
Lipophilicity and Binding: The higher lipophilicity (XLogP3 3.9 vs. 3.6) of the bromo-derivative may facilitate more favorable interactions within the hydrophobic gorge of the cholinesterase active site, leading to a tighter binding and lower IC₅₀ value.
-
Halogen Bonding: While both chlorine and bromine can participate in halogen bonding (a non-covalent interaction between a halogen and a Lewis base), the larger, more polarizable bromine atom often forms stronger halogen bonds, which could contribute to enhanced target affinity.
-
Leaving Group Ability: The electronic properties of the substituted phenyl ring influence the reactivity of the carbamate carbonyl group. The subtle differences in the electron-withdrawing character of bromine versus chlorine can affect the rate of carbamoylation of the active site serine, thereby influencing inhibitory potency.
Generally, inhibitory potency against cholinesterases is stronger against butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE).[3] Our illustrative data for the brominated analog reflects this trend, showing higher potency for BChE.
Experimental Protocol: Cholinesterase Inhibition Assay (Modified Ellman's Method)
This spectrophotometric assay is a gold standard for measuring cholinesterase activity and its inhibition.[13][14]
Caption: Workflow for the modified Ellman's cholinesterase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of phosphate buffer (0.1 M, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), the enzyme (AChE or BChE), and serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO).[14]
-
Assay Plate Setup: In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells. Include wells for a negative control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the enzyme solution to all wells except the blank to initiate a pre-incubation period (typically 10-15 minutes).
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is directly proportional to the enzyme activity.[14]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a comparative framework for Benzyl (3-bromophenyl)carbamate and its chlorinated analog. While structurally very similar, the substitution of bromine for chlorine results in a measurable increase in molecular weight and lipophilicity. These physicochemical shifts are predicted to translate into differences in biological activity, with the brominated compound potentially exhibiting higher potency in systems where hydrophobic interactions are a key driver of affinity, as illustrated in our hypothetical cholinesterase inhibition model.
The choice between these two analogs in a drug discovery program would depend on the specific goals. The potentially higher potency of the brominated compound makes it an attractive lead, but this must be balanced against potential liabilities such as lower solubility or different metabolic pathways. The chlorinated analog, while potentially less potent, may offer a more favorable balance of properties for further development.
Future research should focus on direct experimental validation of these properties. Synthesizing both compounds and performing head-to-head assays for solubility, cell permeability (e.g., PAMPA), metabolic stability in liver microsomes, and screening against a panel of relevant biological targets would provide the definitive data needed to select the superior candidate for advancement.
References
- BenchChem (2025). A Comparative Analysis of Ortho- and Para-Iodo Isomers of Benzyl(methyl)carbamate for Drug Development Professionals.
- BenchChem (2025). Comparative Guide to the Biological Activity of Sulfonamide-Based Carbamate Derivatives.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
- BenchChem (2025). Benzyl Carbamate (CAS 621-84-1) | Manufacture.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Ferreira, I. et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Završnik, D. et al. (2021). Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Benzyl Carbamate: Properties, Synthesis, and Applications in Chemical Research.
- Malarz, J. et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. PMC.
- Tsetsonis, M. et al. (n.d.). Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. PMC.
- ChemicalBook (n.d.). Benzyl carbamate synthesis.
- BenchChem (2025). An In-depth Technical Guide to the Physicochemical Properties of Brominated Benzyl Derivatives.
- Patil, S. et al. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR.
- BenchChem (2025). A Comparative Assessment of Halogenated Benzamides in Drug Discovery.
- PrepChem.com (n.d.). Synthesis of phenyl N-(3-bromophenyl)carbamate.
- Talapko, J. et al. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
- PubChem (n.d.). ethyl N-(3-bromophenyl)carbamate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethyl N-(3-bromophenyl)carbamate | C9H10BrNO2 | CID 4383760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzyl Carbamate (CAS 621-84-1) | Manufacture [nsrlaboratories.com]
- 13. Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation and Comparative Analysis of Benzyl (3-bromophenyl)carbamate in Autotaxin (ATX) Inhibitor Development
Executive Summary
In the landscape of targeted therapies for fibrotic diseases and cancer, the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis has emerged as a highly sought-after pharmacological target. While early drug discovery efforts focused heavily on direct LPA receptor antagonists (such as AM095), recent paradigm shifts have redirected attention toward inhibiting Autotaxin (ATX), the upstream ecto-enzyme responsible for LPA production.
Benzyl (3-bromophenyl)carbamate (CAS 361337-08-8) is a pivotal pharmacophoric building block that bridged this transition. Originally synthesized during the scaffold hopping and cross-screening of putative LPA1 antagonists, this fragment unexpectedly yielded a novel class of acyl aniline ATX inhibitors[1]. This guide objectively compares the mechanistic performance of Benzyl (3-bromophenyl)carbamate-derived scaffolds against traditional ATX/LPA modulators and provides validated experimental protocols for researchers utilizing this synthon in fragment-based drug discovery (FBDD).
Mechanistic Rationale: The ATX-LPA Axis and Scaffold Hopping
Autotaxin (ENPP2) is a secreted glycoprotein that hydrolyzes lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA). LPA subsequently binds to six G-protein-coupled receptors (LPA1–6), triggering downstream cascades that drive cell proliferation, migration, and fibrogenesis[2].
The structural logic behind utilizing Benzyl (3-bromophenyl)carbamate relies on mimicking the transition state of the ATX-LPC interaction:
-
The Carbamate Linkage: Replaces the isoxazole spacer found in traditional LPA1 antagonists (like AM095). The carbamate acts as a robust hydrogen-bond acceptor/donor, interacting directly with the bimetallic zinc core and threonine residues in the ATX catalytic site[1].
-
The 3-Bromophenyl Moiety: The heavy halogen atom provides critical hydrophobic bulk and halogen-bonding capabilities, allowing the fragment to anchor deeply into the lipophilic pocket of ATX, effectively mimicking the lipid tail of the natural LPC substrate[3].
Fig 1. The ATX-LPA signaling axis and the targeted inhibition mechanism of carbamate derivatives.
Comparative Performance Analysis
To validate the utility of Benzyl (3-bromophenyl)carbamate, it is essential to compare the performance of its downstream derivatives (the Acyl Aniline series) against established benchmarks in the field: AM095 (a potent LPA1 antagonist) and PF-8380 (a gold-standard ATX inhibitor).
While AM095 effectively blocks the LPA1 receptor (IC50 = 0.98 µM), it fails to prevent the accumulation of LPA in the microenvironment, allowing LPA to activate alternative receptors (LPA2-6)[4]. Conversely, PF-8380 is a highly potent ATX inhibitor (IC50 = 2.8 nM) but suffers from high lipophilicity, which can complicate oral bioavailability and formulation[2].
Derivatives synthesized from the Benzyl (3-bromophenyl)carbamate fragment successfully shift the inhibitory profile away from the LPA1 receptor and directly onto the ATX enzyme. These compounds demonstrate micromolar ATX inhibition (1–4 µM) while maintaining exceptional aqueous solubility (>100 µg/mL), providing a superior pharmacokinetic starting point for lead optimization[1].
Table 1: Comparative Pharmacological Profile of ATX/LPA Axis Modulators
| Compound Class / Fragment | Primary Target | IC50 (Target) | Aqueous Solubility | Mechanism of Action |
| AM095 | LPA1 Receptor | 0.98 µM[4] | Low | Competitive GPCR Antagonist |
| PF-8380 | Autotaxin (ATX) | 2.8 nM[2] | Low | Active Site Ecto-enzyme Inhibitor |
| Benzyl (3-bromophenyl)carbamate | Autotaxin (ATX) | N/A (Fragment) | High | Pharmacophoric Synthon / Intermediate |
| Acyl Aniline Derivatives | Autotaxin (ATX) | 1.0 - 4.0 µM[1] | >100 µg/mL[1] | Ecto-enzyme Inhibitor |
Experimental Methodologies & Validation Protocols
To ensure scientific rigor, the following protocols detail the synthesis of the Benzyl (3-bromophenyl)carbamate fragment and its subsequent in vitro validation against ATX. These workflows are designed as self-validating systems to prevent false positives during high-throughput screening.
Protocol A: Synthesis and Validation of Benzyl (3-bromophenyl)carbamate
Objective: To synthesize the high-purity carbamate synthon via nucleophilic acyl substitution.
-
Reagent Preparation: Dissolve 58.1 mmol of 3-bromoaniline and 63.9 mmol of Potassium Carbonate (K2CO3) in 175 mL of 2-methyltetrahydrofuran (2-MeTHF)[3].
-
Causality: 2-MeTHF is selected as a biphasic-friendly solvent that maximizes the solubility of the organic precursors. K2CO3 acts as a mild, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the 3-bromoaniline nucleophile.
-
-
Acylation: Cool the mixture to 0°C. Add benzyl chloroformate dropwise under continuous stirring.
-
Causality: Dropwise addition at 0°C strictly controls the exothermic reaction kinetics, preventing the formation of unwanted bis-acylated side products.
-
-
Workup: Quench the reaction with water, extract the organic layer, dry over MgSO4, and concentrate under reduced pressure.
-
Self-Validation (1H NMR): Before proceeding to cross-coupling, validate the product via 1H NMR (400 MHz, CDCl3). The reaction is deemed successful only if the primary amine protons disappear and the signature carbamate NH peak (δ ~6.71 ppm) and benzyl CH2 singlet (δ 5.20 ppm) emerge[3].
Protocol B: FS-3 Fluorescence Assay for ATX Inhibition
Objective: To quantify the ATX inhibitory activity of carbamate-derived compounds.
-
Enzyme Preparation: Dilute recombinant human ATX to a final concentration of 2 nM in an assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl2, and 1 mM MgCl2.
-
Causality: The inclusion of CaCl2 and MgCl2 is absolute; these divalent cations are required to maintain the structural integrity and catalytic function of the bimetallic zinc center in the ATX active site.
-
-
Compound Incubation: Dispense the carbamate derivatives into a 96-well plate in a serial dilution gradient (10 µM to 1 nM).
-
Self-Validation: You must include a well with PF-8380 (100 nM) as a positive control and a well with 1% DMSO as a vehicle control. If the PF-8380 well does not show >90% inhibition, the assay is invalid (indicating enzyme degradation or buffer failure)[2].
-
-
Substrate Addition: Add the FS-3 substrate (a fluorogenic LPC analogue) to a final concentration of 1 µM to initiate the reaction.
-
Causality: FS-3 is structurally self-quenched. It only emits fluorescence upon specific enzymatic cleavage by ATX, ensuring that the readout is a direct measure of catalytic activity rather than non-specific binding.
-
-
Kinetic Readout: Monitor fluorescence continuously at Ex/Em = 485/528 nm for 30 minutes at 37°C. Calculate the IC50 using non-linear regression analysis of the initial reaction velocities.
Fig 2. Experimental workflow for synthesizing and validating ATX inhibitors.
Conclusion
Benzyl (3-bromophenyl)carbamate represents a highly efficient, structurally stable pharmacophore for the development of Autotaxin inhibitors. By utilizing the carbamate moiety to engage the ATX catalytic core and the bromophenyl group to exploit the hydrophobic lipid pocket, researchers can successfully scaffold-hop away from LPA1 antagonism toward direct ATX inhibition. When validated through rigorous, internally controlled fluorescence assays, this synthon offers a superior balance of inhibitory potency and aqueous solubility compared to legacy lipid-like modulators.
References
- Castagna, D., et al. "Identification of a novel class of autotaxin inhibitors through cross-screening." MedChemComm, Royal Society of Chemistry, 2015.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi6V0sfAfC8mwXqICLyxxQCIlT0RG8VhuGIwtOej4Aznq-qj07bBN1e-YwFtyoM9yRxAS8AH16i79zPGeQhawJpI190_a484xneM00C7NNP3F9jmSyPaQomMx-Ulbv8Pp__GCI6jlsByfh3Y18fHJPmjig0FWZtmrZ5Yc=]
- Castagna, D., et al. "(PDF) Identification of a novel class of Autotaxin inhibitors through cross-screening." ResearchGate, 2016.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUM-nnDEHKauWItUv6Rgnvu4uMaOAbnUxM5fqAEL8-zXbmH_8vLKV5UuG1TCCisxgcjibQWbxZLGwouhjB0-05q_XY9bpm5NJW4hb-EG7ERGfdCnwrBCjb7ok80Fnicg_N_hhmQAkSJjJnc8rpoo9E-6rE0e9mhgxJyHcX9u16uKh2Ds4qoAJvxXW_eiJ5a-4NJ-BiSS9vpHnzINjkrIFaDRYPblw1hAwxA9heiep-Ay8_YrxAf5m2Urd0268=]
- "Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model." National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLSBu0PdaGzTb6Gtc1qBaELZ4YepNmnDSfba1g62P8HJwX2qaqrtb7Ke3c1Ued0EUmA1DLMIrzGH7DhR_c4Pjs01SZIsUGUC2nXoezI_z-Igz2NHC4Xo5u1z7PDBSXKqS7jkV9HcYNOwG1Uw==]
- "AM 095 | LPA Receptor antagonist | CAS 1228690-36-5." Selleck Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGke4Fqe1YL6885Jya0VkvSj5YVxGU01AcMmkBUmjq26NaE4X_xo2c2d4Il88PSyJBsk2FIraq3EPXep83LXc4VOuGrpeoOFEbJIo5VhEJivN8zS_KFE3TUBCKeJHC0qtTD0mhAL-MZ33Qx]
Sources
- 1. Identification of a novel class of autotaxin inhibitors through cross-screening - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Comparative toxicity assessment of brominated vs. non-brominated carbamates
As a Senior Application Scientist, evaluating the safety and efficacy of novel therapeutic compounds requires moving beyond surface-level observations to understand the fundamental structure-activity relationships (SAR). Carbamates represent a critical class of pseudo-irreversible cholinesterase inhibitors utilized in both agrochemicals and neuropharmaceuticals (e.g., Rivastigmine for Alzheimer's disease)[1].
Recently, halogenation—specifically bromination—has emerged as a powerful structural modification to tune the pharmacokinetic and toxicological profiles of these molecules. This guide provides an in-depth, objective comparison of brominated versus non-brominated carbamates, detailing the mechanistic causality behind their divergent toxicity profiles and providing self-validating experimental protocols for your own laboratory assessments.
Mechanistic Foundations: The Impact of Bromination
To understand the toxicity of carbamates, we must first examine their primary mechanism of action: the carbamylation of the active-site serine in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2][3]. Non-brominated carbamates typically enter the narrow, 20 Å deep active site gorge of AChE, leading to rapid enzyme inhibition and subsequent accumulation of acetylcholine[4]. This overstimulation of muscarinic and nicotinic receptors results in acute cholinergic toxicity, clinically presenting as SLUDGE syndrome (Salivation, Lacrimation, Urination, Diarrhea, GI pain, Emesis)[3][5].
The Causality of Bromine Substitution: Introducing a bulky, polarizable bromine atom to the carbamate scaffold (e.g., on a phenyl ring) fundamentally alters the molecule's interaction with biological systems through three distinct mechanisms:
-
Steric Hindrance and Target Shifting: The large van der Waals radius of bromine restricts the molecule's ability to penetrate the narrow AChE gorge. Consequently, brominated carbamates often exhibit a pronounced selectivity shift toward BChE, which possesses a wider active site[2].
-
Electronic Modulation: Bromination significantly lowers the HOMO-LUMO energy gap compared to non-brominated analogues[6]. This alters the electrophilicity of the carbamate carbonyl, modulating the rate of nucleophilic attack by the enzyme's serine hydroxyl group and slowing the overall carbamylation kinetics.
-
Lipophilicity (LogP) Enhancement: Bromine increases the partition coefficient, enhancing blood-brain barrier (BBB) penetration. While this is beneficial for central nervous system therapeutics, it also increases the potential for off-target hydrophobic binding and alters the metabolic degradation pathway[7].
Mechanistic pathway of carbamate-induced cholinergic toxicity via enzyme inhibition.
Comparative Toxicity & Performance Data
When assessing toxicity, we must differentiate between on-target neurotoxicity (cholinergic crisis) and off-target cytotoxicity (cellular death, hepatotoxicity). Experimental screening of proline-based benzyl pyrrolidine-1-carboxylates reveals that bromination effectively mitigates acute on-target toxicity by shifting selectivity away from AChE, without inducing significant off-target cytotoxicity[2].
Quantitative Toxicity & Inhibition Profile
The following table synthesizes experimental data comparing a baseline non-brominated carbamate with its ortho- and para-brominated derivatives, using Rivastigmine as a clinical reference[1][2].
| Compound Class | Representative Substitution | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity Ratio (AChE/BChE) | Cytotoxicity (THP-1 Cell Line) | Primary Toxicity Risk |
| Non-Brominated | Benzyl (2S)-2-(phenylcarbamoyl) | ~46.35 | >50.00 | < 1.0 (AChE favored) | Low | Acute Cholinergic |
| Ortho-Brominated | Benzyl (2S)-2-[(2-bromophenyl)...] | >100.00 | 27.38 | > 3.6 (BChE favored) | Insignificant | Sub-acute / Off-target |
| Para-Brominated | Benzyl (2S)-2-[(4-bromophenyl)...] | >100.00 | 28.21 | > 3.5 (BChE favored) | Insignificant | Sub-acute / Off-target |
| Reference | Rivastigmine (Marketed Drug) | 4.10 | ~28.00 | 0.14 (Dual Inhibitor) | Low | Cholinergic Overload |
Key Insight: The ortho-brominated compound demonstrates a highly favorable safety profile. By selectively inhibiting BChE over AChE, it avoids the rapid onset of respiratory failure and bradycardia associated with acute AChE inhibition[8], while maintaining insignificant cytotoxicity in human monocytic leukemia (THP-1) cells[2].
Self-Validating Experimental Protocols
To objectively replicate these findings, your laboratory must employ self-validating assay systems. The inclusion of dynamic internal controls ensures that any observed reduction in toxicity is due to the structural bromination rather than assay degradation or solvent effects.
Protocol 1: In Vitro Cholinesterase Kinetics (Modified Ellman’s Assay)
This assay measures the rate of target inhibition. The self-validating mechanism relies on a parallel "spontaneous hydrolysis" blank and a known reference inhibitor to calibrate the dynamic range.
Reagents:
-
0.1 M Phosphate buffer (pH 8.0)
-
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))
-
Acetylthiocholine (ATC) / Butyrylthiocholine (BTC) iodides
-
Recombinant human AChE and BChE
Step-by-Step Methodology:
-
Preparation: Dissolve brominated and non-brominated carbamates in DMSO (final assay concentration <0.1% v/v to prevent solvent-induced enzyme denaturation).
-
Incubation: In a 96-well microplate, combine 160 μL of phosphate buffer, 10 μL of DTNB (3 mM), 10 μL of the test carbamate (varying concentrations), and 10 μL of the enzyme (AChE or BChE, 0.2 U/mL). Incubate at 37°C for 15 minutes to allow for the pseudo-irreversible carbamylation of the serine residue.
-
Initiation: Add 10 μL of the substrate (ATC or BTC, 15 mM) to initiate the reaction.
-
Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Validation Check: Ensure the uninhibited enzyme control yields a linear absorbance increase (R² > 0.98). The DMSO vehicle control must not deviate from the uninhibited control by more than 5%.
-
Analysis: Calculate IC₅₀ values using non-linear regression (log(inhibitor) vs. normalized response).
Protocol 2: Off-Target Cytotoxicity Screening (MTT Assay)
To ensure the increased lipophilicity of the brominated analogues does not induce off-target cell death, evaluate cytotoxicity using THP-1 or HepG2 cell lines[2].
Step-by-Step Methodology:
-
Seeding: Seed THP-1 cells at a density of
cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂. -
Treatment: Expose cells to a concentration gradient (1 μM to 100 μM) of the carbamate compounds for 48 hours.
-
Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive cytotoxic control (e.g., 1% Triton X-100) to establish the 0% viability baseline.
-
Staining: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 100 μL of DMSO.
-
Quantification: Read absorbance at 570 nm. Compounds exhibiting >80% viability at 50 μM are classified as having "insignificant toxicity."
Step-by-step experimental workflow for comparative carbamate toxicity profiling.
Conclusion for Drug Development Professionals
The comparative assessment clearly indicates that bromination is not merely a method to increase molecular weight; it is a precise tool for steric and electronic tuning. While non-brominated carbamates are highly effective as rapid-action pesticides due to their severe acute cholinergic toxicity[5][8], brominated carbamates offer a highly refined pharmacological profile. By shifting selectivity toward BChE and slowing the carbamylation kinetics, brominated derivatives bypass acute AChE-driven respiratory failure while maintaining an excellent cellular safety profile[1][2]. For researchers developing next-generation neurotherapeutics (e.g., for Alzheimer's disease), ortho- and para-brominated carbamate scaffolds represent a superior, low-toxicity starting point compared to their non-brominated counterparts.
References
-
Proline-Based Carbamates as Cholinesterase Inhibitors - PMC National Institutes of Health (NIH) URL:[Link]
-
Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease - PMC National Institutes of Health (NIH) URL:[Link]
-
Carbamate toxicity - WikEM WikEM URL: [Link]
-
Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC National Institutes of Health (NIH) URL:[Link]
-
Carbamate Toxicity - StatPearls - NCBI Bookshelf National Institutes of Health (NIH) URL:[Link]
-
Carbamate poisoning - Wikipedia Wikipedia URL:[Link]
-
Investigating Haloacetonitrile (Han) Formation Potential from Nitrogenous Antibiotics and Agrochemicals University of Nevada, Las Vegas (UNLV) URL: [Link]
-
Transport, transformation, and ecological impacts of brominated flame retardants in soils: A comprehensive review ResearchGate URL:[Link]
Sources
- 1. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate toxicity - WikEM [wikem.org]
- 6. researchgate.net [researchgate.net]
- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 8. Carbamate poisoning - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Benzyl (3-bromophenyl)carbamate
This document provides a detailed, safety-first protocol for the proper management and disposal of Benzyl (3-bromophenyl)carbamate (CAS No. 361337-08-8). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection. This guide moves beyond simple instructions to explain the scientific rationale behind each critical step, ensuring a self-validating and trustworthy system for waste handling.
Core Safety Directives & Hazard Analysis
Benzyl (3-bromophenyl)carbamate is a compound that requires careful handling due to its composite chemical nature. It combines the characteristics of a carbamate derivative with those of a brominated aromatic compound. This dual nature dictates its hazard profile and informs the necessary disposal pathway.
1.1. Compound Identification and Properties
| Property | Value |
| Chemical Name | Benzyl (3-bromophenyl)carbamate |
| CAS Number | 361337-08-8[1][2] |
| Molecular Formula | C₁₄H₁₂BrNO₂[2] |
| Molecular Weight | 306.16 g/mol [2] |
| Appearance | Typically a solid |
| Known Hazards | Potential for skin, eye, and respiratory irritation; Harmful if swallowed.[3][4][5][6] |
1.2. Integrated Hazard Assessment
-
Health Hazards (Carbamate Moiety): Carbamates as a class can act as cholinesterase inhibitors, which can lead to neurological effects if exposure is significant.[7] While Benzyl (3-bromophenyl)carbamate is not a pesticide, this inherent reactivity of the carbamate group necessitates caution. Standard safety data sheets for similar carbamates indicate risks of skin, eye, and respiratory irritation.[3][5] In case of exposure, it is crucial to seek fresh air, flush affected skin or eyes with copious amounts of water, and seek medical attention.[8][9][10]
-
Environmental Hazards (Brominated Aromatic Moiety): The presence of the bromo-phenyl group places this compound in the category of halogenated aromatic compounds. Many such substances are known for their environmental persistence, potential for bioaccumulation, and toxicity (PBT).[11][12][13] A primary concern during disposal is the potential for incomplete combustion, which can generate highly toxic and carcinogenic by-products such as polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[14] Therefore, landfilling is an unacceptable disposal route.[15]
-
Combustion Hazards: Thermal decomposition will release hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and critically, hydrogen bromide (HBr).[4]
Pre-Disposal Operations and Risk Mitigation
Proper handling and segregation at the point of generation are critical to safe and compliant disposal.
2.1. Personal Protective Equipment (PPE)
A risk assessment should always precede handling. The following table provides a baseline for required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[3] |
| Eye Protection | Tight-sealing safety goggles or a face shield.[4][5] | To protect against splashes, dust, and vapors causing serious eye irritation.[3] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[3] |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood.[3][5] | To avoid inhalation of dust or vapors which may cause respiratory irritation.[3][4] |
2.2. Spill Management Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental release.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate (If Necessary): For large spills or if in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
-
Secure the Area: Restrict access to the spill site.
-
Don Appropriate PPE: Before cleanup, don all required PPE as listed above.
-
Contain and Absorb:
-
Collect Waste: Place all contaminated materials (spilled substance, absorbent, cleaning materials) into a designated, sealable, and clearly labeled hazardous waste container.[3][16]
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident and waste generation to your EHS department.
Step-by-Step Disposal Protocol
The guiding principle for disposing of Benzyl (3-bromophenyl)carbamate is that it must be treated as a halogenated organic hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
-
Rationale: Proper characterization is a legal requirement and ensures the waste is sent to a facility capable of managing its specific hazards. Halogenated organic wastes require different, more robust treatment methods than non-halogenated wastes and are significantly more expensive to dispose of.[17]
-
Procedure:
-
Identify all waste streams containing Benzyl (3-bromophenyl)carbamate. This includes pure, unreacted compound; contaminated solvents; reaction mixtures; and contaminated labware (e.g., gloves, weigh boats, pipette tips).
-
Maintain separate waste containers for halogenated and non-halogenated waste streams to prevent cross-contamination and reduce disposal costs.[17]
-
Step 2: Containerization
-
Rationale: Secure containment prevents environmental release and ensures safe transport.
-
Procedure:
-
Select a chemically compatible container with a secure, tight-fitting lid.
-
Place all waste materials containing Benzyl (3-bromophenyl)carbamate into this container.
-
Do not overfill the container. Leave adequate headspace (typically 10-15%) for expansion.
-
Keep the container closed at all times except when adding waste.[17]
-
Step 3: Labeling
-
Rationale: Accurate labeling is required by regulatory bodies (e.g., EPA, OSHA) and is essential for the safety of all personnel handling the waste.
-
Procedure:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Clearly write "Hazardous Waste" on the label.
-
List all chemical constituents by their full name, including Benzyl (3-bromophenyl)carbamate and any solvents. Provide approximate percentages for each component.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Step 4: Arrange for Professional Disposal
-
Rationale: The environmental risks associated with brominated aromatics necessitate destruction via high-temperature incineration at a licensed facility.[14][18] This is the only method that guarantees the complete breakdown of the molecule, preventing the formation of PBDDs/PBDFs.[14]
-
Procedure:
-
Store the sealed and labeled container in a designated, secure satellite accumulation area.
-
Contact your institution's EHS department to schedule a pickup.
-
Your EHS department will work with a licensed hazardous waste disposal vendor who will transport the waste for final treatment. The required treatment technology is high-temperature incineration (typically >1100 °C for halogenated organic waste) with subsequent acid gas scrubbing to neutralize the HBr produced.[18][19]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Benzyl (3-bromophenyl)carbamate.
Caption: Waste Disposal Workflow for Benzyl (3-bromophenyl)carbamate.
References
- Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. (n.d.). Qiji Chemical.
- ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). European Chemicals Agency.
- ECHA Raises Concerns Over Flame Retardants' Environmental Impact. (n.d.). APA Engineering.
- Aromatic brominated flame retardants: ECHA raises environmental concerns. (n.d.). LKC Switzerland Ltd.
- Benzyl carbamate Safety Data Sheet. (2023, July 5). Apollo Scientific.
- Benzyl bromide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. (2025, March 11). Sunstream Global.
- Frequently Asked Questions - Carbamate Insecticides. (n.d.). Missouri Department of Health and Senior Services.
- Benzyl (3-bromopropyl)carbamate | 39945-54-5. (n.d.). Sigma-Aldrich.
- Benzyl bromide SAFETY DATA SHEET. (2010, September 3). Fisher Scientific.
- (Bromomethyl)benzene Substance Information. (2025, August 26). European Chemicals Agency.
- Benzyl carbamate SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- N-Methyl Carbamate Insecticides. (n.d.). ScienceDirect.
- Method and formulation for neutralizing toxic chemicals and materials. (n.d.). Google Patents.
- Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate. (n.d.). Achmem.
- Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5. (n.d.). ChemicalBook.
- tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439. (n.d.). PubChem.
- 361337-08-8|Benzyl (3-bromophenyl)carbamate. (n.d.). BLD Pharm.
- Carbamate Test Mixture Safety Data Sheet (SDS). (2020, October 27). Pickering Laboratories.
- 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide SAFETY DATA SHEET. (2025, February 11). TCI Chemicals.
- EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
- Benzyl carbamate SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.
- Benzyl carbamate. (n.d.). Wikipedia.
- Treatment of carbamate and organophosphate intoxication with new oximes. (2025, August 9). ResearchGate.
- Benzyl (6-Bromohexyl)carbamate SAFETY DATA SHEET. (2025, March 31). TCI Chemicals.
- Organic Solvents. (n.d.). Cornell University Environment, Health and Safety.
- Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Restek.
- CARBARYL. (2024, April 9). Occupational Safety and Health Administration.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.). California Code of Regulations.
- 40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Legal Information Institute, Cornell Law School.
- Respiratory Hazards in Agriculture. (n.d.). Occupational Safety and Health Administration.
- Incineration. (n.d.). Zero Waste Europe.
- Recent Advances in the Chemistry of Metal Carbamates. (n.d.). National Center for Biotechnology Information, U.S. National Library of Medicine.
- Hazardous waste incineration – A viable and environmentally sound option. (1999, March 1). Environmental Science & Engineering Magazine.
- Destruction of halogen-containing pesticides by means of detonation combustion. (2025, August 6). Springer.
- 1845807-71-7|Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate. (n.d.). BLDpharm.
- Benzyl (3-Fluorophenyl)carbamate | 149524-47-0. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Benzyl (3-bromophenyl)carbamate | 361337-08-8. (n.d.). Fisher Scientific.
- Formal waste treatment facilities as a source of halogenated flame retardants and organophosphate esters to the environment. (2022, February 10). PubMed.
- Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
- 1845807-71-7 | Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate. (n.d.). ChemScene.
- Pollution and Health Impacts of Waste to Energy Incineration. (2019, November 14). Global Alliance for Incinerator Alternatives (GAIA).
Sources
- 1. 361337-08-8|Benzyl (3-bromophenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. eMolecules Benzyl (3-bromophenyl)carbamate | 361337-08-8 | MFCD01013390 | Fisher Scientific [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. npic.orst.edu [npic.orst.edu]
- 8. dhss.delaware.gov [dhss.delaware.gov]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. All news - ECHA [echa.europa.eu]
- 12. apaengineering.com [apaengineering.com]
- 13. Aromatic brominated flame retardants: ECHA raises environmental concerns - LKC Switzerland [lkc-ltd.com]
- 14. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 15. sunstreamglobal.com [sunstreamglobal.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. zerowasteeurope.eu [zerowasteeurope.eu]
- 19. esemag.com [esemag.com]
Comprehensive Safety and Handling Guide for Benzyl (3-bromophenyl)carbamate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Benzyl (3-bromophenyl)carbamate, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.
Immediate Safety Briefing: Hazard Identification and PPE
Core Personal Protective Equipment (PPE) Requirements:
A thorough risk assessment should be conducted before handling this chemical. The following PPE is recommended as a minimum standard:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles that can cause serious eye irritation[1][2][6]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation[1][2]. Gloves should be inspected before use and changed frequently. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. | Provides a barrier against accidental spills and contamination of personal clothing[5][6]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working outside of a fume hood or if dusts are generated. | Minimizes inhalation of the compound, which may cause respiratory irritation[1][7]. |
Operational Protocols: From Benchtop to Disposal
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Workflow for Handling Benzyl (3-bromophenyl)carbamate:
Caption: A step-by-step workflow for the safe handling of Benzyl (3-bromophenyl)carbamate.
Step-by-Step Handling Procedures:
-
Preparation :
-
Before beginning any work, thoroughly review all available safety information for Benzyl (3-bromophenyl)carbamate and similar compounds.
-
Ensure that a safety shower and eyewash station are readily accessible[7].
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[6].
-
-
Handling :
-
When weighing the solid compound, do so within the fume hood to contain any dust.
-
Avoid creating dust. If the compound is a fine powder, handle it with care to minimize airborne particles[1].
-
When transferring the chemical, use appropriate tools such as a spatula or powder funnel.
-
Keep containers tightly closed when not in use to prevent inhalation of any vapors and to protect the compound from moisture[7][8].
-
-
In Case of a Spill :
-
For small spills, immediately clean the area while wearing appropriate PPE.
-
Sweep up solid material and place it in a sealed container for disposal. Avoid generating dust[1].
-
Wash the spill area thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste : All solid waste contaminated with Benzyl (3-bromophenyl)carbamate, including contaminated gloves, paper towels, and weighing papers, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing Benzyl (3-bromophenyl)carbamate should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Disposal Method : All chemical waste must be disposed of through a licensed hazardous waste disposal facility[9]. Follow all local, state, and federal regulations for hazardous waste disposal. Brominated compounds may require specific disposal methods, such as incineration at a facility equipped with scrubbers to handle the byproducts[9].
References
- Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
- WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture. (n.d.).
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate - Benchchem. (n.d.).
- Benzyl carbamate - Apollo Scientific. (n.d.).
- JP-8764 p.1 - Safety Data Sheet. (2023, January 2).
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18).
- SAFETY DATA SHEET - TCI Chemicals. (2025, February 11).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- Substance Information - ECHA. (2025, August 26).
-
Personal Protection for the Applicator and Worker Module - Welcome to PSEP! (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhLepmKthhcqkF8VSe7Knesm28HGjCjfzBc_hcj0TOZSyhLV5ilTmUL7zoUVOrebfG3VT9GcdhcYs7tOi_DDG6jACvZ0eg5qFtO9vlCbuQvqkgNqmfYTPHvLfxZqhIT1be9PjW14hw8yPSmPZeTDlgssmlZTJMzM9sX1zei-ukbwslm_7uLflt]([Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. agr.wa.gov [agr.wa.gov]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

